molecular formula C7H5ClF3N B1214093 4-Chloro-2-(trifluoromethyl)aniline CAS No. 445-03-4

4-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1214093
CAS No.: 445-03-4
M. Wt: 195.57 g/mol
InChI Key: CVINWVPRKDIGLL-UHFFFAOYSA-N
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Description

Fourier-transform (FT) infrared and FT-Raman spectra of 4-chloro-2-(trifluoromethyl) aniline has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)aniline
Source PubChem
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InChI

InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINWVPRKDIGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060000
Record name 4-Chloro-2-(trifluoromethyl)aniline
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

445-03-4
Record name 2-Trifluoromethyl-4-chloroaniline
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Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
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Record name Benzenamine, 4-chloro-2-(trifluoromethyl)-
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Record name 4-Chloro-2-(trifluoromethyl)aniline
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Record name 4-chloro-α,α,α-trifluoro-o-toluidine
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 445-03-4

This technical guide provides an in-depth overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₅ClF₃N[1]
Molecular Weight 195.57 g/mol [1]
Appearance Liquid
Density 1.386 g/mL at 25 °C
Boiling Point 66-67 °C at 3 mmHg
Melting Point 8.8 °C[2]
Refractive Index n20/D 1.507
Purity ≥97%

Table 2: Safety and Hazard Information

Hazard ClassGHS ClassificationPrecautionary Statements
Signal Word WarningP280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338, P314
Acute Toxicity Oral: Category 4, Dermal: Category 4, Inhalation: Category 4H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity Single Exposure: Category 3 (Respiratory irritation), Repeated Exposure: Category 2H335: May cause respiratory irritation. H373: May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of m-chlorobenzotrifluoride followed by reduction.[3]

Step 1: Nitration of m-chlorobenzotrifluoride

  • To a cooled mixture of nitric acid and sulfuric acid, slowly add m-chlorobenzotrifluoride.

  • Maintain the reaction temperature below 25 °C during the addition.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

  • Separate the organic layer.

  • Recrystallize the crude product from petroleum ether or n-hexane at a low temperature to yield 5-chloro-2-nitrobenzotrifluoride.

Step 2: Reduction to this compound

  • The intermediate, 5-chloro-2-nitrobenzotrifluoride, is reduced using a Raney nickel catalytic hydrogenation system.

  • After the reaction, the catalyst is filtered off.

  • The resulting product is this compound, which can be used directly in the next step of a synthesis or purified further.[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[4]

  • Column: Newcrom R1, reverse-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[4]

  • Detector: UV detector.

  • Procedure:

    • Prepare the mobile phase and equilibrate the column.

    • Dissolve a known amount of this compound in the mobile phase to prepare the sample solution.

    • Inject the sample onto the column.

    • Monitor the elution of the compound using the UV detector.

    • The retention time and peak area can be used for identification and quantification.

Diagrams

Synthesis Workflow

G Synthesis of this compound A m-chlorobenzotrifluoride B Nitration (Nitric Acid, Sulfuric Acid) A->B Reactant C 5-chloro-2-nitrobenzotrifluoride B->C Intermediate D Reduction (Raney Nickel) C->D Reactant E This compound D->E Final Product

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Synthesis

This compound is a crucial building block for various pharmaceuticals. A related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[5]

G Role as a Chemical Intermediate cluster_0 Precursor Synthesis cluster_1 Drug Synthesis A 4-Chloro-3-(trifluoromethyl)aniline B Phosgenation A->B C 4-chloro-3-(trifluoromethyl)phenyl isocyanate B->C E Urea Formation C->E Key Intermediate D 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline D->E F Sorafenib (Kinase Inhibitor) E->F

Caption: Logical relationship of a trifluoromethylaniline derivative in the synthesis of Sorafenib.

Signaling Pathway Context

While this compound itself does not have a known biological target, its derivatives are designed to interact with specific biological pathways. For instance, Sorafenib, synthesized from a related aniline, inhibits the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.

G Simplified Raf/MEK/ERK Signaling Pathway cluster_pathway Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->Raf Inhibition

Caption: Inhibition of the Raf kinase by Sorafenib, a drug derived from a trifluoromethylaniline intermediate.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Chloro-2-(trifluoromethyl)aniline, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound, also known as 2-Amino-5-chlorobenzotrifluoride, is a substituted aniline with the molecular formula C₇H₅ClF₃N.[1] Its structural and key identifying information is summarized below.

IdentifierValue
IUPAC Name This compound[2][3]
CAS Number 445-03-4[1][2][3][4]
Molecular Formula C₇H₅ClF₃N[1][2][3]
Molecular Weight 195.57 g/mol [1][4][5]
InChI Key CVINWVPRKDIGLL-UHFFFAOYSA-N[2][3][4]
SMILES String Nc1ccc(Cl)cc1C(F)(F)F[4]
Appearance Clear colorless to yellow to brown liquid[2][3][6]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound based on available data.

General Physical Properties
PropertyValueSource
Density 1.386 g/mL at 25 °C[4][7][8]
1.4 ± 0.1 g/cm³[1]
Melting Point 8.8 °C[1]
8-9 °C[6]
Boiling Point 66-67 °C at 3 mmHg[4][7][8]
213.2 ± 35.0 °C at 760 mmHg[1]
77 °C at 5 mmHg[9]
Flash Point 95 °C (203 °F) - closed cup[4][7][8]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C[1]
Optical and Other Properties
PropertyValueSource
Refractive Index (n20/D) 1.507[4][7]
1.5045-1.5095 @ 20°C[2][3]
1.500[1]
LogP 3.42[1]
Storage Temperature 2-8°C[4][7]
0-6°C[1]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common method for its determination is simple distillation.[10]

Apparatus:

  • Round-bottom flask

  • Distillation head

  • Condenser

  • Thermometer

  • Receiving flask

  • Heating mantle

Procedure:

  • Place a known volume (e.g., 10 mL) of this compound into a round-bottom flask.

  • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to record the temperature range over which the majority of the liquid distills. For a pure compound, this range should be narrow.

Determination of Density

Density is the mass per unit volume of a substance.[11]

Apparatus:

  • Pycnometer (specific gravity bottle) or a calibrated micropipette

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry pycnometer.

  • Fill the pycnometer with this compound at a specific temperature (e.g., 25 °C).

  • Measure the mass of the filled pycnometer.

  • The mass of the liquid is the difference between the two measurements.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance.[11]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a few drops of this compound to the prism.

  • Close the prism and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) using the water bath.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_data Data Analysis and Reporting sample This compound boiling_point Boiling Point (Distillation) sample->boiling_point density Density (Pycnometry) sample->density refractive_index Refractive Index (Refractometry) sample->refractive_index melting_point Melting Point (Cooling Curve) sample->melting_point data_analysis Data Analysis boiling_point->data_analysis density->data_analysis refractive_index->data_analysis melting_point->data_analysis report Technical Report data_analysis->report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. It covers its chemical structure, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Structure and Properties

This compound, with the CAS number 445-03-4, is an aromatic amine characterized by a chlorine atom and a trifluoromethyl group attached to the aniline backbone. The trifluoromethyl group, a bioisostere of the methyl group, imparts unique properties such as increased lipophilicity and metabolic stability to molecules containing it.

Chemical Structure:

  • Molecular Formula: C₇H₅ClF₃N

  • Molecular Weight: 195.57 g/mol

  • IUPAC Name: 4-chloro-2-(trifluoromethyl)benzenamine

  • Synonyms: 2-Amino-5-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-o-toluidine

The structure of this compound is depicted below:

Chemical structure of this compound

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical StateLiquid
Boiling Point66-67 °C at 3 mmHg
Density1.386 g/mL at 25 °C
Refractive Indexn20/D 1.507
Flash Point95 °C (closed cup)
Storage Temperature2-8°C

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Fourier-transform infrared (FT-IR) and FT-Raman spectra of this compound have been studied.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from m-chlorobenzotrifluoride. The process includes nitration followed by reduction.[1]

G cluster_synthesis Synthesis of this compound start m-Chlorobenzotrifluoride step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 5-Chloro-2-nitrobenzotrifluoride step1->intermediate step2 Reduction (Raney Nickel, H₂) intermediate->step2 end This compound step2->end

Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Nitration of m-Chlorobenzotrifluoride to 5-Chloro-2-nitrobenzotrifluoride [1]

  • Materials:

    • m-Chlorobenzotrifluoride

    • Nitric acid (HNO₃)

    • Sulfuric acid (H₂SO₄)

  • Procedure:

    • In a suitable reactor, cool m-chlorobenzotrifluoride to below 10 °C.

    • Prepare a nitrating mixture of nitric acid and sulfuric acid.

    • Slowly add the nitrating mixture to the cooled m-chlorobenzotrifluoride while maintaining the temperature below 25 °C.

    • After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

    • Upon completion, the organic layer containing 5-Chloro-2-nitrobenzotrifluoride is separated.

Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride to this compound [1]

  • Materials:

    • 5-Chloro-2-nitrobenzotrifluoride

    • Raney Nickel

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In an autoclave, combine 5-Chloro-2-nitrobenzotrifluoride, Raney Nickel, and ethanol.

    • Pressurize the autoclave with hydrogen gas.

    • Maintain the reaction at a temperature of 30-35 °C with continuous hydrogen supply.

    • After the reaction is complete, the catalyst is filtered off.

    • The solvent is removed under reduced pressure to yield this compound as an oily substance.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors.

G cluster_applications Applications of this compound cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_other Intermediate Synthesis aniline 4-Chloro-2- (trifluoromethyl)aniline pharma Pharmaceuticals aniline->pharma agro Agrochemicals aniline->agro other Other Intermediates aniline->other sorafenib Sorafenib (Anti-cancer drug) pharma->sorafenib herbicides Herbicides agro->herbicides insecticides Insecticides agro->insecticides benzonitrile 4-Chloro-2-trifluoromethylbenzonitrile other->benzonitrile benzenethiol 2-Amino-5-chloro-3- (trifluoromethyl)benzenethiol other->benzenethiol

Role as a key building block in chemical synthesis.
Role in the Synthesis of Sorafenib

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key step in the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline. While the direct precursor is the isocyanate, this compound is a closely related and vital starting material in the synthetic pathway to generate such isocyanates or other activated intermediates.

Intermediate for Agrochemicals

The unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents make this aniline a valuable precursor for a range of herbicides and insecticides.

Synthesis of Other Chemical Intermediates

This compound is also used to synthesize other important chemical intermediates.

Experimental Protocol: Synthesis of 4-Chloro-2-trifluoromethylbenzonitrile [1]

This protocol details the conversion of this compound to 4-chloro-2-trifluoromethylbenzonitrile via a Sandmeyer-type reaction.

  • Materials:

    • This compound

    • Hydrobromic acid (40%)

    • Cuprous bromide (CuBr)

    • Sodium nitrite (NaNO₂)

    • Dichloromethane

  • Procedure:

    • In a four-necked reactor, add this compound (0.3 mol), hydrobromic acid (1.5 mol), and cuprous bromide (0.06 mol).

    • Cool the mixture to 5 °C.

    • Prepare a solution of sodium nitrite (0.33 mol) in water.

    • Slowly add the sodium nitrite solution to the reactor under vigorous stirring, controlling the rate to manage gas evolution.

    • After the addition, continue the reaction at low temperature for 30 minutes, followed by reaction at room temperature for 1-2 hours until gas evolution ceases.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are then further processed to yield 4-chloro-2-trifluoromethylbromobenzene.

    • This intermediate is subsequently reacted with cuprous cyanide (CuCN) in the presence of a phase-transfer catalyst to produce the final product, 4-chloro-2-trifluoromethylbenzonitrile.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation.
Specific target organ toxicity — repeated exposureGHS08WarningH373: May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use of safety glasses with side-shields or goggles is recommended.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Storage:

Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended storage temperature is 2-8°C.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The detailed protocols and compiled data aim to facilitate its effective and safe use in the synthesis of novel and impactful molecules.

References

In-Depth Technical Guide: 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)aniline, a key chemical intermediate in pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

This compound is a substituted aniline with the chemical formula C₇H₅ClF₃N. Its molecular structure incorporates a chlorine atom and a trifluoromethyl group on the aniline ring, which impart unique chemical properties crucial for its application in synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 195.57 g/mol [1][2][3]
Molecular Formula C₇H₅ClF₃N[2][3]
CAS Number 445-03-4[1][2][3]
Appearance Liquid[1][4]
Boiling Point 66-67 °C at 3 mmHg[1]
Density 1.386 g/mL at 25 °C[1]
Refractive Index n20/D 1.507[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process, typically starting from m-chlorobenzotrifluoride. The general synthetic route involves nitration followed by reduction.

Synthesis of this compound

A common method for the synthesis of this compound involves the following key steps:

  • Nitration of m-chlorobenzotrifluoride: m-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.

  • Reduction of the nitro group: The intermediate, 5-chloro-2-nitrobenzotrifluoride, is then reduced to the corresponding aniline. This reduction is often carried out using catalytic hydrogenation with a catalyst such as Raney nickel. The resulting product is this compound.

Purification and Analysis

Following synthesis, purification of this compound can be achieved through distillation under reduced pressure. The purity of the compound is typically assessed using gas chromatography (GC).

Spectroscopic techniques are essential for the structural confirmation of the synthesized molecule. Key analytical methods include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides a molecular fingerprint of the compound. The FTIR and FT-Raman spectra of this compound have been studied to understand its vibrational properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by providing information about the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Drug Development

This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group is particularly significant in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final drug molecule.

A notable application of this compound is in the synthesis of Sorafenib, a kinase inhibitor drug used for the treatment of certain types of cancer. This compound is a key precursor in the multi-step synthesis of this life-saving medication.[5] It is also used in the synthesis of other chemical entities, such as 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol.[2][3]

Logical Workflow: Synthesis of a Key Pharmaceutical Intermediate

The following diagram illustrates the synthetic pathway from a common starting material to a key pharmaceutical intermediate where this compound plays a crucial role.

G cluster_start Starting Material cluster_intermediate1 Nitration cluster_intermediate2 Reduction cluster_final Further Synthesis m-chlorobenzotrifluoride m-chlorobenzotrifluoride 5-chloro-2-nitrobenzotrifluoride 5-chloro-2-nitrobenzotrifluoride m-chlorobenzotrifluoride->5-chloro-2-nitrobenzotrifluoride HNO3/H2SO4 This compound This compound 5-chloro-2-nitrobenzotrifluoride->this compound Reduction (e.g., H2/Raney Ni) Active Pharmaceutical Ingredients (e.g., Sorafenib) Active Pharmaceutical Ingredients (e.g., Sorafenib) This compound->Active Pharmaceutical Ingredients (e.g., Sorafenib) Multi-step synthesis

Caption: Synthetic pathway from m-chlorobenzotrifluoride to APIs.

References

A Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Chloro-2-(trifluoromethyl)aniline (CAS Number: 445-03-4). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents.

Qualitative Solubility Profile

This compound is a substituted aniline with a chemical formula of C₇H₅ClF₃N. Its molecular structure, featuring a hydrophobic benzene ring, a polar amine group, a chloro substituent, and a trifluoromethyl group, suggests a nuanced solubility profile.

Based on the general principles of solubility for structurally similar compounds:

  • Water: It is expected to be sparingly soluble in water. The presence of the polar amine group allows for some interaction with water molecules, but the overall hydrophobic nature of the aromatic ring and the trifluoromethyl group limits its aqueous solubility.

  • Organic Solvents: Good solubility is anticipated in a range of common organic solvents.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): High solubility is likely due to favorable dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability to form hydrogen bonds with the amine group.

    • Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is predicted, driven by van der Waals forces and the hydrophobic character of the molecule.

It is important to note that these are qualitative predictions. For precise applications, especially in drug development and formulation, experimental determination of solubility is crucial.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvent(s) (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker or water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation of the solute.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Record the final mass of the volumetric flask containing the filtrate to determine the mass of the collected solution.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the samples.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as:

      • Mass fraction (w/w): (mass of solute) / (mass of solution)

      • Mole fraction (x): (moles of solute) / (moles of solute + moles of solvent)

      • Grams per 100 g of solvent: (mass of solute / mass of solvent) * 100

      • Molarity (mol/L): moles of solute / volume of solution (L)

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Agitate at constant temperature C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate concentration H->I J J I->J Solubility Data

General workflow for solubility determination.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data remains elusive in the public domain, the provided qualitative assessment and detailed experimental protocol offer a solid framework for initiating laboratory investigations. Accurate solubility data, once determined, will be invaluable for the successful formulation and application of this compound in various scientific and industrial fields.

A Technical Guide to the Safe Handling of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling requirements for 4-Chloro-2-(trifluoromethyl)aniline (CAS No. 445-03-4). Strict adherence to these guidelines is essential to ensure personnel safety and environmental protection in a laboratory setting. This document is intended for professionals in research, development, and manufacturing who may handle this chemical.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 2-Amino-5-chlorobenzotrifluoride or 4-Chloro-α,α,α-trifluoro-o-toluidine, is a halogenated aniline derivative commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 445-03-4[1][2]
Molecular Formula C₇H₅ClF₃N[1]
Molecular Weight 195.57 g/mol [1]
Appearance Liquid
Density 1.386 g/mL at 25 °C
Boiling Point 66-67 °C at 3 mmHg
Flash Point 95 °C (203.0 °F) - Closed Cup
Refractive Index n20/D 1.507

Section 2: Hazard Identification and GHS Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The most conservative signal word identified is Danger .[2] All personnel must be thoroughly familiar with its hazards before handling.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure

References for all entries in this table:[2][3][4]

Section 3: Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to mitigate the risks of exposure. All handling of this compound must be conducted within a certified chemical fume hood.

PPE_Requirements cluster_ppe Required Personal Protective Equipment scientist Researcher/Scientist ppe_items Eye/Face Protection Respiratory Protection Body Protection Hand Protection ppe_details Chemical safety goggles AND face shield NIOSH-approved respirator with organic vapor/acid gas cartridges (Type ABEK/K) Chemically resistant lab coat (fully buttoned) and closed-toe shoes Chemical-resistant gloves (e.g., Butyl, Viton®, Neoprene). Nitrile is not recommended for prolonged contact. ppe_items:head->ppe_details:head ppe_items:resp->ppe_details:resp ppe_items:body->ppe_details:body ppe_items:hand->ppe_details:hand

Caption: Mandatory PPE for handling this compound.

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.

Handling Protocol:

  • Engineering Controls : Always handle this substance in a well-ventilated area, preferably inside a chemical fume hood.[3] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.

  • Procedural : Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mist.[2] Keep the container tightly closed when not in use. Keep away from all sources of ignition, including heat, sparks, and open flames.[2]

Storage Protocol:

  • Conditions : Store in a cool, dry, and well-ventilated area. The recommended storage temperature is refrigerated at 2-8°C.[2]

  • Container : Keep containers tightly closed and sealed until ready for use. Store in the original container or an approved alternative.

  • Security : It is recommended to store this chemical in a locked cabinet or an area accessible only to authorized personnel.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]

Section 5: Emergency and Disposal Protocols

The following sections detail the standard operating procedures for emergency situations and waste disposal.

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the responding medical personnel.[3]

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Call a POISON CENTER or physician immediately.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or POISON CENTER immediately.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[2]

A spill of this compound must be managed promptly and safely by trained personnel. The following workflow outlines the necessary steps.

Spill_Workflow start Spill Occurs assess Assess Spill Size & Risk Evacuate non-essential personnel start->assess ppe Don Appropriate PPE (Full-face respirator, chemical suit, resistant gloves, boots) assess->ppe ignite Remove All Ignition Sources ppe->ignite contain Contain Spill (Use non-combustible absorbent material like sand or earth) ignite->contain collect Collect Absorbed Material (Use non-sparking tools and place in a sealed, labeled container for disposal) contain->collect decon Decontaminate Area (Wash spill site with appropriate solvent, collect rinsate as hazardous waste) collect->decon dispose Dispose of Waste (Follow institutional and local regulations for hazardous waste) decon->dispose end Spill Managed dispose->end

Caption: Logical workflow for managing a chemical spill.

Environmental Precautions: Prevent the spilled product from entering drains, sewers, or waterways.[3]

This material is a combustible liquid.[2]

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3]

  • Specific Hazards : Containers may explode when heated.[2] Fire will produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl).

  • Protective Actions : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[2]

Waste from this compound and its containers must be treated as hazardous waste.

  • Collection : Collect all waste, including contaminated absorbent materials and rinsate from decontamination, in a suitable, sealed, and properly labeled container.[3]

  • Disposal : Disposal must be conducted by a licensed waste disposal contractor.[3] Adhere to all federal, state, and local environmental regulations. Do not dispose of into the sewer system or the environment.[3]

References

An In-depth Technical Guide to the Characterization of 4-Chloro-α,α,α-trifluoro-o-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-α,α,α-trifluoro-o-toluidine, also known as 4-chloro-2-(trifluoromethyl)aniline, is a halogenated aromatic amine with the CAS number 445-03-4. Its chemical structure, featuring a trifluoromethyl group ortho to the amino group and a chlorine atom in the para position, imparts unique electronic and lipophilic properties. These characteristics make it a valuable intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the characterization of 4-Chloro-α,α,α-trifluoro-o-toluidine, including its physicochemical properties, spectroscopic data, analytical methodologies, and known biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-α,α,α-trifluoro-o-toluidine is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₅ClF₃N[1][2][3]
Molecular Weight 195.57 g/mol [1][2][3]
CAS Number 445-03-4[1][2][3]
Appearance Liquid[1]
Boiling Point 66-67 °C at 3 mmHg[1]
Density 1.386 g/mL at 25 °C[1]
Refractive Index n20/D 1.507[1]
Melting Point 8.8 °C[4]
Flash Point 95 °C (closed cup)[1]
Storage Temperature 2-8°C[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 4-Chloro-α,α,α-trifluoro-o-toluidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of a related compound, 4-chloro-3-(trifluoromethyl)aniline, in CDCl₃ shows distinct signals for the aromatic protons and the amine protons. For 4-chloro-α,α,α-trifluoro-o-toluidine, one would expect three aromatic proton signals and a broad singlet for the two amine protons.[5]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been used to study the vibrational modes of this compound.[1][4] Key characteristic peaks would include N-H stretching vibrations for the amine group, C-H stretching for the aromatic ring, C-F stretching for the trifluoromethyl group, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the related isomer, 4-chloro-3-(trifluoromethyl)aniline, shows a molecular ion peak corresponding to its molecular weight.[6] For 4-Chloro-α,α,α-trifluoro-o-toluidine, the mass spectrum would be expected to show a molecular ion peak at m/z 195, along with isotopic peaks due to the presence of chlorine.

Experimental Protocols

Synthesis of 4-Chloro-α,α,α-trifluoro-o-toluidine

A common synthetic route involves the reduction of 5-chloro-2-nitrobenzotrifluoride.[7]

dot

Synthesis_Workflow Start m-chlorobenzotrifluoride Intermediate1 5-chloro-2-nitrobenzotrifluoride Start->Intermediate1 Nitration (HNO₃/H₂SO₄) Product 4-Chloro-α,α,α-trifluoro-o-toluidine Intermediate1->Product Reduction (e.g., Raney Ni/H₂)

General synthesis workflow for 4-Chloro-α,α,α-trifluoro-o-toluidine.

Methodology:

  • Nitration: m-chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzotrifluoride.[7]

  • Reduction: The resulting 5-chloro-2-nitrobenzotrifluoride is then reduced to the corresponding aniline. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel.[7]

  • Purification: The final product is typically purified by distillation under reduced pressure.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis and purity assessment of 4-Chloro-α,α,α-trifluoro-o-toluidine.

dot

Analytical_Workflow Sample Sample of 4-Chloro-α,α,α-trifluoro-o-toluidine Preparation Sample Preparation (e.g., dissolution in appropriate solvent) Sample->Preparation Analysis Analytical Technique Preparation->Analysis HPLC HPLC Analysis Analysis->HPLC for non-volatile analysis GC GC Analysis Analysis->GC for volatile analysis Data Data Acquisition and Processing HPLC->Data GC->Data Result Purity Assessment and Quantification Data->Result

General analytical workflow for the characterization of 4-Chloro-α,α,α-trifluoro-o-toluidine.

HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase.

  • Detection: UV detection at a suitable wavelength is employed.[8]

GC Method:

  • Column: A capillary column with a suitable stationary phase is used.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantification.[9]

  • Carrier Gas: Nitrogen or helium is used as the carrier gas.

Biological Activity and Signaling Pathways

While 4-Chloro-α,α,α-trifluoro-o-toluidine is primarily a synthetic intermediate, related trifluoro-anilines have shown biological activity.

Antimicrobial Activity

A study on various aniline derivatives demonstrated that certain trifluoro-anilines exhibit antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[10][11] The mechanism of action was suggested to involve the destruction of the bacterial cell membrane.[11]

Aryl-Urea Derivatives

Novel aryl-urea derivatives synthesized from 2-(trifluoromethyl)aniline have been investigated for their biological activity.[12]

Signaling Pathways:

Currently, there is no specific information available in the scientific literature detailing the direct involvement of 4-Chloro-α,α,α-trifluoro-o-toluidine in specific biological signaling pathways. Its biological effects are likely mediated through its incorporation into larger, more complex molecules. Further research is required to elucidate any direct interactions with cellular signaling components.

Safety Information

4-Chloro-α,α,α-trifluoro-o-toluidine is classified as hazardous. The following is a summary of its safety information:

HazardDescription
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H373 (May cause damage to organs through prolonged or repeated exposure)
Precautionary Statements P260, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-α,α,α-trifluoro-o-toluidine is a key chemical intermediate with well-defined physicochemical and spectroscopic properties. Standard analytical techniques such as HPLC and GC can be employed for its characterization and quality control. While direct involvement in specific biological signaling pathways has not been reported, its utility in the synthesis of biologically active molecules, particularly antimicrobials, is evident. Adherence to strict safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with 4-Chloro-α,α,α-trifluoro-o-toluidine.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Chloro-2-(trifluoromethyl)aniline (CAS No. 445-03-4). The information is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this important chemical intermediate. This document summarizes the available mass spectrometry and infrared spectroscopy data, outlines generalized experimental protocols for spectroscopic analysis, and includes a workflow diagram for chemical analysis.

Core Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₅ClF₃N
Molecular Weight195.57 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragment Ions (m/z) Relative Intensity
197Moderate
195High (Molecular Ion)
160Moderate
132Moderate

Data sourced from the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch (amine)
~3300N-H stretch (amine)
~1620N-H bend (amine)
~1500C=C stretch (aromatic)
~1320C-F stretch (trifluoromethyl)
~1100C-N stretch
~850C-Cl stretch

Data interpretation based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches of various chemical databases, including the Spectral Database for Organic Compounds (SDBS), experimental ¹H NMR and ¹³C NMR data for this compound could not be located. This information is crucial for the complete structural elucidation of the molecule. Researchers requiring this data are advised to perform their own NMR analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column for separating aromatic amines (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Acquisition and Analysis: Acquire the mass spectrum of the peak corresponding to this compound as it elutes from the GC column. Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and analyze the resulting absorbance or transmittance spectrum to identify the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_conclusion Conclusion Sample Obtain Pure Sample Dissolve Dissolve in Appropriate Solvent (for MS and NMR) Sample->Dissolve IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) NMR Nuclear Magnetic Resonance (NMR) MS_Data Determine Molecular Weight and Fragmentation IR_Data Identify Functional Groups NMR_Data Elucidate Molecular Structure Structure Confirm Chemical Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure

A generalized workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound based on currently available data. For definitive structural confirmation and in-depth analysis, it is recommended that researchers acquire a full suite of spectroscopic data, including ¹H and ¹³C NMR, under their specific laboratory conditions.

4-Chloro-2-(trifluoromethyl)aniline literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)aniline

Introduction

This compound, also known as 2-Amino-5-chlorobenzotrifluoride, is a halogenated and trifluoromethyl-substituted aniline derivative. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent, make it a crucial building block in organic synthesis. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceutical agents. The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2] This document serves as a technical resource for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 445-03-4
Molecular Formula C₇H₅ClF₃N [3]
Molecular Weight 195.57 g/mol [4]
Appearance Liquid [3]
Density 1.386 g/mL at 25 °C
Boiling Point 66-67 °C at 3 mmHg
Melting Point 8.8 °C [5]
Refractive Index (n20/D) 1.507
Purity Typically ≥97% [3]
InChI Key CVINWVPRKDIGLL-UHFFFAOYSA-N [3]

| Synonyms | 2-Amino-5-chlorobenzotrifluoride, 4-Chloro-α,α,α-trifluoro-o-toluidine |[4] |

Table 2: Spectroscopic Data Summary

Technique Description Reference
Fourier-Transform Infrared (FT-IR) The FT-IR spectrum was recorded in the 4000-400 cm⁻¹ region. [5]
Fourier-Transform Raman (FT-Raman) The FT-Raman spectrum was recorded in the 3500-50 cm⁻¹ region. [5]

| Computational Studies | Quantum chemical calculations, including studies on first-order hyperpolarizability and HOMO/LUMO energies, have been performed based on Density Functional Theory (DFT). |[5] |

Synthesis and Manufacturing

This compound is synthesized through a multi-step process, which is critical for producing this key intermediate with high purity and yield.

General Synthesis Workflow

A common industrial synthesis route starts from m-chlorobenzotrifluoride and proceeds through nitration and reduction steps.[6]

G General Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A m-Chlorobenzotrifluoride B 5-Chloro-2-nitrobenzotrifluoride A->B Nitric Acid / Sulfuric Acid C This compound B->C Raney Nickel / H₂

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthesis methods.[6]

Step 1: Nitration of m-Chlorobenzotrifluoride

  • Cool the starting material, m-chlorobenzotrifluoride, in a suitable reactor.

  • Prepare a mixture of nitric acid and sulfuric acid (nitrating mixture).

  • Slowly add the nitrating mixture dropwise to the m-chlorobenzotrifluoride, ensuring the reaction temperature is maintained below 25 °C.

  • After the addition is complete, allow the reaction to proceed at room temperature for approximately 2.5 hours.

  • Separate the organic layer. The crude product, 5-chloro-2-nitrobenzotrifluoride, can be purified by low-temperature recrystallization from a solvent like petroleum ether or n-hexane.

Step 2: Reduction of 5-Chloro-2-nitrobenzotrifluoride

  • The intermediate, 5-chloro-2-nitrobenzotrifluoride, is subjected to reduction.

  • A common method is catalytic hydrogenation using Raney nickel as the catalyst.

  • This reduction of the nitro group yields the final product, this compound.[6]

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7] Its primary application is as a precursor for active pharmaceutical ingredients (APIs).

Synthesis of Sorafenib

A prominent example of its application is in the synthesis of Sorafenib, a kinase inhibitor used in the treatment of primary kidney and liver cancer.[2] The aniline moiety of this compound is converted into an isocyanate, which is a key step in forming the urea linkage central to Sorafenib's structure.

G Role of this compound in Sorafenib Synthesis A This compound B 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate A->B Reaction with Phosgene or equivalent D Sorafenib B->D Reacts with C 4-(2-(N-methylcarbamoyl) -4-pyridyloxy)aniline C->D Reacts with

Caption: Key step in Sorafenib synthesis involving this compound.

Experimental Protocol: Synthesis of Sorafenib Intermediate The synthesis of Sorafenib involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline.[2] The isocyanate is typically prepared from this compound.

  • Isocyanate Formation: Convert this compound to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This is commonly achieved by reaction with phosgene or a phosgene equivalent.

  • Urea Formation: In a suitable solvent such as methylene chloride, react the 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to form the final Sorafenib molecule.[2]

Other Synthetic Applications

This aniline derivative is also used to create other important chemical intermediates:

  • Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol : This compound is another valuable building block in organic synthesis.[4]

  • Synthesis of 4-chloro-2-trifluoromethylbenzonitrile : This is achieved through a sequence involving diazotization of the aniline followed by bromination and subsequent cyanation.[6]

Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. The incorporation of the 4-chloro-2-(trifluoromethyl)phenyl moiety is a key feature in several biologically active compounds.

A study investigating aniline derivatives for antimicrobial properties against Vibrio species identified related compounds, such as 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline, as having potent antibacterial and antibiofilm activities.[8][9] These findings highlight the potential of trifluoromethyl-anilines as a class of compounds for developing new antimicrobial agents. The minimum inhibitory concentrations (MIC) for these related compounds were reported to be between 50 µg/mL and 100 µg/mL against planktonic cells.[8][9]

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions

Hazard Class Statement GHS Classification Reference
Acute Toxicity Harmful if swallowed. Category 4 (Oral) [10]
Skin Irritation Causes skin irritation. Category 2 [10]
Eye Damage Causes serious eye damage. Category 1 [10]
Respiratory Irritation May cause respiratory irritation. STOT SE, Category 3 [10]

| Flammability | Combustible liquid. | Category 4 |[10] |

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area or outdoors.[10]

  • Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Wash hands and any exposed skin thoroughly after handling.[10]

  • Keep away from heat, sparks, open flames, and hot surfaces.[10]

  • In case of inhalation, remove the victim to fresh air.[10]

  • For eye contact, rinse cautiously with water for several minutes.[11]

Storage:

  • Store in a cool, well-ventilated place.[10]

  • Recommended storage temperature is between 2-8°C.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 4-Chloro-2-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthesis route detailed involves the nitration of m-chlorobenzotrifluoride followed by catalytic hydrogenation. This document includes comprehensive experimental procedures, quantitative data, and safety information. Visual aids in the form of diagrams are provided to illustrate the synthetic pathway and experimental workflow.

Introduction

This compound is a substituted aniline that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a valuable precursor for various target molecules. Notably, it is utilized in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol[1][2]. The trifluoromethyl group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and lipophilicity[3].

Physicochemical Properties

PropertyValue
CAS Number 445-03-4[1]
Molecular Formula C₇H₅ClF₃N[1][4]
Molecular Weight 195.57 g/mol [1]
Appearance Liquid[2]
Boiling Point 66-67 °C at 3 mmHg[2]
Density 1.386 g/mL at 25 °C[2]
Refractive Index n20/D 1.507[2]
Flash Point 95 °C (closed cup)[4]
Storage 2-8°C[4]

Synthesis Pathway

A common and effective method for the synthesis of this compound begins with meta-chlorobenzotrifluoride. The process involves two main steps: nitration and subsequent reduction.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction m_chlorobenzotrifluoride m-Chlorobenzotrifluoride intermediate 5-Chloro-2-nitrobenzotrifluoride m_chlorobenzotrifluoride->intermediate HNO₃ / H₂SO₄ final_product This compound intermediate->final_product Raney Ni / H₂

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-nitrobenzotrifluoride from m-Chlorobenzotrifluoride[6]

Materials:

  • m-Chlorobenzotrifluoride

  • Nitric acid

  • Sulfuric acid

  • Hexane or petroleum ether for recrystallization

Procedure:

  • Cool the m-chlorobenzotrifluoride in a suitable reactor.

  • Slowly add a mixture of nitric acid and sulfuric acid dropwise to the cooled starting material.

  • Maintain the reaction temperature below 25 °C throughout the addition.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2.5 hours.

  • Separate the organic layer.

  • The crude product can be purified by low-temperature recrystallization from hexane or petroleum ether to yield 5-chloro-2-nitro-trifluoromethyl toluene.

Step 2: Synthesis of this compound from 5-Chloro-2-nitrobenzotrifluoride[6]

Materials:

  • 5-Chloro-2-nitro-trifluoromethyl toluene (from Step 1)

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Charge a 500ml autoclave with 5-chloro-2-nitro-trifluoromethyl toluene (0.383 mol), Raney-Ni (1g, wet basis), and ethanol (40ml).

  • Maintain the temperature at 50 °C.

  • Purge the autoclave with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the reactor with hydrogen to 1 MPa and maintain this pressure.

  • The reaction is complete when hydrogen uptake ceases (approximately 4 hours). Progress can be monitored by vapor-phase detection to confirm the transformation of the starting material.

  • Filter the reaction mixture to recover the Raney-Ni catalyst.

  • Remove the ethanol by vacuum distillation to obtain the crude product, this compound, as an oily substance.

Quantitative Data

Reaction StepStarting MaterialProductCatalystYieldPurity
Step 2: Reduction 5-Chloro-2-nitro-trifluoromethyl tolueneThis compoundRaney-Ni-98.0%[5]

Note: The provided source material indicates the product is directly used in the next step without specifying a yield for the isolated product.

Experimental Workflow

Experimental_Workflow start Start step1 Nitration of m-Chlorobenzotrifluoride start->step1 step2 Work-up & Isolation of 5-Chloro-2-nitrobenzotrifluoride step1->step2 step3 Catalytic Hydrogenation step2->step3 step4 Catalyst Filtration step3->step4 step5 Solvent Removal step4->step5 end This compound step5->end

Caption: General experimental workflow for the synthesis.

Safety Information

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator.

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, follow appropriate first-aid measures.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value chemicals. Its primary applications are in the pharmaceutical and agrochemical industries. For instance, it is a precursor for certain anti-inflammatory, anti-infective, and metabolic disease drugs[3]. In the field of pesticide development, the trifluoromethyl group it carries can enhance the efficacy and stability of herbicides and insecticides[3].

Conclusion

The synthesis of this compound via the nitration of m-chlorobenzotrifluoride and subsequent reduction is a robust and high-yielding process. The detailed protocols and safety information provided in these notes are intended to facilitate the safe and efficient production of this important chemical intermediate for research and development purposes.

References

Application Note: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 4-Chloro-2-(trifluoromethyl)aniline is a key chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and specialty dyes. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. This document outlines a detailed protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, 5-chloro-2-nitrobenzotrifluoride, using Raney® Nickel as the catalyst. The procedure is based on established chemical literature, emphasizing safety, efficiency, and product purity.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

PropertyValue
CAS Number 445-03-4[1]
Molecular Formula C₇H₅ClF₃N[1]
Molecular Weight 195.57 g/mol [1]
Appearance Liquid[1]
Density 1.386 g/mL at 25 °C[1]
Boiling Point 66-67 °C at 3 mmHg[1]
Refractive Index n20/D 1.507[1]

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process starting from m-chlorobenzotrifluoride. The first step involves nitration to produce 5-chloro-2-nitrobenzotrifluoride, which is then reduced in the second step to the desired aniline product.[2]

G cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Hydrogenation A m-Chlorobenzotrifluoride B 5-Chloro-2-nitrobenzotrifluoride A->B HNO₃ / H₂SO₄ C 5-Chloro-2-nitrobenzotrifluoride D This compound C->D H₂ / Raney® Ni Ethanol, 30-35°C, 1 MPa

Figure 1. Two-step synthesis route for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-chloro-2-nitrobenzotrifluoride to this compound.

Materials and Reagents
ReagentFormulaPuritySupplier
5-Chloro-2-nitrobenzotrifluorideC₇H₃ClF₃NO₂≥98%Commercial Source
Raney® Nickel (slurry in water)Ni-Al alloyActive CatalystCommercial Source
Ethanol (EtOH)C₂H₅OHAnhydrousCommercial Source
Hydrogen Gas (H₂)H₂High PurityGas Cylinder
Nitrogen Gas (N₂)N₂InertGas Cylinder
Celite® (or other filter aid)Commercial Source
Equipment
  • High-pressure autoclave/hydrogenator equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Safety Precautions
  • Raney® Nickel is highly pyrophoric when dry and may ignite spontaneously in air. Always handle it as a water slurry and never allow the filter cake to dry completely during filtration.[3][4] Keep large volumes of water nearby to extinguish potential fires; do not use CO₂-based extinguishers.[3]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. The system must be leak-tested and purged with an inert gas (nitrogen) before introducing hydrogen.

  • The hydrogenation reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially when scaling up.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

Reaction Procedure
  • Reactor Setup: Add 5-chloro-2-nitrobenzotrifluoride and anhydrous ethanol to the high-pressure autoclave.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney® Nickel slurry to the reaction vessel. The catalyst is typically used at a loading of 5-10% by weight relative to the nitro-aromatic starting material.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~0.2 MPa and then venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: After the final nitrogen vent, pressurize the autoclave with hydrogen gas to 1 MPa.[2]

  • Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to maintain a constant temperature of 30-35°C.[2]

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is complete when the pressure on the gauge remains constant.

  • Reaction Quench: Once the reaction is complete, stop the heating and stirring. Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen gas (3 cycles).

Work-up and Purification
  • Catalyst Filtration: Under a nitrogen atmosphere or by keeping all materials wet with ethanol, carefully open the autoclave. Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst.

    • CRITICAL: Do not allow the filter cake containing the Raney® Nickel to dry. Immediately after filtration, quench the catalyst by transferring the filter cake to a large volume of water.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask. Remove the ethanol solvent using a rotary evaporator under reduced pressure.

  • Product Isolation: The resulting residue is the crude this compound, which is an oily substance.[2] For most applications, the purity of the crude product (typically ~98%) is sufficient for use in subsequent steps.[2] Further purification can be achieved by vacuum distillation if required.

Expected Results
ParameterResult
Product Purity ~98.0% (as oily matter)[2]
Yield High (exact yield not specified in literature, but typically >90% for this type of transformation)

Workflow Diagram

The following diagram illustrates the experimental workflow for the catalytic hydrogenation step.

G A Charge Autoclave: 1. 5-Chloro-2-nitrobenzotrifluoride 2. Ethanol B Add Raney® Ni Slurry (under N₂ atmosphere) A->B C Seal & Purge Autoclave (3x N₂ cycles) B->C D Pressurize with H₂ (1 MPa) C->D E Heat (30-35°C) & Stir D->E F Monitor H₂ Uptake (Reaction complete when pressure is stable) E->F G Cool, Vent H₂, Purge with N₂ F->G H Filter through Celite® (Quench catalyst immediately) G->H I Solvent Removal (Rotary Evaporation) H->I J Isolate Product: This compound I->J

Figure 2. Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Nitration of m-Chlorobenzotrifluoride to 5-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-chloro-2-nitrobenzotrifluoride via the nitration of m-chlorobenzotrifluoride. 5-Chloro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol herein is adapted from established methodologies for the nitration of substituted benzotrifluorides, employing a mixed acid (nitric acid and sulfuric acid) approach. This document includes tabulated physical and chemical properties, a detailed reaction workflow, and a step-by-step experimental procedure, including safety precautions, reaction setup, work-up, and purification.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of m-chlorobenzotrifluoride, the directing effects of the chloro and trifluoromethyl substituents are crucial in determining the regioselectivity of the nitration. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. The substitution pattern of the final product, 5-chloro-2-nitrobenzotrifluoride, indicates that nitration occurs ortho to the trifluoromethyl group and para to the chlorine atom, a regioselectivity influenced by the interplay of electronic and steric factors. This intermediate is valuable for further functional group transformations, particularly the reduction of the nitro group to an amine, which opens pathways to a diverse range of more complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the tables below for easy reference.

Table 1: Properties of m-Chlorobenzotrifluoride (Substrate)

PropertyValue
CAS Number 98-15-7
Molecular Formula C₇H₄ClF₃
Molecular Weight 180.56 g/mol
Appearance Colorless liquid
Boiling Point 138-139 °C
Density 1.336 g/mL at 25 °C

Table 2: Properties of 5-Chloro-2-nitrobenzotrifluoride (Product)

PropertyValue
CAS Number 118-83-2[2][3]
Molecular Formula C₇H₃ClF₃NO₂[2][3]
Molecular Weight 225.55 g/mol [2][3]
Appearance Colorless to light yellow liquid[3]
Melting Point 21-22 °C[3]
Boiling Point 222-224 °C[1]
Density 1.526 g/mL at 25 °C[1]
Solubility Insoluble in water

Experimental Workflow

The overall experimental process for the nitration of m-chlorobenzotrifluoride is depicted in the following workflow diagram.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start prep_reagents Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) start->prep_reagents cool_reagents Cool Nitrating Mixture (0-5 °C) prep_reagents->cool_reagents add_substrate Slowly Add m-Chlorobenzotrifluoride cool_reagents->add_substrate react Maintain Reaction Temperature (e.g., 20-30 °C) and Stir add_substrate->react monitor Monitor Reaction Progress (TLC/GC) react->monitor quench Pour Reaction Mixture onto Ice monitor->quench separate Separate Organic Layer quench->separate wash_neutralize Wash with Water and NaHCO₃ Solution separate->wash_neutralize dry Dry with Anhydrous MgSO₄ wash_neutralize->dry filter_dry Filter and Evaporate Solvent dry->filter_dry purify Purify by Vacuum Distillation filter_dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for the nitration of m-chlorobenzotrifluoride.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides, as specific literature on the nitration of m-chlorobenzotrifluoride is limited. Researchers should perform a small-scale trial to optimize conditions.

Materials and Reagents
  • m-Chlorobenzotrifluoride (≥98%)

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • This reaction should be carried out in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Careful control of the addition rate and temperature is crucial to prevent a runaway reaction.

  • Have a base bath (e.g., sodium bicarbonate solution) readily available to neutralize any acid spills.

Reaction Procedure
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the required amount of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of m-chlorobenzotrifluoride from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 20-30 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel. The product will separate as an organic layer.

  • Separate the organic layer and wash it sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to obtain pure 5-chloro-2-nitrobenzotrifluoride.

Characterization

The identity and purity of the synthesized 5-chloro-2-nitrobenzotrifluoride can be confirmed by standard analytical techniques.

Table 3: Analytical Data for 5-Chloro-2-nitrobenzotrifluoride

Technique Data
¹H NMR Spectral data available in public databases such as PubChem.[2]
¹³C NMR Spectral data available in public databases such as PubChem.[2]
IR Spectroscopy Characteristic peaks for C-Cl, C-F, and NO₂ functional groups are expected. Data is available in public databases.[2]
Mass Spectrometry m/z corresponding to the molecular ion and characteristic fragmentation patterns. Data is available in public databases.[2]

Discussion

The regioselectivity of the nitration of m-chlorobenzotrifluoride is a key aspect of this synthesis. The powerful electron-withdrawing trifluoromethyl group directs the incoming electrophile (nitronium ion) to the meta position, while the chloro group directs to the ortho and para positions. The observed product, 5-chloro-2-nitrobenzotrifluoride, results from nitration at the position that is ortho to the trifluoromethyl group and para to the chlorine. This outcome is a balance of the directing effects of both substituents.

The reaction conditions, particularly temperature and the ratio of nitric to sulfuric acid, can influence the yield and the formation of byproducts. Lower temperatures generally favor higher selectivity, while higher temperatures may lead to dinitration or other side reactions. Optimization of these parameters is recommended for scaling up the synthesis.

Conclusion

The protocol described provides a robust method for the synthesis of 5-chloro-2-nitrobenzotrifluoride, a valuable intermediate for the pharmaceutical and agrochemical industries. Adherence to the safety precautions and careful control of the reaction parameters are essential for a successful and safe synthesis. The provided data and workflow are intended to guide researchers in the efficient preparation and characterization of this important compound.

References

Application Notes and Protocols: Reduction of 5-Chloro-2-Nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of 5-chloro-2-nitrobenzotrifluoride is a critical chemical transformation for the synthesis of 5-chloro-2-aminobenzotrifluoride. This resulting aniline derivative is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the chloro- and trifluoromethyl- substituents, as dehalogenation can be a significant side reaction under certain catalytic hydrogenation conditions.[2] These application notes provide an overview of common reduction methods and detailed protocols for researchers and process chemists.

Overview of Synthetic Strategies

The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. For a substrate like 5-chloro-2-nitrobenzotrifluoride, the choice of reducing agent is crucial to avoid unwanted side reactions, particularly the cleavage of the carbon-chlorine bond.

  • Catalytic Hydrogenation: This is a widely used industrial method. Catalysts like palladium on carbon (Pd/C) are highly effective but can sometimes promote dehalogenation.[2] Raney nickel is often a preferred alternative for halogenated nitroaromatics as it shows higher selectivity.[2][3] Specialized catalysts, such as modified Raney nickel or platinum-based systems with inhibitors, have been developed to maximize yield and selectivity.[4][5]

  • Metal-Acid Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in acidic media are effective and generally do not affect aryl halides.[2][3] These methods are robust and valuable for lab-scale synthesis.

  • Hydride Transfer Agents: Reagents like sodium borohydride (NaBH4) are typically not strong enough to reduce aromatic nitro groups on their own but can be effective in the presence of a transition metal catalyst.[6][7]

  • Other Methods: Reagents such as sodium sulfide (Na2S) or hydrazine with a catalyst can also be employed.[2][8] More modern approaches include electrochemical reduction, which offers a green alternative with high selectivity.[9]

Reaction Pathway and General Workflow

The reduction transforms the nitro group (-NO2) into an amine group (-NH2).

ReactionPathway cluster_main Reduction of 5-Chloro-2-Nitrobenzotrifluoride reactant 5-Chloro-2-nitrobenzotrifluoride (C7H3ClF3NO2) product 5-Chloro-2-aminobenzotrifluoride (C7H3ClF3N) reactant->product Reduction Conditions (e.g., H2, Catalyst)

Caption: Chemical transformation from reactant to product.

A typical experimental procedure for catalytic hydrogenation follows a standardized workflow from setup to purification.

ExperimentalWorkflow General Experimental Workflow for Catalytic Hydrogenation start Start setup Reactor Setup (Autoclave Assembly & Purging with N2/H2) start->setup charge Charge Reactants (Substrate, Solvent, Catalyst) setup->charge react Perform Reaction (Set Temperature, Pressure, Agitation) charge->react monitor Monitor Reaction (Hydrogen Uptake) react->monitor monitor->react Continue until H2 aconsumption ceases filter Catalyst Filtration monitor->filter Reaction Complete workup Solvent Removal (Rotary Evaporation / Distillation) filter->workup purify Purification (Reduced Pressure Distillation) workup->purify product Final Product purify->product

Caption: Standard workflow for catalytic hydrogenation.

Comparative Data on Reduction Methods

The selection of a reduction method depends on factors such as scale, available equipment, and desired purity. The following table summarizes various approaches.

Method/Catalyst SystemSolventTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Notes
Modified Raney Nickel (Mo-doped) [4]C1-C4 Alcohol (e.g., Ethanol, Methanol)80 - 1200.5 - 1.591 - 95> 99.9High conversion and selectivity, suitable for industrial scale.
Palladium Catalyst & Hydrazine [8]EthanolRefluxAtmosphericNot specifiedNot specifiedA common transfer hydrogenation method.
Iron (Fe) / Acid [2][3]Acidic (e.g., AcOH, HCl)RefluxAtmosphericGenerally highHighClassic, robust method; avoids dehalogenation.
Tin(II) Chloride (SnCl2) [2][3]AcidicVariesAtmosphericGenerally highHighMild method, compatible with other reducible groups.
Electrochemical Reduction [9]H2O/MeOH, H2SO4Room TempN/A~85 (isolated)HighGreen chemistry approach using a CuSnPb cathode.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Modified Raney Nickel

This protocol is adapted from a patented procedure demonstrating high yield and selectivity.[4]

Materials:

  • 5-Chloro-2-nitrobenzotrifluoride

  • Ethanol (or Methanol)

  • Modified Raney Nickel Catalyst (doped with 0.5-3% Molybdenum)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with 5-chloro-2-nitrobenzotrifluoride.

  • Solvent and Catalyst Addition: Add ethanol as the solvent. Under an inert atmosphere (e.g., nitrogen), add the modified Raney Nickel catalyst. The catalyst loading should be between 0.5% and 3% of the mass of the starting material.[4]

  • Sealing and Purging: Seal the autoclave securely. Purge the system several times with nitrogen and then with hydrogen to remove all oxygen.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 0.5-1.5 MPa.[4] Begin stirring and heat the mixture to a temperature between 80-120 °C.[4]

  • Reaction Monitoring: Maintain the temperature and pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Workup: Discharge the reaction mixture from the autoclave. Filter the mixture to carefully remove the catalyst.

  • Purification: Transfer the filtrate to a distillation flask. Recover the ethanol by distillation. The crude product, 5-chloro-2-aminobenzotrifluoride, can then be purified by vacuum distillation, collecting the fraction at 75-76 °C / 5 mmHg.[4] The expected yield is in the range of 91-95%.[4]

Protocol 2: Reduction with Tin(II) Chloride (Stannous Chloride)

This protocol describes a classic laboratory-scale reduction that is highly chemoselective.[2][3]

Materials:

  • 5-Chloro-2-nitrobenzotrifluoride

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring plate

Procedure:

  • Setup: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzotrifluoride in ethanol.

  • Reagent Addition: In a separate flask, dissolve an excess of tin(II) chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Reaction: Slowly add the acidic SnCl2 solution to the stirred solution of the nitro compound. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is strongly basic (pH > 10). The tin salts will precipitate.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 5-chloro-2-aminobenzotrifluoride. Further purification can be achieved by chromatography or distillation.

References

Application Notes and Protocols for the Diazotization of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 4-chloro-2-(trifluoromethyl)aniline. This process yields a highly versatile diazonium salt intermediate, which is crucial for the synthesis of a wide range of substituted aromatic compounds used in the pharmaceutical, agrochemical, and materials science industries. The protocols are designed for clarity, reproducibility, and safety in a laboratory setting.

Introduction

Diazotization is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of primary aromatic amines to diazonium salts.[1] These salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂), allowing for the introduction of a variety of substituents onto the aromatic ring through subsequent reactions, such as the Sandmeyer, Schiemann, and azo coupling reactions.[2][3][4]

This compound is a key building block in the synthesis of numerous target molecules. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent influences the reactivity of the aromatic ring and the stability of the corresponding diazonium salt. Careful control of reaction conditions, particularly temperature, is essential to ensure the efficient formation of the diazonium salt and to minimize its decomposition.[1] This document outlines a detailed protocol for the diazotization of this compound and its subsequent conversion to 4-chloro-2-(trifluoromethyl)bromobenzene via a Sandmeyer-type reaction.

Materials and Reagents
  • This compound

  • Hydrobromic acid (40%)

  • Cuprous bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Ice

Experimental Protocols

Protocol 1: Diazotization of this compound and subsequent Bromination

This protocol describes the in-situ formation of 4-chloro-2-(trifluoromethyl)benzenediazonium bromide and its immediate use in a Sandmeyer-type bromination reaction to yield 4-chloro-2-(trifluoromethyl)bromobenzene.[5]

1. Reaction Setup:

  • In a four-necked reactor equipped with a mechanical stirrer, dropping funnel, and a low-temperature bath, add 54 g (0.3 mol) of this compound and 303.6 g (1.5 mol) of 40% hydrobromic acid.

  • Cool the mixture to 5 °C using the low-temperature bath.

  • Add 9 g (0.06 mol) of cuprous bromide to the stirred mixture.

2. Diazotization:

  • Prepare a solution of 22.8 g (0.33 mol) of sodium nitrite in 90 g of water.

  • Under vigorous stirring, add the sodium nitrite solution dropwise to the reactor. Control the addition rate to manage the evolution of gas bubbles.

  • After the dropwise addition is complete, continue stirring the reaction mixture at low temperature for 30 minutes.

3. Sandmeyer Bromination:

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of gas ceases.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with dichloromethane.

4. Work-up and Purification:

  • The organic layer contains the desired product, 4-chloro-2-(trifluoromethyl)bromobenzene.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the quantitative data for the diazotization and subsequent bromination of this compound as described in the protocol.

ParameterValue
Starting MaterialThis compound
Molar Amount of Starting Material0.3 mol
ReagentsHBr (40%), NaNO₂, CuBr
Molar Ratio (Aniline:HBr:NaNO₂:CuBr)1 : 5 : 1.1 : 0.2
Reaction Temperature (Diazotization)5 °C
Reaction Temperature (Bromination)Room Temperature
Product4-chloro-2-(trifluoromethyl)bromobenzene
Yield84.3%
Purity>98%

Data obtained from patent CN102952039A.[5]

Safety Precautions
  • Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and use them immediately after preparation.

  • The reaction is exothermic and generates nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with adequate cooling and pressure equalization.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle hydrobromic acid and sodium nitrite with care as they are corrosive and toxic.

Visualizations

Chemical Reaction Pathway

Figure 1. Reaction pathway for the diazotization of this compound and subsequent Sandmeyer bromination. cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Diazonium Salt 4-Chloro-2-(trifluoromethyl)benzenediazonium bromide This compound->Diazonium Salt NaNO₂, HBr 0-5 °C NaNO2 NaNO₂ HBr HBr CuBr CuBr Final Product 4-Chloro-2-(trifluoromethyl)bromobenzene Diazonium Salt->Final Product CuBr

Caption: Reaction pathway for the diazotization and bromination.

Experimental Workflow

Figure 2. Experimental workflow for the synthesis of 4-chloro-2-(trifluoromethyl)bromobenzene. start Start setup Reaction Setup: - Add this compound, HBr, and CuBr to the reactor. - Cool to 5 °C. start->setup diazotization Diazotization: - Prepare NaNO₂ solution. - Add NaNO₂ solution dropwise to the reactor. setup->diazotization bromination Sandmeyer Bromination: - Warm to room temperature. - Stir until gas evolution ceases. diazotization->bromination workup Work-up: - Separate the organic and aqueous layers. - Extract the aqueous layer with CH₂Cl₂. bromination->workup purification Purification: - Distill the organic layer under reduced pressure. workup->purification end End Product: 4-Chloro-2-(trifluoromethyl)bromobenzene purification->end

Caption: Workflow for the synthesis of 4-chloro-2-(trifluoromethyl)bromobenzene.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials. 4-Chloro-2-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorine atom, while less reactive than bromine or iodine, provides a cost-effective handle for late-stage functionalization via cross-coupling reactions.

These application notes provide a detailed guide for performing the Suzuki-Miyaura coupling reaction with this compound. Given the electron-withdrawing nature of the trifluoromethyl group and the inherent lower reactivity of aryl chlorides, specialized catalytic systems and reaction conditions are often necessary to achieve high yields. The following protocols are based on established methodologies for the coupling of challenging aryl chlorides and can be adapted and optimized for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step for aryl chlorides.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic moiety to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura coupling reactions of aryl chlorides, including substrates analogous to this compound. This data is intended to provide a starting point for reaction optimization.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogy
14-Chloroaniline3,4,5-Trifluorophenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001519.9[1]
24-Chloroaniline3,4,5-Trifluorophenylboronic acidPdCl₂ (0.1)SPhos (0.2)K₂CO₃DMAc/H₂O100542[1]
31-Bromo-3,4-difluorobenzene4-(tert-Butyl)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄Dioxane/H₂O1058.578[2]
42-Bromo-4-fluoroanilineNeopentyl 3,4-dichlorophenylboronate--TMSOKTHFRT-95[3]

Table 2: Microwave-Assisted Suzuki Coupling of Chloro-Heterocycles

EntryChloro-HeterocycleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference Analogy
14-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purinep-Tolylboronic acidPd(OAc)₂ (10)Xantphos (20)K₂CO₃Toluene1005085[4]
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃Dioxane/H₂O1204080[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Based on Analogy)

This protocol is adapted from methodologies successful for other complex chloro-heterocycles containing the trifluoromethyl group and represents a robust starting point.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Microwave reaction vials with stir bars

Procedure:

  • Reaction Setup: In a dry microwave reaction vial, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), palladium(II) acetate (2-5 mol%), Xantphos (4-10 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (typically 100-150 °C) for the specified time (15-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aniline derivative.

Protocol 2: Conventional Heating with Buchwald Ligands (Based on Analogy)

This protocol is based on conditions known to be effective for the coupling of electron-rich aryl chlorides.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like SPhos-Pd-G2 (1-3 mol%)

  • SPhos or XPhos ligand (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk tube or round-bottom flask with a condenser

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium source (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactant1 This compound (Ar-Cl) reactant1->oxidative_addition reactant2 Boronic Acid (Ar'-B(OH)2) + Base reactant2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base start->setup solvent Add Degassed Solvent setup->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Work-up: - Dilute with Organic Solvent - Filter Catalyst monitoring->workup Complete extraction Liquid-Liquid Extraction (Water & Brine Wash) workup->extraction drying Dry Organic Layer (Na2SO4 or MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Biaryl Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel biaryl and heteroaryl compounds for drug discovery and materials science. Due to the reduced reactivity of the aryl chloride, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for success. The protocols and data provided herein, based on analogous systems, offer a strong starting point for the development of efficient and high-yielding coupling reactions. Microwave-assisted heating and the use of modern, bulky phosphine ligands are particularly promising strategies to overcome the challenges associated with this substrate. As with any chemical reaction, optimization for each specific boronic acid partner is recommended to achieve the best possible outcome.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is of paramount importance in the pharmaceutical and agrochemical industries, as well as in materials science, where arylamine scaffolds are prevalent structural motifs. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-Chloro-2-(trifluoromethyl)aniline, an electron-deficient and sterically hindered substrate, with various primary and secondary amines. The presence of the electron-withdrawing trifluoromethyl group and the aniline moiety necessitates careful optimization of the catalytic system to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of the aryl chloride to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination from this complex to yield the desired N-arylated product and regenerate the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, with bulky, electron-rich phosphine ligands often being the most effective.

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, have been developed to enhance efficiency and reproducibility, particularly for challenging substrates like aryl chlorides.

  • Phosphine Ligand: The ligand plays a pivotal role in the catalytic cycle. For electron-deficient and sterically demanding aryl chlorides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often employed. These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium center.

  • Base: A non-nucleophilic base is required to deprotonate the amine nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). The strength and steric bulk of the base can significantly influence the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used. The solvent must be capable of dissolving the reagents and stabilizing the catalytic species throughout the reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of an analogous substrate, 1-chloro-4-(trifluoromethyl)benzene, with various amines. These conditions can serve as a valuable starting point for the optimization of the amination of this compound.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Morpholine1.01.2NaOtBu (1.2)Toluene1001888[1]
2N-Methylbenzylamine1.01.2NaOtBu (1.2)Toluene1001885[1]
3Diphenylamine1.01.2NaOtBu (1.2)Toluene1001890[1]
42-Aminopyridine1.01.2NaOtBu (1.2)Toluene1001883[1]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, n-hexylamine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd-NHC complex)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate/oil bath

Detailed Experimental Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at a temperature typically ranging from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is deemed complete (typically within 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-3-(trifluoromethyl)benzene derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup_1 Oven-dried Schlenk tube under inert gas setup_2 Add Pd Precatalyst and Ligand setup_1->setup_2 setup_3 Add Base, this compound, and Amine setup_2->setup_3 setup_4 Add Anhydrous Solvent setup_3->setup_4 reaction_1 Seal tube and heat with stirring setup_4->reaction_1 reaction_2 Monitor progress by TLC/LC-MS reaction_1->reaction_2 workup_1 Cool to room temperature reaction_2->workup_1 workup_2 Dilute and filter through Celite workup_1->workup_2 workup_3 Concentrate filtrate workup_2->workup_3 purification Purify by Column Chromatography workup_3->purification

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)(Cl)L oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination amido_complex Ar-Pd(II)(NR'R'')L amine_coordination->amido_complex base_hcl Base-H+Cl- amine_coordination->base_hcl reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product ar_cl Ar-Cl ar_cl->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)aniline as a Versatile Building Block in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-chloro-2-(trifluoromethyl)aniline and its derivatives as key intermediates in the synthesis of modern agrochemicals. The unique electronic and lipophilic properties imparted by the trifluoromethyl and chloro substituents make this aniline derivative a valuable scaffold in the development of potent insecticides and fungicides.

Application Notes

This compound serves as a crucial starting material for the synthesis of several classes of agrochemicals. Its primary application lies in the production of N-phenylpyrazole insecticides and substituted acetamide fungicides. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product, while the chlorine atom provides a handle for further chemical modifications and can contribute to the overall efficacy.

A key derivative, 2,6-dichloro-4-(trifluoromethyl)aniline, is synthesized from p-substituted trifluoromethylanilines and is a direct precursor to the broad-spectrum insecticide, fipronil. Fipronil is a highly effective agent used to control a wide range of pests, including ants, beetles, fleas, and termites.[1][2] Its mode of action involves the disruption of the central nervous system of insects by blocking GABA-gated chloride channels.[1][2]

Furthermore, 2,6-dichloro-4-(trifluoromethyl)aniline can be utilized in the synthesis of novel fungicidal compounds. Research has demonstrated that N-acyl derivatives, such as 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide, exhibit significant antifungal activity against various plant pathogens.

Agrochemicals Derived from this compound Derivatives

Fipronil (Insecticide)

Fipronil is a widely used phenylpyrazole insecticide known for its broad-spectrum activity against numerous insect pests in agriculture and for animal health.[1][3]

Mechanism of Action: Fipronil is a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channel in insect neurons.[1] This disruption of the central nervous system leads to hyperexcitation, paralysis, and eventual death of the insect.[1] Its selectivity for insects is attributed to a higher affinity for insect GABA receptors compared to mammalian receptors.[2][4]

Spectrum of Activity: Fipronil is effective against a wide array of pests including:

  • Ants

  • Beetles

  • Cockroaches

  • Fleas

  • Termites

  • Thrips

  • Rootworms

  • Weevils

Substituted Chloroacetamides (Fungicides)

Novel trifluoromethylphenyl amides have been synthesized and evaluated for their fungicidal properties. Specifically, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide has shown promising activity against several plant pathogenic fungi.

Mechanism of Action: The precise mechanism of action for this class of compounds is a subject of ongoing research, but many chloroacetamide fungicides are known to inhibit cell division and disrupt lipid metabolism in fungi.

Spectrum of Activity: These experimental compounds have demonstrated efficacy against various fungal species, including those from the Colletotrichum and Phomopsis genera.

Data Presentation

Table 1: Insecticidal Activity of Fipronil
Target PestAdministration RouteLD50 ValueReference
Honey Bee (Apis mellifera)Contact0.005 µ g/bee [5]
Honey Bee (Apis mellifera)Oral0.052 µ g/bee [5]
Stingless Bee (Melipona scutellaris)Topical0.41 ng/bee[6]
Bobwhite QuailOral11.3 mg/kg[7][8]
Mallard DuckOral>2150 mg/kg[8]
Rat (acute)Oral97 mg/kg[4][7][9]
Mouse (acute)Oral95 mg/kg[7]
Rabbit (acute)Dermal354 mg/kg[4]
Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida species
Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansLM-117128512[10][11][12]
Candida albicansLM-23128512[10][11][12]
Candida albicansLM-782561024[10][11][12]
Candida albicansLM-2912561024[10][11][12]
Candida albicansLM-542561024[10][11][12]
Candida albicansATCC 102312561024[10][11][12]
Candida parapsilosisLM-11128512[10][11][12]
Candida parapsilosisLM-689128512[10][11][12]
Candida parapsilosisLM-22128512[10][11][12]
Candida parapsilosisLM-432561024[10][11][12]
Candida parapsilosisLM-1192561024[10][11][12]
Candida parapsilosisATCC 220192561024[10][11][12]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

This protocol describes a general method for the chlorination of a p-substituted trifluoromethylaniline, a necessary precursor for both fipronil and the fungicidal acetamides.

Materials:

  • 4-(Trifluoromethyl)aniline or this compound

  • Hydrochloric acid

  • Hydrogen peroxide

  • Solvent (e.g., water, chlorobenzene)

Procedure:

  • In a suitable reaction vessel, charge 4-(trifluoromethyl)aniline and water.

  • Stir the mixture to form a suspension.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Gently heat the mixture to approximately 80°C.

  • Slowly add concentrated hydrochloric acid dropwise into the reactor.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with workup and purification to isolate the 2,6-dichloro-4-(trifluoromethyl)aniline product.

Synthesis_of_2_6_dichloro_4_trifluoromethyl_aniline start 4-(Trifluoromethyl)aniline reagents HCl, H₂O₂ start->reagents Chlorination product 2,6-dichloro-4-(trifluoromethyl)aniline reagents->product

Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.
Protocol 2: Synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline

This protocol outlines the key steps for the synthesis of fipronil, starting from the chlorinated aniline derivative. The process involves diazotization, condensation, and oxidation.

Materials:

  • 2,6-dichloro-4-(trifluoromethyl)aniline

  • Nitrosyl sulfuric acid

  • Acetic acid

  • Ethyl-2,3-dicyanopropionate

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (intermediate)

  • Trichloroacetic acid

  • Chlorobenzene

  • Boric acid

  • Aqueous hydrogen peroxide (50%)

Procedure:

  • Diazotization: To a mixture of 2,6-dichloro-4-(trifluoromethyl)aniline and acetic acid, add nitrosyl sulfuric acid over one hour at 30°C and maintain for an additional hour. Heat to 50-55°C to ensure completion. Cool the mixture to 30°C.

  • Condensation: Add the diazotized mixture to a solution of ethyl-2,3-dicyanopropionate in acetic acid and water over 4-5 hours, maintaining the temperature at 0-5°C to form the pyrazole intermediate.

  • Oxidation: In a separate reactor, combine the intermediate thiopyrazole, trichloroacetic acid, chlorobenzene, and boric acid. Cool the mixture to 15-20°C.

  • Slowly add 50% aqueous hydrogen peroxide to the mixture and stir for approximately 20 hours.

  • After the reaction is complete, proceed with standard aqueous workup and purification by recrystallization from a suitable solvent system (e.g., chlorobenzene/ethyl acetate) to yield fipronil.[13][14][15]

Fipronil_Synthesis_Workflow cluster_0 Step 1: Diazotization & Condensation cluster_1 Step 2: Oxidation start 2,6-dichloro-4-(trifluoromethyl)aniline reagents1 1. Nitrosyl sulfuric acid, Acetic acid 2. Ethyl-2,3-dicyanopropionate start->reagents1 intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole reagents1->intermediate reagents2 H₂O₂, Trichloroacetic acid, Boric acid intermediate->reagents2 product Fipronil reagents2->product

Synthetic pathway for Fipronil.
Protocol 3: Synthesis of 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide

This is a general protocol for the N-acylation of 2,6-dichloro-4-(trifluoromethyl)aniline to produce fungicidal chloroacetamide derivatives.

Materials:

  • 2,6-dichloro-4-(trifluoromethyl)aniline

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene

Procedure:

  • In a reaction flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline and triethylamine in toluene.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the solution over a period of 30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the organic phase with water.

  • Dry the toluene layer and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide.

Chloroacetamide_Synthesis start 2,6-dichloro-4-(trifluoromethyl)aniline reagents Chloroacetyl chloride, Triethylamine start->reagents N-Acylation product 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide reagents->product

Synthesis of a fungicidal chloroacetamide.

References

Application Notes and Protocols for the Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl and aminothiophenol moieties are important pharmacophores, and their combination in this molecule offers a versatile scaffold for medicinal chemistry.

The synthetic route described herein is a multi-step process commencing with the commercially available 4-chloro-2-(trifluoromethyl)aniline. The procedure involves nitration, reduction, diazotization, and subsequent conversion to the target benzenethiol. Careful control of reaction conditions is crucial for achieving satisfactory yields and purity.

Experimental Protocols

The synthesis is proposed as a three-step process:

  • Step 1: Synthesis of 4-chloro-2-nitro-6-(trifluoromethyl)aniline

  • Step 2: Synthesis of 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine

  • Step 3: Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol

Step 1: Synthesis of 4-chloro-2-nitro-6-(trifluoromethyl)aniline

This step involves the nitration of this compound. The amino group is a strong activating group and directs ortho and para, while the trifluoromethyl group is a strong deactivating and meta-directing group. The chloro group is a deactivating but ortho, para-directing group. The nitration is expected to occur at the position ortho to the amino group and meta to the trifluoromethyl group.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound195.5710.0 g0.051
Sulfuric acid (98%)98.0850 mL-
Nitric acid (70%)63.013.6 mL0.056
Dichloromethane84.93100 mL-
Saturated sodium bicarbonate solution-As required-
Brine-50 mL-
Anhydrous magnesium sulfate120.37As required-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (10.0 g, 0.051 mol) and sulfuric acid (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add nitric acid (3.6 mL, 0.056 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2-nitro-6-(trifluoromethyl)aniline.

Expected Yield: 70-80%

Step 2: Synthesis of 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine

This step involves the reduction of the nitro group in 4-chloro-2-nitro-6-(trifluoromethyl)aniline to an amino group. A variety of reducing agents can be used; however, catalytic hydrogenation is often a clean and efficient method.[1][2]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
4-chloro-2-nitro-6-(trifluoromethyl)aniline240.5610.0 g0.042
Ethanol46.07150 mL-
10% Palladium on carbon (Pd/C)-1.0 g-
Hydrogen gas2.02Balloon pressure-
Celite®-As required-

Procedure:

  • To a 250 mL hydrogenation flask, add 4-chloro-2-nitro-6-(trifluoromethyl)aniline (10.0 g, 0.042 mol) and ethanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine as a solid. The product is often used in the next step without further purification.

Expected Yield: 90-95%

Step 3: Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol

This final step involves the diazotization of one of the amino groups of 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine, followed by the introduction of a thiol group. The Leuckart thiophenol reaction is a suitable method for this transformation.[3][4][5][6]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles
5-chloro-3-(trifluoromethyl)benzene-1,2-diamine210.588.0 g0.038
Hydrochloric acid (conc.)36.4620 mL-
Sodium nitrite (NaNO₂)69.002.76 g0.040
Potassium ethyl xanthate160.296.73 g0.042
Diethyl ether74.12150 mL-
Sodium hydroxide40.00As required-
Dichloromethane84.93100 mL-

Procedure:

  • Diazotization: In a 250 mL beaker, dissolve 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine (8.0 g, 0.038 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (2.76 g, 0.040 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Xanthate Formation: In a separate 500 mL flask, dissolve potassium ethyl xanthate (6.73 g, 0.042 mol) in water (50 mL) and cool to 10-15 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow precipitate should form. Continue stirring for 1 hour at room temperature.

  • Hydrolysis: Heat the mixture to 50-60 °C for 30 minutes to decompose the intermediate xanthate. Cool the mixture to room temperature and basify with a 20% sodium hydroxide solution to pH > 12 to hydrolyze the xanthate ester. Stir for 1 hour.

  • Work-up: Acidify the reaction mixture carefully with concentrated hydrochloric acid to pH 1-2. Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol.

Expected Yield: 50-60%

Quantitative Data Summary

StepStarting MaterialProductStarting Mass (g)Expected Yield (%)Expected Product Mass (g)
1This compound4-chloro-2-nitro-6-(trifluoromethyl)aniline10.070-808.6 - 9.8
24-chloro-2-nitro-6-(trifluoromethyl)aniline5-chloro-3-(trifluoromethyl)benzene-1,2-diamine10.090-958.3 - 8.8
35-chloro-3-(trifluoromethyl)benzene-1,2-diamine2-amino-5-chloro-3-(trifluoromethyl)benzenethiol8.050-604.3 - 5.2

Visualizations

Synthesis_Workflow start Start: This compound step1 Step 1: Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 Intermediate 1: 4-chloro-2-nitro-6-(trifluoromethyl)aniline step1->intermediate1 step2 Step 2: Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Intermediate 2: 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine step2->intermediate2 step3 Step 3: Diazotization & Thiolation (NaNO₂, HCl, KEX) intermediate2->step3 product Final Product: 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol step3->product

Caption: Overall workflow for the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol.

Reaction_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Thiolation A This compound B 4-chloro-2-nitro-6-(trifluoromethyl)aniline A->B H₂SO₄, HNO₃ C 4-chloro-2-nitro-6-(trifluoromethyl)aniline D 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine C->D H₂, Pd/C E 5-chloro-3-(trifluoromethyl)benzene-1,2-diamine F Diazonium Salt Intermediate E->F 1. NaNO₂, HCl G Xanthate Ester Intermediate F->G 2. Potassium Ethyl Xanthate H 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol G->H 3. NaOH, then HCl

Caption: Detailed reaction pathway for the synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the characterization and quantification of 4-Chloro-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and robust technique for the purity assessment and quantification of this compound. Reversed-phase HPLC is the most common modality for this class of compounds.

Quantitative Data Summary

The following table summarizes typical parameters for the HPLC analysis of this compound and related halogenated anilines. Note that specific values may vary depending on the exact instrumentation and conditions used.

ParameterHPLC-UVHPLC-MS
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 3 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: Water with 0.05% Acetic AcidB: Acetonitrile with 0.05% Acetic Acid
Gradient 20% B to 80% B over 15 minGradient elution
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmESI-MS (Positive Ion Mode)
Injection Volume 10 µL20 µL
Column Temperature 30°C30°C
Expected Retention Time Dependent on gradient, typically 5-15 minDependent on gradient
Experimental Protocol: HPLC-UV

This protocol provides a starting point for the development of a validated HPLC-UV method.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic System:

    • Utilize an HPLC system equipped with a binary or quaternary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-15 min: 20% B to 80% B

      • 15.1-18 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • For quantitative analysis, prepare a calibration curve using certified reference standards.

A reverse-phase HPLC method with a Newcrom R1 column has also been reported for the analysis of this compound, using a mobile phase of acetonitrile, water, and phosphoric acid.[1] For MS compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Standards integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and structural information from mass spectra.

Quantitative Data Summary

The following table outlines typical parameters for the GC-MS analysis of halogenated anilines.

ParameterGC-MS
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Initial: 60°C (2 min), Ramp: 10°C/min to 280°C, Hold: 5 min
Carrier Gas Helium, 1.0 mL/min (constant flow)
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Molecular Ion (M+) m/z 195/197 (due to 35Cl/37Cl isotopes)
Major Fragment Ions (m/z) 176 ([M-HF]+), 160 ([M-Cl]+), 145, 126
Experimental Protocol: GC-MS

This protocol provides a general procedure for the GC-MS analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • GC-MS System:

    • Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum, noting the molecular ion and characteristic fragment ions.

    • Purity can be estimated by the peak area percentage.

Proposed Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (M+) m/z 195/197 F1 [M-HF]+ m/z 176/178 M->F1 - HF F2 [M-Cl]+ m/z 160 M->F2 - Cl• F3 [M-CF3]+ m/z 126/128 M->F3 - CF3• F4 [C6H3NCl]+ m/z 124 F2->F4 - H2CN

Caption: Proposed EI fragmentation pathway for this compound.

Spectroscopic Analysis

Spectroscopic techniques like FT-IR and FT-Raman are essential for the structural confirmation of this compound by identifying its functional groups and providing a unique fingerprint.

Quantitative Data Summary

The Fourier-transform infrared (FT-IR) and FT-Raman spectra of this compound have been previously studied. The following table lists the expected characteristic vibrational frequencies.

Wavenumber (cm-1)AssignmentTechnique
3400 - 3500N-H stretching (asymmetric and symmetric)FT-IR, FT-Raman
1600 - 1650N-H bendingFT-IR
1450 - 1600C=C aromatic ring stretchingFT-IR, FT-Raman
1200 - 1350C-N stretchingFT-IR
1100 - 1300C-F stretching (of CF3 group)FT-IR
1000 - 1100C-Cl stretchingFT-IR, FT-Raman
Experimental Protocol: FT-IR (ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm-1.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum should be background-corrected.

    • Identify the characteristic absorption bands and compare them with reference spectra or theoretical calculations.

Biological Activity Context: Apoptosis Induction

While this compound is primarily a synthetic intermediate, related trifluoromethyl-aniline derivatives have demonstrated cytotoxic effects on various cancer cell lines. A common mechanism of cytotoxicity for such compounds is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis signaling pathway that could be initiated by a cytotoxic agent.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Response Agent Cytotoxic Agent (e.g., Trifluoromethyl-aniline derivative) Bax Bax/Bak Activation Agent->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 (Executioner Caspase) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially induced by cytotoxic aniline derivatives.

References

Application Notes and Protocols for the ¹H NMR Spectrum of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H NMR spectrum of 4-Chloro-2-(trifluoromethyl)aniline. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. A comprehensive protocol for acquiring the ¹H NMR spectrum of this and similar small molecules is also included.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three aromatic protons and the two amine protons. The electron-withdrawing nature of the chloro and trifluoromethyl groups, and the electron-donating effect of the amino group, will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-37.35 - 7.45d~2.5
H-57.15 - 7.25dd~8.5, ~2.5
H-66.80 - 6.90d~8.5
NH₂4.00 - 4.50br sN/A

Disclaimer: These are predicted values. Actual experimental values may vary.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound with the non-equivalent aromatic protons labeled. The arrows indicate the predicted spin-spin coupling interactions.

G This compound Proton Relationships cluster_0 cluster_1 Proton Labeling mol mol H3 H-3 H5 H-5 H5->H3 J ≈ 2.5 Hz H6 H-6 H5->H6 J ≈ 8.5 Hz

Caption: Molecular structure and predicted proton coupling of this compound.

Experimental Protocol

This protocol provides a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube.

Instrumentation and Data Acquisition
  • Spectrometer: A 300-600 MHz NMR spectrometer is suitable for this analysis.

  • Probe: A standard broadband or proton-optimized probe.

  • Temperature: 25 °C.

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended Value
Pulse Programzg30 or similar
Number of Scans (NS)16-64
Relaxation Delay (D1)1-5 s
Acquisition Time (AQ)2-4 s
Spectral Width (SW)12-16 ppm
Receiver Gain (RG)Autogain
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals to determine the relative ratios of the protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

  • Analysis: Determine the multiplicities and coupling constants for each signal.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample preparation to the final spectral analysis and interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup filter->instrument_setup shimming Shimming instrument_setup->shimming acquire Acquire FID shimming->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference_integrate Reference & Integrate phase_baseline->reference_integrate assign_signals Assign Signals reference_integrate->assign_signals determine_coupling Determine Coupling Constants assign_signals->determine_coupling final_report Final Report determine_coupling->final_report

Caption: Workflow for ¹H NMR spectral analysis.

Application Notes and Protocols for the Mass Spectrometry of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)aniline is a key chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its detection and quantification are crucial for process monitoring, quality control, and metabolic studies. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers the high sensitivity and selectivity required for the analysis of this compound. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Chemical Properties

PropertyValue
Chemical Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol [1][2]
CAS Number 445-03-4[1]
Appearance Liquid[1]
Boiling Point 66-67 °C at 3 mmHg[1]
Density 1.386 g/mL at 25 °C[1]

Mass Spectrometry Data

Electron Ionization (EI) Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is observable for the molecular ion and chlorine-containing fragments.

m/zProposed Fragment IonRelative Intensity (%)
195/197[M]⁺100
176[M - F]⁺20
160[M - Cl]⁺15
145[M - CF₃]⁺30
126[M - CF₃ - F]⁺10
111[C₆H₄Cl]⁺5
99[C₅H₂ClF]⁺8

Note: Relative intensities are approximate and based on the visual inspection of the NIST mass spectrum. The m/z values correspond to the ions containing the ³⁵Cl isotope.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of this compound in organic solutions.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1-10 µg/mL.

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE). Adjust the pH of the aqueous sample to >11 with 10 M NaOH. Extract three times with an equal volume of dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to the desired volume.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range m/z 40-300
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound in solutions that are compatible with reverse-phase chromatography.

1. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 1-10 µg/mL.

  • Ensure the final sample solvent is compatible with the initial mobile phase conditions to maintain good peak shape.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

ParameterCondition
Liquid Chromatograph Agilent 1260 Infinity II or equivalent
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Ion Mode
Drying Gas Temp. 350 °C
Drying Gas Flow 12 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V
Mass Scan Range m/z 50-300

Visualizations

fragmentation_pathway M [C₇H₅ClF₃N]⁺˙ m/z 195/197 F1 [C₇H₅ClF₂N]⁺˙ m/z 176 M->F1 - F F2 [C₇H₅F₃N]⁺˙ m/z 160 M->F2 - Cl F3 [C₆H₅ClN]⁺˙ m/z 145 M->F3 - CF₃ F6 [C₅H₂ClF]⁺ m/z 99 F1->F6 - C₂H₂N F5 [C₆H₄Cl]⁺ m/z 111 F2->F5 - CF₃ F4 [C₆H₄N]⁺ m/z 126 F3->F4 - F

Caption: Proposed EI fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent (e.g., DCM, ACN/H₂O) Sample->Dissolution LLE Liquid-Liquid Extraction (for aqueous samples) Sample->LLE Filtration Filtration (0.22 µm) Dissolution->Filtration LLE->Filtration GCMS GC-MS Analysis Filtration->GCMS LCMS LC-MS Analysis Filtration->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition DataAnalysis Data Analysis (Quantification & Identification) DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General experimental workflow for the mass spectrometric analysis.

References

Application Note: GC-MS Analysis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated anilines are a significant class of compounds utilized in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Due to their potential toxicity and persistence in the environment, robust and sensitive analytical methods for their detection and quantification are crucial.[1] This document outlines detailed protocols for sample preparation, including liquid-liquid extraction and derivatization techniques, along with optimized GC-MS parameters for the separation and identification of a wide range of halogenated anilines. Quantitative data, including retention times and characteristic mass-to-charge ratios (m/z), are presented in tabular format for easy reference. Furthermore, this note includes graphical representations of the experimental workflow and common fragmentation pathways to aid in method development and data interpretation.

Introduction

Halogenated anilines are aromatic amines substituted with one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine). The type, number, and position of the halogen substituent significantly influence their chemical properties and biological activity.[1] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds, offering high sensitivity, selectivity, and structural elucidation capabilities.[1] This application note details a standardized method for the GC-MS analysis of various halogenated anilines, including optional derivatization steps to improve the chromatographic performance of more polar analytes.[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general procedure for the extraction of halogenated anilines from aqueous samples.[1]

Reagents and Materials:

  • Dichloromethane (DCM), GC grade

  • Sodium hydroxide (NaOH), 10 M solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Evaporator (rotary evaporator or nitrogen stream)

  • GC vials

Procedure:

  • Adjust the pH of 100 mL of the aqueous sample to >11 by adding 10 M NaOH solution dropwise in a separatory funnel.[1]

  • Add 30 mL of DCM to the separatory funnel.[1]

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.[1]

  • Allow the layers to separate for 10 minutes.[1]

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.[1]

  • Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts.[1]

  • Gently swirl the combined extract over the anhydrous sodium sulfate for 1-2 minutes to remove residual water.[1]

  • Decant the dried extract into an evaporator flask.

  • Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Transfer the concentrated extract to a GC vial for analysis.[1]

Derivatization

For certain polar halogenated anilines, derivatization can improve peak shape, volatility, and thermal stability.[1][2] Acylation is a common derivatization technique for anilines.[2][3]

2.2.1. Acylation with Perfluoroacid Anhydrides

Perfluoroacid anhydrides, such as Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA), react with the amine group of anilines to form stable, volatile derivatives.[4] These reagents are particularly useful for enhancing sensitivity in electron capture detection (ECD) but are also compatible with mass spectrometry.[4]

Protocol for Acylation with HFBA: [1]

  • Evaporate the 1 mL sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried residue.[1]

  • Cap the vial and heat at 70°C for 30 minutes.[1]

  • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.[1]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of halogenated anilines. Optimization may be required based on the specific instrument and target analytes.

Parameter Condition
GC System Agilent 6890 GC or equivalent
Mass Spectrometer Agilent 5973N MSD or equivalent
Column HP-5MS (or equivalent 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C[1]
Injection Volume 1 µL[1]
Injection Mode Splitless[1]
Oven Program Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min.[1]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Data Presentation

The following tables summarize the approximate retention times and key mass spectral data for a selection of halogenated anilines under the GC-MS conditions described above.

Table 1: Monohalogenated Anilines

CompoundApprox. Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoroaniline8.5[1]111[1]111, 84, 63[1]
3-Fluoroaniline8.7[1]111[1]111, 84, 63[1]
4-Fluoroaniline8.9[1]111[1]111, 84, 63[1]
2-Chloroaniline10.2[1]127/129[1]127, 92, 65[1]
3-Chloroaniline10.5[1]127/129127, 92, 65
4-Chloroaniline10.6127/129127, 92, 65
2-Bromoaniline11.5171/173171, 92, 65
3-Bromoaniline11.8171/173171, 92, 65
4-Bromoaniline11.9171/173[5][6][7]171, 92, 65[5]
2-Iodoaniline13.2219219, 92, 65
3-Iodoaniline13.5219219, 92, 65
4-Iodoaniline13.6219219, 92, 65

Table 2: Dihalogenated Anilines

CompoundApprox. Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2,3-Dichloroaniline12.9[1]161/163/165[1]161, 126, 90[1]
2,4-Dichloroaniline13.1[1]161/163/165[1]161, 126, 90[1]
2,5-Dichloroaniline13.3[1]161/163/165[1]161, 126, 90[1]
2,6-Dichloroaniline12.8[1]161/163/165[1]161, 126, 90[1]
3,4-Dichloroaniline13.6[1]161/163/165161, 126, 90
3,5-Dichloroaniline14.7161/163/165[8]161, 90, 63[8]
2-Bromo-4-chloroaniline14.2205/207/209205, 126, 90
4-Bromo-2-chloroaniline14.5205/207/209205, 126, 90

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of halogenated anilines is depicted below.

experimental_workflow sample Aqueous Sample ph_adjust pH Adjustment (pH > 11) sample->ph_adjust lle Liquid-Liquid Extraction (DCM) ph_adjust->lle drying Drying (Anhydrous Na2SO4) lle->drying concentration Concentration drying->concentration derivatization Derivatization (Optional) concentration->derivatization gcms_analysis GC-MS Analysis concentration->gcms_analysis Direct Analysis derivatization->gcms_analysis data_processing Data Processing and Interpretation gcms_analysis->data_processing

GC-MS analysis workflow for halogenated anilines.
Derivatization Reaction: Acylation

The following diagram illustrates the acylation of a primary amine group of a halogenated aniline with a perfluoroacid anhydride.

derivatization_reaction cluster_reactants Reactants cluster_products Products aniline Halogenated Aniline (R-NH2) derivative N-Acyl Derivative (R-NH-COR') aniline->derivative + Reagent reagent Perfluoroacid Anhydride ((R'CO)2O) byproduct Perfluoroacid (R'COOH)

Acylation derivatization of a halogenated aniline.
Fragmentation Pathway of Monohalogenated Anilines

The electron ionization (EI) mass spectra of monohalogenated anilines typically show a prominent molecular ion peak. Common fragmentation pathways involve the loss of the halogen atom, hydrogen cyanide (HCN), and other small neutral molecules. For chloro- and bromo- anilines, the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) are observed for the molecular ion and any fragments containing the halogen.

fragmentation_pathway M Molecular Ion [M]+• M_minus_H [M-H]+ M->M_minus_H - H• M_minus_X [M-X]+ M->M_minus_X - X• M_minus_HX [M-HX]+• M->M_minus_HX - HX M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN C6H4 [C6H4]+• M_minus_X->C6H4 - NH2• C5H5 [C5H5]+ M_minus_HCN->C5H5 - X•

General fragmentation of monohalogenated anilines.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of a wide range of halogenated anilines. The inclusion of liquid-liquid extraction and optional derivatization protocols allows for the analysis of these compounds in various sample matrices. The provided quantitative data and fragmentation information serve as a valuable resource for researchers, scientists, and drug development professionals in their analytical endeavors involving halogenated anilines. Proper method validation is recommended for specific applications to ensure data quality and accuracy.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-2-(trifluoromethyl)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The primary methods for purifying this compound are High-Performance Liquid Chromatography (HPLC), recrystallization, and vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: My purified this compound is a yellow or brown liquid. Is this normal?

A2: While pure this compound is a colorless to light yellow liquid, discoloration to yellow or brown can occur due to the presence of oxidized impurities. Anilines, in general, are susceptible to air and light-induced oxidation, which can lead to the formation of colored byproducts. For high-purity applications, further purification may be necessary to remove these colored impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation and maintain purity, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended.

Q4: What are the major impurities I should be aware of during the synthesis and purification of this compound?

A4: Common impurities can arise from the starting materials, side reactions, or degradation. Depending on the synthetic route, potential impurities may include positional isomers (e.g., isomers of chloro-trifluoromethylaniline), unreacted starting materials (such as 2-chloro-6-nitrotoluene), and byproducts from the reduction of the nitro group.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is precipitating from a supersaturated solution at a temperature above its melting point. The cooling rate is too rapid. The chosen solvent is not ideal.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of a solvent in which the compound is more soluble to the hot solution. Try a different solvent system. A mixture of ethanol and water, or hexane and ethyl acetate can be effective.
No crystal formation upon cooling The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, then gently warm until clear and allow to cool slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Poor recovery of the compound Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Concentrate the filtrate to recover more product. Ensure the solution is cooled in an ice bath to minimize solubility. Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
Colored impurities in crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or unstable boiling Uneven heating. Lack of boiling chips or inadequate stirring.Use a heating mantle with a stirrer for even heating. Add fresh boiling chips or a magnetic stir bar before applying vacuum.
Product solidifying in the condenser The condenser water is too cold.Use room temperature water or drain the water from the condenser to allow the product to melt and flow into the receiving flask.
Inability to achieve the required vacuum Leaks in the system. The vacuum pump is not powerful enough or is in poor condition.Check all joints and connections for proper sealing. Use high-vacuum grease on all ground glass joints. Ensure the vacuum pump is properly maintained and has fresh oil if it is an oil-based pump.
Product decomposition The distillation temperature is too high.Decrease the distillation temperature by improving the vacuum. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the compound at the achieved pressure.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Peak tailing Strong interaction between the basic aniline and acidic silanol groups on the silica-based column.Add a basic modifier, such as 0.1% triethylamine (TEA) or formic acid, to the mobile phase to improve peak shape. Use a column with end-capping or a base-deactivated stationary phase.
Poor separation of impurities The mobile phase composition is not optimal.Optimize the mobile phase gradient and composition. A common mobile phase for this compound is a mixture of acetonitrile and water with an acidic modifier.[1]
Variable retention times Fluctuations in mobile phase composition or flow rate. Column temperature variations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check the HPLC system for leaks or pump issues.
Low signal intensity The compound has poor UV absorbance at the selected wavelength. Low concentration of the analyte.Determine the UV maximum of this compound and set the detector to that wavelength. Concentrate the sample before injection.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection : Based on literature for similar compounds, a mixed solvent system is often effective. Good starting points include ethanol/water or n-hexane/ethyl acetate. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat gently while stirring until the solid dissolves completely.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot filtration to remove the charcoal.

  • Crystallization : If using a mixed solvent system, add the anti-solvent (e.g., water or n-hexane) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture.

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Vacuum Distillation Protocol
  • Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Sample Preparation : Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Evacuation : Begin stirring and slowly evacuate the system. This compound has a reported boiling point of 66-67 °C at 3 mmHg.

  • Heating : Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Distillation : Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will vary with the actual pressure achieved.

  • Shutdown : After the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Physical and Chemical Properties

PropertyValue
CAS Number 445-03-4
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 66-67 °C at 3 mmHg
Density 1.386 g/mL at 25 °C

HPLC Method Parameters (Example)

ParameterCondition
Column C18 Reverse Phase (e.g., Newcrom R1)[1]
Mobile Phase Acetonitrile and Water with Phosphoric Acid or Formic Acid[1]
Detection UV at a specified wavelength
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude 4-Chloro-2- (trifluoromethyl)aniline Recrystallization Recrystallization Crude_Product->Recrystallization Distillation Vacuum Distillation Crude_Product->Distillation HPLC Preparative HPLC Crude_Product->HPLC Analysis Purity Check (HPLC, GC, NMR) Recrystallization->Analysis Distillation->Analysis HPLC->Analysis Analysis->Recrystallization If Purity < 99% Pure_Product Pure 4-Chloro-2- (trifluoromethyl)aniline Analysis->Pure_Product If Purity ≥ 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Check_Method Review Purification Method Parameters Start->Check_Method Identify_Impurity Identify Potential Impurities (TLC, LC-MS) Check_Method->Identify_Impurity Is_Colored Is the Product Colored? Identify_Impurity->Is_Colored Oxidation Probable Oxidation Impurities Is_Colored->Oxidation Yes Is_Oiling_Out Is the Product Oiling Out? Is_Colored->Is_Oiling_Out No Charcoal_Treatment Consider Activated Charcoal Treatment Oxidation->Charcoal_Treatment Solution Implement Solution and Re-evaluate Charcoal_Treatment->Solution Adjust_Solvent Adjust Solvent System or Cooling Rate Is_Oiling_Out->Adjust_Solvent Yes Is_Poor_Separation Poor Separation of Peaks (HPLC)? Is_Oiling_Out->Is_Poor_Separation No Adjust_Solvent->Solution Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add TEA) Is_Poor_Separation->Optimize_Mobile_Phase Yes Is_Poor_Separation->Solution No Optimize_Mobile_Phase->Solution

References

Technical Support Center: Purification of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing color impurities from halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color in my halogenated aniline sample?

A1: Color in halogenated anilines is most commonly due to the presence of oxidized and polymeric impurities.[1][2] Freshly purified anilines are typically colorless or pale yellow oils or solids, but they are prone to air oxidation, which leads to the formation of highly colored byproducts.[1] This process can be accelerated by exposure to light and air. Common colored impurities include nitrobenzenes, benzoquinones, and polyanilines.[1]

Q2: What types of non-colored impurities might be present in my crude halogenated aniline?

A2: Besides colored oxidation products, crude halogenated anilines can contain a variety of other impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (isomers with halogens at different positions), over- or under-halogenated byproducts, and residual solvents or reagents.[2]

Q3: Is a dark color always an indication of significant impurity?

A3: Not necessarily. While a dark color does indicate the presence of impurities, anilines are known to form intensely colored oxidation products even at very low concentrations. Therefore, a dark-colored aniline may still be of relatively high purity with respect to the main halogenated aniline component.[3] However, for applications in pharmaceutical and materials science, removal of these colored impurities is often crucial.

Q4: What are the most common methods for removing color impurities from halogenated anilines?

A4: The most common and effective methods for decolorizing halogenated anilines include:

  • Recrystallization with Activated Carbon: This is a widely used technique where the crude compound is dissolved in a hot solvent, treated with activated carbon to adsorb colored impurities, and then filtered and cooled to obtain purer, lighter-colored crystals.[2]

  • Column Chromatography: This technique is highly effective for separating a wide range of impurities, including colored ones and regioisomers. Silica gel or alumina are common stationary phases.[4]

  • Vacuum Distillation: For liquid halogenated anilines or those with moderate melting points, vacuum distillation can be effective at separating the desired product from non-volatile colored polymers and other impurities.[5]

  • Acid-Base Extraction: This method can be used to remove unreacted aniline or other basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute acid solution, which protonates the more basic impurities, causing them to move into the aqueous phase.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of halogenated anilines.

Issue 1: My halogenated aniline is a dark oil or solid. How do I decolorize it?

Possible CauseRecommended SolutionExpected Outcome
Oxidized Impurities The most common and effective method is recrystallization with activated carbon .[2] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove the carbon and adsorbed impurities.Lighter-colored crystals should form upon cooling.
Polymeric Byproducts Column chromatography can be used to separate the desired aniline from polymeric materials.[4] Alternatively, for liquid anilines, vacuum distillation can leave non-volatile polymers behind in the distillation flask.[5]A purified, colorless or pale-colored product is obtained in the collected fractions or as the distillate.

Issue 2: The color returns to my purified halogenated aniline after a short period.

Possible CauseRecommended SolutionExpected Outcome
Air Oxidation Anilines are susceptible to air oxidation.[1] Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.The purified compound will remain colorless for a longer period.
Residual Acidic or Basic Impurities Trace amounts of acid or base can catalyze degradation. Ensure thorough washing and neutralization during the workup. A final wash with a dilute sodium bicarbonate solution (if the product is not a salt) followed by a water wash can help.Improved stability of the purified product.

Issue 3: I am having difficulty separating regioisomers of a dihalogenated aniline.

Possible CauseRecommended SolutionExpected Outcome
Similar Physical Properties High-Performance Liquid Chromatography (HPLC) is often the most effective technique due to its high resolving power.[2] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase are key.Separation of the desired isomer from other regioisomers.
Co-crystallization If recrystallization is attempted, try different solvent systems. A mixture of solvents can sometimes improve the differential solubility of the isomers.Preferential crystallization of the desired isomer.

Issue 4: During recrystallization, my product "oils out" instead of forming crystals.

Possible CauseRecommended SolutionExpected Outcome
Boiling Point of Solvent is Higher than Melting Point of the Compound Use a lower-boiling point solvent for recrystallization.[6]The compound will crystallize upon cooling instead of melting.
Solution is Too Saturated Reheat the solution and add more solvent until the oil redissolves. Then, allow it to cool slowly.[6]Slow cooling should promote the formation of crystals rather than oiling out.

Quantitative Data

Table 1: Comparison of Purification Methods for Halogenated Anilines

MethodPrincipleTypical YieldPurityAdvantagesDisadvantages
Recrystallization with Activated Carbon Differential solubility and adsorption of impurities60-90%Good to ExcellentSimple, cost-effective, good for removing colored impurities.May not remove all regioisomers, potential for product loss.
Column Chromatography Differential partitioning between stationary and mobile phases50-80%ExcellentHigh resolution, can separate regioisomers and other closely related impurities.More time-consuming, requires more solvent, potential for product loss on the column.
Vacuum Distillation Separation based on boiling points at reduced pressure70-95%Good to ExcellentEffective for non-volatile impurities, good for larger scales.Not suitable for thermally unstable compounds or high-melting solids.[1]
Acid-Base Extraction Differential solubility of protonated species>90% (for the extraction step)Good (for removing basic impurities)Effective for removing unreacted aniline and other basic impurities.Does not remove non-basic or colored impurities effectively.

Experimental Protocols

Protocol 1: Decolorization of a Solid Halogenated Aniline by Recrystallization with Activated Carbon

  • Solvent Selection: Choose a solvent in which the halogenated aniline is highly soluble when hot and poorly soluble when cold. Common solvents include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: In a flask, add the crude, colored halogenated aniline and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Activated Carbon Treatment: Remove the flask from the heat source and allow the solution to cool slightly. Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

  • Heating: Heat the mixture back to a gentle boil for 5-10 minutes with stirring. This allows the activated carbon to adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the activated carbon without the product crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Purification of a Liquid Halogenated Aniline by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[7]

  • Sample Preparation: Place the crude, colored liquid halogenated aniline into the distillation flask.

  • Applying Vacuum: Begin stirring and apply the vacuum. The pressure should drop, and you may observe some initial bubbling as volatile impurities and dissolved gases are removed.[7]

  • Heating: Once a stable, low pressure is achieved, begin to heat the distillation flask gently.

  • Distillation: The halogenated aniline will begin to boil at a reduced temperature. Collect the distillate in the receiving flask. The colored, non-volatile impurities will remain in the distillation flask.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Visualizations

Mechanism of Aniline Oxidation

G Aniline Halogenated Aniline (Colorless) Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, light) Oxidizing_Agent->Radical_Cation Dimerization Dimerization & Polymerization Radical_Cation->Dimerization Colored_Byproducts Colored Byproducts (e.g., Benzoquinones, Polyanilines) Dimerization->Colored_Byproducts caption Mechanism of Color Formation in Halogenated Anilines

Caption: Mechanism of Color Formation in Halogenated Anilines

General Purification Workflow

G start Crude Halogenated Aniline is_solid Is the sample solid? start->is_solid recrystallization Recrystallization with Activated Carbon is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) acid_base Acid-Base Extraction (if basic impurities are present) recrystallization->acid_base end Pure Halogenated Aniline recrystallization->end Purification sufficient distillation->acid_base distillation->end Purification sufficient chromatography Column Chromatography chromatography->end acid_base->chromatography Further purification needed? acid_base->end No caption General Purification Workflow

Caption: General Purification Workflow

Troubleshooting Decision Tree

G start Color Impurity Issue method Which method was used? start->method recrystallization Recrystallization method->recrystallization Recrystallization distillation Distillation method->distillation Distillation chromatography Chromatography method->chromatography Chromatography recrystallization_issue Color remains after recrystallization? recrystallization->recrystallization_issue distillation_issue Product decomposed? distillation->distillation_issue chromatography_issue Poor separation? chromatography->chromatography_issue recrystallization_solution1 Increase amount of activated carbon. recrystallization_issue->recrystallization_solution1 Yes recrystallization_solution2 Change recrystallization solvent. recrystallization_issue->recrystallization_solution2 Still colored distillation_solution Lower distillation temperature by reducing pressure further. distillation_issue->distillation_solution Yes chromatography_solution Optimize solvent system (change polarity). chromatography_issue->chromatography_solution Yes caption Troubleshooting Color Impurities

Caption: Troubleshooting Color Impurities

References

Technical Support Center: 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-Chloro-2-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of this critical reagent in your experiments.

Troubleshooting Guide

Discoloration or suspected degradation of this compound can significantly impact experimental outcomes. This guide addresses common issues and provides actionable solutions.

Problem Potential Cause Recommended Solution
Color Change (from colorless/pale yellow to yellow/brown) Oxidation due to exposure to air (oxygen).1. Immediately purge the container with an inert gas (Argon or Nitrogen). 2. Store the reagent in a tightly sealed container at the recommended temperature (2-8°C). 3. For ongoing experiments, consider transferring the required amount to a separate, smaller vial under an inert atmosphere to minimize exposure of the bulk material.
Inconsistent Reaction Yields Use of partially oxidized starting material. Oxidation byproducts can interfere with catalytic cycles or react with other reagents.1. Verify the purity of the this compound using analytical techniques such as HPLC-UV or GC-MS before use. 2. If oxidation is confirmed, purify the material by distillation or column chromatography. 3. Implement preventative measures for storage and handling to avoid future oxidation.
Formation of Unidentified Byproducts Oxidized aniline derivatives participating in side reactions.1. Characterize the byproducts using techniques like GC-MS or LC-MS to confirm their origin. 2. If byproducts are a result of oxidized starting material, purify the aniline before use. 3. Ensure all solvents and reagents are deoxygenated to prevent in-situ oxidation during the reaction.
Precipitate Formation in Stored Material Formation of insoluble oxidation polymers or salts.1. Analyze the precipitate and the supernatant to determine the extent of degradation. 2. If the bulk material is compromised, it may be necessary to discard it and obtain a fresh batch. 3. Review storage and handling procedures to prevent recurrence.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a tightly sealed, amber glass vial at 2-8°C.[1] The headspace of the vial should be purged with an inert gas such as argon or nitrogen.

Q2: My bottle of this compound has turned brown. Can I still use it?

A2: A brown coloration is a visual indicator of oxidation. While it may be usable for some applications where purity is not critical, it is highly recommended to assess its purity by HPLC or GC-MS before use in sensitive reactions. For applications in drug development and catalysis, using discolored material is discouraged as impurities can lead to unpredictable results and byproduct formation.

Q3: What is the typical shelf-life of this compound?

A3: When stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light), this compound can be expected to have a shelf-life of several months to a year. However, it is best practice to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.

Q4: How can I remove oxygen from my solvents and reaction mixtures to prevent oxidation?

A4: Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. For reaction mixtures, carrying out the entire experiment under a positive pressure of an inert gas using a Schlenk line or in a glovebox is the most effective method.

Q5: Are there any recommended antioxidants for this compound?

Experimental Protocols

Protocol 1: Inert Gas Sparging for Storage and Handling

This protocol describes the procedure for creating an inert atmosphere in a container of this compound to prevent oxidation during storage and use.

Materials:

  • Container of this compound

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Needle and syringe (or a tube connected to the gas source)

  • Septum-sealed cap for the container

Procedure:

  • Ensure the container of this compound is sealed with a septum-lined cap.

  • Insert a needle connected to the inert gas line through the septum. This will serve as the gas inlet.

  • Insert a second, shorter needle through the septum to act as a gas outlet.

  • Gently bubble the inert gas through the headspace of the container for 5-10 minutes. A low flow rate is sufficient to displace the air.

  • After purging, remove the outlet needle first, followed by the inlet needle. This will maintain a positive pressure of the inert gas inside the container.

  • For long-term storage, wrap the cap and septum with Parafilm® to ensure a tight seal.

  • When withdrawing the liquid, use a syringe through the septum while maintaining a positive pressure of inert gas.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective. A typical starting point could be a 50:50 mixture, with a gradient to increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the aniline and expected impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and run the analysis.

  • Data Interpretation: The peak corresponding to this compound should be the major peak. The appearance of new, smaller peaks, particularly those with different retention times, may indicate the presence of impurities, including oxidation products. The purity can be estimated by the relative peak areas.

Visualizations

Oxidation_Prevention_Workflow Decision Workflow for Handling this compound start Receive/Open Container of This compound check_color Visually Inspect Color start->check_color colorless Colorless to Pale Yellow check_color->colorless Good discolored Yellow to Brown check_color->discolored Discolored use_directly Proceed with Experiment colorless->use_directly store_properly Store at 2-8°C under Inert Atmosphere (Ar/N2) colorless->store_properly purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) discolored->purity_analysis is_pure Is Purity >98%? purity_analysis->is_pure is_pure->use_directly Yes purify Purify by Distillation or Chromatography is_pure->purify No use_directly->store_properly purify->use_directly purify->store_properly

Caption: Decision workflow for handling and using this compound.

Oxidation_Pathway Potential Oxidation Pathway of Aromatic Amines aniline This compound radical_cation Aniline Radical Cation aniline->radical_cation -e⁻ dimerization Dimerization & Further Oxidation radical_cation->dimerization polymers Colored Polymeric Impurities dimerization->polymers oxidants [O] (Air, Light) oxidants->aniline

Caption: Simplified potential oxidation pathway for aromatic amines like this compound.

References

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method is the reduction of 5-Chloro-2-nitrobenzotrifluoride. This is typically achieved through catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon (Pd/C).[1]

Q2: What are the potential byproducts I might encounter during the synthesis of this compound?

A2: During the synthesis, several byproducts can form, depending on the reaction conditions. The most common include:

  • Isomeric Amines: Such as 2-Chloro-5-(trifluoromethyl)aniline, arising from impurities in the starting material or non-selective reactions.[2][3]

  • Dechlorinated Products: For instance, 2-(Trifluoromethyl)aniline can be formed, particularly during catalytic hydrogenation if the conditions are too harsh.[1]

  • Over-chlorinated Products: In syntheses involving chlorination steps, byproducts like 2-amino-3,5-dichlorobenzotrifluoride and 2-amino-3-chlorobenzotrifluoride may be observed.[4]

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 5-Chloro-2-nitrobenzotrifluoride in the final product mixture.

Q3: How can I purify the crude this compound?

A3: Purification of the final product is typically achieved through vacuum distillation.[1] The choice of purification method may also depend on the specific impurities present. For instance, recrystallization could be employed to remove isomeric impurities if a suitable solvent system is identified.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reduction of the nitro group.Optimize reaction time, temperature, and catalyst loading. Ensure the catalyst is active. Monitor the reaction progress using techniques like TLC or GC.
Loss of product during workup or purification.Ensure proper phase separation during extraction. Optimize distillation conditions (pressure and temperature) to minimize loss of the volatile product.
Presence of Dechlorinated Byproduct (2-(Trifluoromethyl)aniline) Over-reduction during catalytic hydrogenation.Use a less active catalyst or milder reaction conditions (lower temperature and pressure). Carefully monitor the reaction and stop it once the starting material is consumed.
Presence of Isomeric Impurities (e.g., 2-Chloro-5-(trifluoromethyl)aniline) Impure starting material (m-chlorobenzotrifluoride).Use a higher purity grade of the starting material. Isomeric impurities can be difficult to remove, so starting with pure materials is crucial.
Non-selective nitration.Optimize nitration conditions (temperature, acid concentration) to favor the formation of the desired 5-Chloro-2-nitrobenzotrifluoride isomer.
Incomplete Reaction (Presence of Starting Material) Insufficient reaction time or temperature.Increase the reaction time or temperature as appropriate for the specific step.
Deactivated catalyst.Use fresh or properly activated catalyst.

Experimental Protocols

A common experimental protocol for the synthesis of this compound involves a two-step process starting from m-chlorobenzotrifluoride.

Step 1: Nitration of m-Chlorobenzotrifluoride

  • Cool a mixture of nitric acid and sulfuric acid.

  • Slowly add m-chlorobenzotrifluoride to the cooled acid mixture, maintaining a low temperature (e.g., not exceeding 25°C).

  • After the addition is complete, allow the reaction to proceed at room temperature for a set period (e.g., 2.5 hours).

  • Separate the organic layer. The crude product, 5-chloro-2-nitro-trifluoromethyl toluene, can be purified by low-temperature recrystallization from a suitable solvent like hexane.[1]

Step 2: Reduction of 5-Chloro-2-nitro-trifluoromethyl toluene

  • In an autoclave, charge the 5-chloro-2-nitro-trifluoromethyl toluene, a catalyst (e.g., Raney-Ni), and a solvent (e.g., ethanol).

  • Pressurize the reactor with hydrogen gas (e.g., to 1 MPa) and heat to a moderate temperature (e.g., 50°C).

  • Maintain the reaction until hydrogen uptake ceases, indicating the completion of the reduction.

  • Filter to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound as an oily substance.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product m-Chlorobenzotrifluoride m-Chlorobenzotrifluoride 5-Chloro-2-nitrobenzotrifluoride 5-Chloro-2-nitrobenzotrifluoride m-Chlorobenzotrifluoride->5-Chloro-2-nitrobenzotrifluoride Nitration (HNO3/H2SO4) This compound This compound 5-Chloro-2-nitrobenzotrifluoride->this compound Reduction (e.g., Raney-Ni, H2)

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Synthesis_Start Synthesis of this compound Isomeric_Amines Isomeric Amines (e.g., 2-Chloro-5-(trifluoromethyl)aniline) Synthesis_Start->Isomeric_Amines Impure Starting Material / Non-selective Reaction Dechlorinated_Product Dechlorinated Product (2-(Trifluoromethyl)aniline) Synthesis_Start->Dechlorinated_Product Over-reduction Over-chlorinated_Products Over-chlorinated Products Synthesis_Start->Over-chlorinated_Products Side reaction in chlorination step Unreacted_Starting_Material Unreacted Starting Material Synthesis_Start->Unreacted_Starting_Material Incomplete Reaction

Caption: Common byproducts in the synthesis.

Troubleshooting_Workflow Start Identify Issue Low_Yield Low Yield Start->Low_Yield Impurity_Detected Impurity Detected Start->Impurity_Detected Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Low_Yield->Optimize_Conditions Check_Workup Review Workup & Purification Low_Yield->Check_Workup Identify_Impurity Identify Impurity by Analytical Methods Impurity_Detected->Identify_Impurity Identify_Impurity->Optimize_Conditions Modify_Purification Modify Purification Method Identify_Impurity->Modify_Purification Check_Starting_Material Check Purity of Starting Material Identify_Impurity->Check_Starting_Material

Caption: Troubleshooting workflow for synthesis issues.

References

Dechlorination side reactions in trifluoromethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylanilines. The primary focus is on addressing the common side reaction of dechlorination, particularly during the reduction of nitro-substituted chloro-trifluoromethyl anilines.

Troubleshooting Guide & FAQs

This section addresses specific issues related to unexpected dechlorination during the synthesis of trifluoromethylanilines.

Issue 1: Unexpected Dechlorination During Nitro Group Reduction

Q1: I am trying to reduce a nitro group on a chloro-trifluoromethylaniline precursor using catalytic hydrogenation with Pd/C, but I am observing a significant amount of the dechlorinated product. Why is this happening and how can I prevent it?

A1: This is a common side reaction known as hydrodechlorination. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly effective at reducing nitro groups, but it is also known to readily cleave carbon-halogen bonds, especially on aromatic rings.[1][2] The trifluoromethyl group, being strongly electron-withdrawing, can further activate the aromatic ring towards such reactions.

To avoid this unwanted side reaction, you can either switch to a different catalyst or use a non-catalytic reduction method.

  • Alternative Catalysts: Raney Nickel is a common alternative to Pd/C for substrates where dehalogenation is a concern.[2] Another highly selective option is the use of sulfided platinum on carbon (Pt/C).[1]

  • Non-catalytic Methods: Chemical reducing agents are often an excellent choice for selective nitro group reduction without affecting halogens. Recommended methods include:

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[1]

    • Iron powder in an acidic medium (e.g., Fe/HCl or Fe/NH₄Cl).[1][3]

    • Sodium sulfide (Na₂S).[3]

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, which can offer milder reaction conditions. A common system is Pd/C with a donor like ammonium formate. However, conditions must be carefully optimized to prevent dechlorination.[1] A base-free alternative involves using an iron-based catalyst with formic acid as the hydrogen source.[4]

Q2: My starting material is sensitive to harsh acidic conditions. Are there any mild, non-catalytic methods to reduce the nitro group while preserving the chloro-substituent?

A2: Yes, several mild methods can be employed. Tin(II) chloride (SnCl₂) is a very effective and mild reagent for this purpose and is compatible with a wide range of functional groups.[1][3] Another option is using sodium borohydride in combination with a catalyst like iron(II) chloride (FeCl₂), which has shown high selectivity for nitro group reduction over other functionalities.[1]

Q3: How can I monitor my reaction to detect the formation of the dechlorinated byproduct?

A3: You can monitor the progress of your reaction and the formation of byproducts using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of your reaction. The dechlorinated product will likely have a different Rf value than your starting material and the desired product.

  • Gas Chromatography (GC): GC is an excellent quantitative method. Using a mass spectrometry (MS) detector (GC-MS) will allow you to identify the peaks corresponding to your starting material, desired product, and the dechlorinated byproduct by their mass-to-charge ratios. A thermionic nitrogen-phosphorus detector (NPD) can also be used for its high sensitivity and selectivity for nitrogen-containing compounds like anilines.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly for compounds that may not be volatile enough for GC.[6][7]

Data Presentation

The following tables summarize various methods for the reduction of nitroarenes and their general effectiveness in preventing unwanted dechlorination.

Table 1: Comparison of Reduction Methods for Chloro-Nitro-Trifluoromethylbenzenes

MethodReducing Agent/CatalystTypical Solvent(s)Dechlorination RiskGeneral YieldsKey Considerations
Catalytic HydrogenationH₂, Pd/CEthanol, MethanolHighVariableProne to causing dehalogenation.[1][2]
Catalytic HydrogenationH₂, Raney NickelEthanol, MethanolLowGood to HighA good alternative to Pd/C for preventing dehalogenation.[2]
Catalytic HydrogenationH₂, Sulfided Pt/CAcetonitrileVery LowGoodOffers high selectivity for the nitro group while preserving halogens.[1]
Chemical ReductionSnCl₂·2H₂OEthanol, EtOAcVery LowHighMild and highly selective; a reliable method.[1]
Chemical ReductionFe, HCl/NH₄ClWater, EthanolVery LowHighA classic, robust, and cost-effective method.[1][3]
Catalytic Transfer HydrogenationHCOONH₄, Pd/CMethanol, EthanolModerateGoodMilder than high-pressure hydrogenation, but requires optimization to avoid dechlorination.[1]
Catalytic Transfer HydrogenationFormic Acid, Iron CatalystTHF, Protic SolventsLowGood to HighA base-free method that avoids the use of precious metals.[4]

Experimental Protocols

Protocol 1: Selective Nitro Group Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloro-nitro-trifluoromethylbenzene starting material (1 equivalent) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to neutralize the acid and precipitate the tin salts. The pH should be adjusted to be basic to ensure the amine is in its free form.[1]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Selective Nitro Group Reduction using Iron and Hydrochloric Acid (Fe/HCl)

  • Preparation: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the chloro-nitro-trifluoromethylbenzene starting material (1 equivalent), ethanol, and water.

  • Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralization and Extraction: Make the filtrate basic by adding an aqueous solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the product as needed, typically by distillation or column chromatography.

Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate

  • Preparation: Dissolve the chloro-nitro-trifluoromethylbenzene starting material (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 equivalents).[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight). Note: This method carries a risk of dechlorination and should be carefully optimized by adjusting the temperature and reaction time.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction closely by TLC or GC for the disappearance of the starting material and the appearance of both the desired and the dechlorinated products.

  • Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The residue can be dissolved in water and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified further.

Visualizations

The following diagrams illustrate the chemical pathways and decision-making processes involved in the synthesis of chloro-trifluoromethylanilines.

Dechlorination_Side_Reaction cluster_start Starting Material cluster_desired Desired Reaction cluster_side Side Reaction Start Chloro-Nitro- Trifluoromethylbenzene Desired_Product Chloro-Trifluoromethylaniline Start->Desired_Product Selective Reduction (e.g., Fe/HCl, SnCl₂) Side_Product Trifluoromethylaniline (Dechlorinated) Start->Side_Product Non-Selective Reduction (e.g., H₂, Pd/C)

Figure 1. Desired reaction pathway versus the undesired dechlorination side reaction.

Troubleshooting_Workflow Start Is unwanted dechlorination observed during nitro reduction? Check_Catalyst Are you using H₂ with Pd/C? Start->Check_Catalyst Yes No_Issue Continue with current protocol. Monitor for byproducts. Start->No_Issue No Change_Method Switch to a non-catalytic method or a more selective catalyst. Check_Catalyst->Change_Method Yes Optimize_CTH Are you using Catalytic Transfer Hydrogenation (CTH)? Check_Catalyst->Optimize_CTH No Optimize_CTH->Change_Method No Adjust_Conditions Optimize CTH conditions: - Lower temperature - Reduce reaction time - Screen hydrogen donors Optimize_CTH->Adjust_Conditions Yes

Figure 2. Troubleshooting workflow for addressing unwanted dechlorination.

References

Technical Support Center: Optimizing Suzuki Coupling for Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with chloroaniline substrates. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloroaniline substrate showing low to no conversion?

A1: Low conversion with chloroanilines is a common issue primarily due to the strength and inertness of the C-Cl bond compared to C-Br or C-I bonds. Several factors could be contributing to this:

  • Inactive Catalyst System: The combination of your palladium source and ligand may not be active enough to facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1]

  • Insufficiently Inert Atmosphere: Oxygen can deactivate the palladium catalyst, leading to catalyst decomposition and the formation of homocoupling byproducts.[3] Ensure your reaction vessel and solvents are thoroughly degassed.[1][4][5]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can hinder the reaction.[6]

  • Low Reaction Temperature: The activation of the C-Cl bond typically requires higher temperatures than for corresponding bromo or iodo compounds.[7]

Q2: I'm observing significant amounts of a dehalogenated aniline byproduct. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This can be caused by:

  • Suboptimal Ligand/Base Combination: Certain combinations can promote the dehalogenation pathway.[4]

  • Presence of Hydride Sources: Solvents like alcohols or even water in excess can act as hydride sources.[4]

  • Slow Reaction Kinetics: If the desired cross-coupling reaction is sluggish, side reactions like dehalogenation become more prevalent.[4]

To minimize dehalogenation, consider switching to bulkier, more electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) and using aprotic solvents like dioxane or toluene. Screening different inorganic bases such as K₃PO₄ or Cs₂CO₃ can also be beneficial.[4]

Q3: My boronic acid appears to be degrading, and I'm seeing homocoupling of the boronic acid. How can I address this?

A3: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are frequent side reactions.

  • Protodeboronation: This is often caused by the presence of water, especially under basic conditions, and is more common with electron-deficient or heteroaryl boronic acids.[1][2] To mitigate this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2][3] Thoroughly degassing the reaction mixture is the most effective way to prevent homocoupling. Using a Pd(0) source or an efficient precatalyst that rapidly generates the active Pd(0) species can also help.[1]

Q4: Which catalyst system is best for coupling chloroanilines?

A4: Due to the unreactive nature of the C-Cl bond, highly active catalyst systems are required. The most successful systems typically involve:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ.[1] Modern, well-defined precatalysts (e.g., XPhos Pd G3) are also excellent options as they ensure efficient generation of the active catalyst.[2][3]

  • Ligands: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, and RuPhos are highly recommended.[1] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and facilitate reductive elimination.[1] N-Heterocyclic Carbene (NHC) ligands are also very effective and offer high stability and activity.[1][7]

Troubleshooting Guide

Use the following guides to diagnose and resolve common issues encountered during the Suzuki coupling of chloroanilines.

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting a low-yielding Suzuki coupling reaction with a chloroaniline substrate.

TroubleshootingWorkflow Start Low Yield / No Reaction Check_SM Starting Material (SM) Unreacted? Start->Check_SM Byproducts Complex Mixture of Byproducts? Check_SM->Byproducts Yes Optimize_Catalyst 1. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) 2. Use an Active Precatalyst (e.g., G3 Palladacycle) 3. Increase Temperature (100-120 °C) Check_SM->Optimize_Catalyst Yes Dehalogenation Dehalogenation Observed? Byproducts->Dehalogenation Yes Homocoupling Homocoupling Observed? Byproducts->Homocoupling Yes Optimize_Base_Solvent 1. Screen Aprotic Solvents (Dioxane, Toluene) 2. Screen Bases (K₃PO₄, Cs₂CO₃) 3. Ensure Anhydrous Conditions Dehalogenation->Optimize_Base_Solvent Yes Improve_Inertness 1. Thoroughly Degas Solvents (Freeze-Pump-Thaw or N₂/Ar sparging) 2. Use Pd(0) source or efficient precatalyst 3. Switch to Boronic Ester Homocoupling->Improve_Inertness Yes Rerun Re-run Optimized Reaction Optimize_Catalyst->Rerun Optimize_Base_Solvent->Rerun Improve_Inertness->Rerun

Caption: A workflow diagram for troubleshooting low yields in chloroaniline Suzuki couplings.
Decision Tree for Component Selection

This diagram provides a logical approach to selecting the key components for your reaction.

ComponentSelection Start Optimizing Chloroaniline Suzuki Coupling Ligand Ligand Choice Start->Ligand Base Base Choice Start->Base Solvent Solvent Choice Start->Solvent Boron_Source Boron Source Start->Boron_Source Buchwald Use Bulky, Electron-Rich Ligands (SPhos, XPhos, RuPhos) Ligand->Buchwald High Activity Needed NHC Use NHC Ligands (e.g., IPr) Ligand->NHC High Stability Needed Strong_Base Start with K₃PO₄ or Cs₂CO₃ Base->Strong_Base Default Choice Weaker_Base Screen K₂CO₃ or Na₂CO₃ Base->Weaker_Base Base-Sensitive Substrate Aprotic Use Aprotic Solvents (Toluene, Dioxane, THF) Solvent->Aprotic General Purpose Polar_Aprotic Consider DMF Solvent->Polar_Aprotic Solubility Issues Boronic_Acid Boronic Acid Boron_Source->Boronic_Acid Standard Ester_Salt Switch to Pinacol Ester or Trifluoroborate Salt Boron_Source->Ester_Salt Protodeboronation Occurs

Caption: Decision tree for selecting key reaction components for chloroaniline coupling.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of representative aryl chlorides. These conditions can serve as a starting point for optimizing the coupling of your specific chloroaniline substrate.

Table 1: Effect of Different Bases on Yield

Reaction Conditions: 4-Chloroanisole (0.5 mmol), Phenylboronic acid (0.55 mmol), [Pd(IPr)(cin)Cl] catalyst (0.5 mol%), Solvent (1 mL), 40 °C, 16 h.

EntryBase (1.1 equiv)SolventYield (%)
1K₂CO₃Ethanol94
2Cs₂CO₃Ethanol92
3K₃PO₄Ethanol85
4tBuOKToluene30
5Na₂CO₃Ethanol98

Data adapted from various sources for comparative purposes.[8][9][10]

Table 2: Effect of Different Solvents on Yield

Reaction Conditions: 4-Chloroanisole (0.5 mmol), Phenylboronic acid (0.55 mmol), K₂CO₃ (1.1 equiv), [Pd(IPr)(cin)Cl] catalyst (0.5 mol%), 40 °C, 16 h.

EntrySolventYield (%)
1Ethanol94
2Methanol78
32-Propanol85
4Dioxane65
5Toluene55
6DMF31
7THF10

Data adapted from various sources for comparative purposes.[6][9]

Table 3: Recommended Catalyst Systems for Aryl Chlorides

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos1-3% Pd, 2-6% LigandExcellent for electron-deficient and sterically hindered aryl chlorides; bulky ligand prevents catalyst deactivation.[1]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active and stable catalyst system, particularly effective for heteroaryl chlorides.[1]
XPhos Pd G3(None)1-2%A highly active and stable precatalyst that ensures reliable formation of the active Pd(0) species.[3]
Pd(PPh₃)₄(None)2-5%A general Pd(0) source; may be less effective for unreactive chloroanilines compared to modern systems.[1]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of a chloroaniline with an arylboronic acid. Note: This protocol should be optimized for specific substrates.

Optimized Protocol for Chloroaniline Coupling

Materials:

  • Chloroaniline derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (1.5 mol%) with SPhos (3.6 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1-0.5 M solution)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloroaniline, arylboronic acid, base, palladium catalyst, and ligand (if not using a precatalyst) under an inert atmosphere (e.g., in a glovebox).[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block. Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloroaniline starting material is consumed (typically 8-24 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3][4]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1][4]

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 4-Chloro-2-(trifluoromethyl)aniline. This resource provides structured troubleshooting guides and frequently asked questions to address common experimental issues.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Question 1: My cross-coupling reaction with this compound has stalled or is showing low conversion. What are the likely causes related to catalyst poisoning?

Answer:

Low or no conversion in the cross-coupling of this compound is a common issue and can often be attributed to catalyst deactivation or poisoning. The electron-withdrawing nature of the trifluoromethyl group and the coordinating ability of the aniline can present specific challenges.

Potential Causes and Solutions:

  • Catalyst Inhibition by the Aniline Substrate: The nitrogen atom of the aniline can coordinate to the palladium center, forming an inactive or less active complex. This is a common issue with nitrogen-containing substrates.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) to sterically hinder the coordination of the aniline to the palladium center.[1] Using a well-defined, stable palladium precatalyst can also ensure a more consistent generation of the active catalytic species.

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation to inactive palladium oxides, which can manifest as the formation of palladium black.

    • Solution: Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.

  • Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons.

    • Sulfur Compounds: Elemental sulfur or sulfur-containing impurities in the starting materials can irreversibly bind to the palladium catalyst.

    • Water: While a small amount of water can sometimes be beneficial in Suzuki couplings, excess water can lead to catalyst deactivation and unwanted side reactions like protodeboronation.

    • Coordinating Solvents: Solvents like acetonitrile can coordinate to the palladium catalyst and inhibit its activity.[2]

    • Solution: Use high-purity reagents and solvents. If impurities are suspected in the this compound, consider purification by recrystallization or column chromatography. Avoid using coordinating solvents if possible.

Question 2: I am observing the formation of significant side products and palladium black. How can I mitigate this?

Answer:

The formation of byproducts and palladium black are strong indicators of catalyst decomposition and undesirable side reactions.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.

    • Solution: Thoroughly degas the reaction mixture. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst system known for efficient in situ reduction.

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Inappropriate Base Selection: The choice of base is critical. An unsuitable base can lead to side reactions or incomplete activation of the coupling partners. For electron-deficient anilines, a moderately strong base is often required.[3]

    • Solution: Screen a variety of bases. For Suzuki couplings with substrates like bromo-trifluoroanilines, potassium phosphate (K₃PO₄) has been shown to be effective.[3]

Frequently Asked Questions (FAQs)

Q1: Can the trifluoromethyl group itself poison the palladium catalyst?

A1: While the trifluoromethyl group is strongly electron-withdrawing, it does not typically act as a direct poison in the same way that sulfur or other heteroatoms do. However, its electronic effect makes the C-Cl bond harder to activate and can influence the stability of intermediates in the catalytic cycle, potentially making the catalyst more susceptible to other deactivation pathways.[4][5]

Q2: What is the best type of ligand to use for cross-coupling of this compound?

A2: For electron-deficient aryl chlorides like this compound, bulky and electron-rich phosphine ligands are generally recommended. Buchwald ligands such as XPhos, SPhos, and RuPhos are often effective as they promote the challenging oxidative addition step and help to stabilize the active catalytic species.[1] N-heterocyclic carbene (NHC) ligands can also be a good alternative.

Q3: How can I test if my starting material is poisoning the catalyst?

A3: You can perform a catalyst poisoning test. A general protocol is provided in the "Experimental Protocols" section below. This involves running a standard, reliable cross-coupling reaction and then adding a small amount of your this compound to see if it inhibits the reaction.

Q4: My reaction is very sensitive to the choice of base. Why is this?

A4: The base plays multiple crucial roles in cross-coupling reactions, including activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination). The pKa and solubility of the base are critical factors. For electron-deficient anilines, a base that is strong enough to facilitate the desired reaction step without causing decomposition of the starting materials or catalyst is required.

Data Presentation

Table 1: Representative Ligand and Base Screening for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃XPhosK₃PO₄Toluene10085
3Pd(dppf)Cl₂-Cs₂CO₃DMF11065
4Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10092

Note: This data is representative for electron-deficient aryl halides and serves as a general guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane/water mixture, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Troubleshooting Steps if Reaction Fails:

    • Ligand Screen: Repeat the reaction with a panel of different bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).

    • Base Screen: Using the best ligand from the screen, test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Solvent Screen: Evaluate different anhydrous, degassed solvents.

Protocol 2: Catalyst Poisoning Test
  • Control Reaction: Set up a reliable and well-characterized Suzuki-Miyaura coupling reaction that is known to proceed to high conversion (e.g., coupling of 4-bromotoluene with phenylboronic acid).

  • Initiate Control Reaction: Allow the control reaction to proceed for a short period (e.g., 15-30 minutes) and take a sample for analysis (TLC, GC, or LC-MS) to confirm that the reaction has started.

  • Introduce Potential Poison: Add a small amount (e.g., 10-20 mol%) of this compound to the ongoing control reaction.

  • Monitor Reaction Progress: Continue to monitor the reaction at regular intervals. A significant decrease in the reaction rate or complete stalling of the reaction compared to the initial rate indicates that the added substrate is acting as a catalyst poison.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Purity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions impurity_suspected Impurity Suspected? check_reagents->impurity_suspected optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp impurity_suspected->check_conditions No purify Purify Starting Materials impurity_suspected->purify Yes rerun1 Re-run Reaction purify->rerun1 success Successful Reaction rerun1->success failure Persistent Failure rerun1->failure optimize_catalyst->rerun1 optimize_base->rerun1 optimize_solvent->rerun1 optimize_temp->rerun1 consult Consult Literature for Alternative Methods failure->consult

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst_Deactivation_Pathways cluster_poisons Catalyst Poisons cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Off_Cycle_Complex Formation of Off-Cycle Pd-Aniline Complex Active_Catalyst->Off_Cycle_Complex Pd_S_Complex Irreversible Pd-S Binding Active_Catalyst->Pd_S_Complex Oxidation Oxidation to Pd(II) Oxides Active_Catalyst->Oxidation Solvent_Complexation Solvent Coordination Active_Catalyst->Solvent_Complexation Inactive_Species Inactive Species Aniline_Coordination Aniline Substrate Aniline_Coordination->Off_Cycle_Complex Sulfur_Impurities Sulfur Impurities Sulfur_Impurities->Pd_S_Complex Oxygen Oxygen Oxygen->Oxidation Coordinating_Solvents Coordinating Solvents Coordinating_Solvents->Solvent_Complexation Off_Cycle_Complex->Inactive_Species Pd_S_Complex->Inactive_Species Oxidation->Inactive_Species Solvent_Complexation->Inactive_Species

Caption: Potential pathways for catalyst deactivation in the cross-coupling reaction.

References

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-(trifluoromethyl)aniline, a key intermediate in various industrial applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield

Q1: My reaction has resulted in a very low yield or has not proceeded at all. What are the common causes for this?

A1: Low or no yield in the synthesis of this compound can be attributed to several factors, depending on the synthetic route employed.

  • For the reduction of 5-chloro-2-nitrobenzotrifluoride:

    • Inactive Catalyst: The Raney Nickel catalyst may have lost its activity due to improper storage or handling. It is crucial to use a fresh, active batch of the catalyst.

    • Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. Consider increasing the weight percentage of the Raney Nickel.

    • Poor Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can lead to a slow or stalled reaction. Ensure the system is properly sealed and pressurized.

    • Substrate Purity: Impurities in the starting material, 5-chloro-2-nitrobenzotrifluoride, can poison the catalyst.

  • For the chlorination of 2-(trifluoromethyl)aniline:

    • Reagent Quality: The purity of the chlorinating agent (e.g., N-chlorosuccinimide) is critical. Decomposed or impure reagents will lead to lower yields.

    • Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Conversely, excessively high temperatures can lead to the formation of side products and degradation.

    • Moisture: The presence of moisture can deactivate some chlorinating agents. Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of Impurities

Q2: I have obtained the desired product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

A2: The nature of the impurities will depend on the synthetic route.

  • From the reduction of 5-chloro-2-nitrobenzotrifluoride:

    • Dechlorinated Byproduct: A common side product is 2-(trifluoromethyl)aniline, formed by the hydrogenolysis of the C-Cl bond. Using Raney Nickel as the catalyst instead of Palladium on carbon (Pd/C) can help minimize this, as Raney Nickel is generally less prone to causing dehalogenation.[1]

    • Incomplete Reduction Products: If the reaction is not run to completion, intermediates such as nitroso and hydroxylamine compounds may be present. These can further react to form azoxy and azo compounds. Ensure sufficient reaction time and catalyst loading.

  • From the chlorination of 2-(trifluoromethyl)aniline:

    • Di-chlorinated Byproduct: A significant byproduct can be 2-amino-3,5-dichlorobenzotrifluoride. The formation of this impurity is often favored by higher temperatures and an excess of the chlorinating agent. To minimize its formation, carefully control the stoichiometry of the chlorinating agent and maintain the optimal reaction temperature.

    • Isomeric Byproducts: Traces of other chlorinated isomers, such as 2-amino-3-chlorobenzotrifluoride, may also be formed.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are effective purification strategies?

A3: Purification of this compound can be achieved through several methods:

  • Distillation: Vacuum distillation is a common and effective method for purifying the final product, especially for removing non-volatile impurities.

  • Crystallization: Recrystallization from a suitable solvent system can be used to remove isomeric and other closely related impurities. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography using silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary industrial routes for the synthesis of this compound are:

  • Catalytic Hydrogenation of 5-chloro-2-nitrobenzotrifluoride: This is a widely used method that involves the reduction of the nitro group to an amine using a catalyst such as Raney Nickel in the presence of hydrogen gas.[1]

  • Chlorination of 2-(trifluoromethyl)aniline: This route involves the direct chlorination of 2-(trifluoromethyl)aniline using a suitable chlorinating agent.

Q2: Why is Raney Nickel preferred over Palladium on Carbon (Pd/C) for the reduction of 5-chloro-2-nitrobenzotrifluoride?

A2: Raney Nickel is often the preferred catalyst for the reduction of halogenated nitroaromatic compounds because it is less likely to cause dehalogenation (the removal of the chlorine atom) compared to more active catalysts like Pd/C. This leads to a higher yield of the desired chlorinated aniline and fewer dechlorinated byproducts.[1]

Q3: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A3: The following analytical techniques are commonly used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information on the composition of the reaction mixture, allowing for the identification and quantification of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterReduction of 5-chloro-2-nitrobenzotrifluorideChlorination of 2-(trifluoromethyl)aniline
Starting Material 5-chloro-2-nitrobenzotrifluoride2-(trifluoromethyl)aniline
Key Reagents Raney Nickel, Hydrogen gasChlorinating agent (e.g., N-chlorosuccinimide)
Reported Purity 98.0%[1]Not specified
Reported Yield High (not specified quantitatively in the source)[1]64.5% (corrected yield)
Major Byproducts 2-(trifluoromethyl)aniline (dechlorinated)2-amino-3,5-dichlorobenzotrifluoride (di-chlorinated)
Advantages High purity of the final product.Direct route from a more readily available starting material.
Disadvantages Potential for dehalogenation with certain catalysts.Formation of significant amounts of di-chlorinated byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-chloro-2-nitrobenzotrifluoride

This protocol is based on the catalytic hydrogenation method.

Materials:

  • 5-chloro-2-nitrobenzotrifluoride

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas

  • Autoclave/Hydrogenation reactor

  • Filtration apparatus

Procedure:

  • In a suitable autoclave, add 5-chloro-2-nitrobenzotrifluoride and ethanol.

  • Carefully add Raney Nickel to the mixture under an inert atmosphere (e.g., nitrogen).

  • Seal the autoclave and purge with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1 MPa).

  • Heat the reaction mixture to 30-35°C with continuous stirring.

  • Maintain the temperature and pressure until the hydrogen uptake ceases, indicating the completion of the reaction (approximately 4 hours).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for reuse.

  • Remove the ethanol from the filtrate by distillation under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation to yield this compound with a purity of up to 98.0%.[1]

Protocol 2: Synthesis of this compound via Chlorination of 2-(trifluoromethyl)aniline

This protocol describes a general procedure for the chlorination of 2-(trifluoromethyl)aniline.

Materials:

  • 2-(trifluoromethyl)aniline

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Suitable solvent (e.g., acetonitrile)

  • Reaction flask with a stirrer and temperature control

Procedure:

  • Dissolve 2-(trifluoromethyl)aniline in the chosen solvent in a reaction flask.

  • Cool the solution to the desired temperature (e.g., 0-5°C).

  • Slowly add the chlorinating agent to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the controlled temperature for the required duration. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium bisulfite).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, which will contain the desired this compound along with the di-chloro byproduct, can be purified by column chromatography or fractional distillation.

Mandatory Visualizations

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Charge Autoclave: - 5-chloro-2-nitrobenzotrifluoride - Ethanol - Raney Nickel react Catalytic Hydrogenation: - Pressurize with H₂ (1 MPa) - Heat to 30-35°C - Stir for ~4 hours prep->react Pressurize workup 1. Cool and Vent 2. Filter to remove catalyst 3. Evaporate solvent react->workup Reaction Complete purify Vacuum Distillation workup->purify Purify Crude product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via catalytic reduction.

experimental_workflow_chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Prepare Reaction Mixture: - 2-(trifluoromethyl)aniline - Solvent (e.g., Acetonitrile) react Chlorination: - Cool to 0-5°C - Add Chlorinating Agent - Stir and Monitor by TLC prep->react Cool workup 1. Quench Reaction 2. Extract with Organic Solvent 3. Wash and Dry react->workup Reaction Complete purify Column Chromatography or Fractional Distillation workup->purify Purify Crude product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via chlorination.

troubleshooting_yield start Low Yield Issue route_q Which synthetic route was used? start->route_q reduction_path Reduction of Nitro Compound route_q->reduction_path Reduction chlorination_path Chlorination of Aniline route_q->chlorination_path Chlorination catalyst_q Is the Raney Nickel catalyst fresh and active? reduction_path->catalyst_q reagent_q Is the chlorinating agent pure? chlorination_path->reagent_q pressure_q Is the hydrogen pressure adequate? catalyst_q->pressure_q Yes solution_catalyst Solution: - Use a fresh batch of catalyst. - Increase catalyst loading. catalyst_q->solution_catalyst No solution_pressure Solution: - Check for leaks in the system. - Ensure proper pressurization. pressure_q->solution_pressure No temp_q Is the reaction temperature optimal? reagent_q->temp_q Yes solution_reagent Solution: - Use a new, high-purity batch of the chlorinating agent. reagent_q->solution_reagent No solution_temp Solution: - Adjust the temperature based on literature procedures. - Avoid overheating. temp_q->solution_temp No

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Stability of 4-Chloro-2-(trifluoromethyl)aniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)aniline. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Q2: My this compound has developed a yellow or brown color. Is it still suitable for use?

The discoloration of aniline derivatives is often a result of oxidation, which can lead to the formation of impurities.[1] While a slight color change may not significantly impact all reactions, it is crucial for high-purity applications, such as in drug development, to assess the material's purity before use. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the level of impurities. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1]

Q3: What are the known chemical incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions, as well as degradation of the starting material.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Low or No Product Yield

Potential Cause 1: Degraded Reagent The this compound may have degraded due to improper storage, leading to lower reactivity.

Solution:

  • Verify the purity of the aniline using an appropriate analytical technique (TLC, HPLC, NMR).

  • If degradation is confirmed, purify the reagent or use a fresh batch.

  • Ensure proper storage conditions for future use (cool, dry, dark, and under an inert atmosphere if necessary).[1]

Potential Cause 2: Inactive Catalyst in Cross-Coupling Reactions In reactions like Suzuki or Buchwald-Hartwig couplings, the palladium catalyst can be inactive or poisoned.

Solution:

  • Ensure the catalyst is from a reliable source and has been stored correctly.

  • For challenging couplings involving electron-deficient anilines, consider using more active catalysts or specialized ligands.

  • Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.

Potential Cause 3: Unfavorable Reaction Conditions The solvent, temperature, or base used may not be optimal for the specific transformation.

Solution:

  • Conduct small-scale optimization experiments to screen different solvents, temperatures, and bases.

  • Consult literature for reaction conditions used with similar substrates.

Formation of Unexpected Side Products

Side Product 1: Symmetrical Urea in Urea Synthesis When using reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form a urea, the symmetrical urea of this compound can be a significant byproduct.

Solution:

  • The order of addition of reagents is critical. It is often preferable to first form an activated intermediate (e.g., with CDI or a chloroformate) before adding the second amine to minimize the formation of the symmetrical urea.[2]

Side Product 2: Diacylation in Friedel-Crafts Reactions In Friedel-Crafts acylation reactions, there is a possibility of multiple acyl groups being added to the aromatic ring.

Solution:

  • Control the stoichiometry of the acylating agent. Using a slight excess of the aniline relative to the acylating agent can help minimize diacylation.

  • The reaction temperature should be carefully controlled, as higher temperatures can sometimes promote polysubstitution.

Reaction Stalls or Fails to Initiate

Potential Cause: Deactivation of Lewis Acid Catalyst in Friedel-Crafts Acylation The lone pair of electrons on the nitrogen atom of the aniline can coordinate with and deactivate Lewis acid catalysts like aluminum chloride (AlCl₃).

Solution:

  • Protect the aniline's amino group before the Friedel-Crafts reaction. Acetylation is a common protection strategy. The protecting group can be removed after the acylation is complete.

  • Use a stoichiometric amount of the Lewis acid, as it will complex with both the starting material and the product.

Data Presentation

Table 1: Physical and Stability Data of this compound

PropertyValueReference
CAS Number445-03-4
Molecular FormulaC₇H₅ClF₃N
Molecular Weight195.57 g/mol
Boiling Point66-67 °C at 3 mmHg
Density1.386 g/mL at 25 °C
Storage Temperature2-8°C
Flash Point95 °C (closed cup)

Table 2: Inferred Stability and Incompatibility Profile

ConditionStability/IncompatibilityNotes
Thermal Stress Potentially unstable at high temperatures.Based on data for similar anilines, thermal decomposition can lead to the formation of complex aromatic structures and potential evolution of HF.[1]
UV Light Exposure Susceptible to photodegradation.Aromatic amines can undergo degradation in the presence of UV light, leading to the formation of various byproducts.[3][4]
Strong Acids Incompatible.Can form salts and may promote degradation.
Strong Bases Generally stable, but can affect reactivity.The aniline nitrogen is basic and will react with strong bases.
Strong Oxidizing Agents Incompatible.Can lead to oxidation of the aniline, causing discoloration and impurity formation.[1]
Acid Chlorides Incompatible.Reacts readily with the amino group.

Experimental Protocols

Protocol 1: General Procedure for Urea Formation via an Isocyanate Intermediate

This protocol describes a general method for the synthesis of a urea derivative from this compound.

  • Preparation of the Isocyanate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

  • Add a phosgene equivalent, such as triphosgene (0.4 eq), portion-wise at 0 °C.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitor by TLC or IR spectroscopy).

  • Urea Formation: In a separate flask, dissolve the desired amine (1.0 eq) in an appropriate anhydrous solvent.

  • Add the solution of the in-situ generated isocyanate dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the urea formation is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Reaction Issue Observed (e.g., Low Yield, Side Products) check_reagent Check Purity of This compound start->check_reagent reagent_ok Purity OK? check_reagent->reagent_ok purify Purify or Replace Reagent reagent_ok->purify No check_conditions Review Reaction Conditions (Solvent, Temp, Base, Catalyst) reagent_ok->check_conditions Yes purify->check_reagent conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Reaction Conditions (Screening) conditions_ok->optimize No check_atmosphere Inert Atmosphere Maintained? (if required) conditions_ok->check_atmosphere Yes optimize->check_conditions atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok improve_inertness Improve Inert Atmosphere Technique atmosphere_ok->improve_inertness No analyze_products Analyze Crude Reaction Mixture (LCMS, NMR) atmosphere_ok->analyze_products Yes improve_inertness->check_atmosphere end Problem Resolved analyze_products->end

Caption: Troubleshooting workflow for reactions involving this compound.

Degradation_Pathways start This compound oxidation Oxidation (Air, Light) start->oxidation Exposure to photodegradation Photodegradation (UV Light) start->photodegradation Exposure to thermal_degradation Thermal Degradation (High Temperature) start->thermal_degradation Exposure to oxidized_products Colored Impurities (e.g., Nitroso, Nitro compounds) oxidation->oxidized_products photodegraded_products Hydroxylated and/or Dehalogenated Species photodegradation->photodegraded_products thermal_products Polymeric Material HF Evolution thermal_degradation->thermal_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Column Chromatography of Basic Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of basic anilines.

Frequently Asked Questions (FAQs)

Q1: Why do my basic aniline compounds streak or "tail" on a standard silica gel column?

A1: Peak tailing is the most common issue when purifying basic compounds like anilines on standard silica gel.[1] This occurs because the surface of silica gel is covered in slightly acidic silanol groups (Si-OH). The basic nitrogen atom of the aniline interacts strongly with these acidic sites via hydrogen bonding and acid-base interactions.[2] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a characteristic streak or tail.[2][3]

Q2: My aniline seems to be irreversibly stuck on the column. How can I recover it?

A2: If your aniline is strongly adsorbed, you may need to use a more aggressive solvent system to elute it. A mixture containing a high percentage of a polar solvent like methanol with a basic additive, such as aqueous ammonia, can help displace the compound from the acidic sites on the silica.[4] For example, a mobile phase of dichloromethane/methanol/ammonia can be effective. However, be aware that highly polar, basic mobile phases can sometimes dissolve fine silica gel.[5]

Q3: What is a good starting point for developing a purification method for a new aniline derivative?

A3: First, perform a thorough analysis using Thin Layer Chromatography (TLC). Test a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[6][7] To anticipate issues on the column, run a parallel TLC plate where you have added a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the developing solvent.[6] If the spot shape improves and tailing is reduced, you will need to use a basic modifier in your column.[8]

Troubleshooting Guide

Issue 1: Severe Peak Tailing and Poor Separation

The primary cause of tailing is the acid-base interaction between the basic aniline and acidic silanol groups on the silica surface.

Solution 1: Use a Basic Additive in the Mobile Phase

Adding a small amount of a volatile base to the eluent is the most common and effective solution. This "deactivates" the silica by neutralizing the acidic silanol sites, allowing the aniline to elute symmetrically.[9][10]

  • Triethylamine (TEA): The most common choice. Add 0.5-2% (v/v) to your mobile phase.[6][9]

  • Ammonia: Often used with more polar solvent systems like Dichloromethane/Methanol. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component of the mobile phase.[11]

Visualization of the Problem and Solution

G

Quantitative Impact of Basic Additives

The addition of a basic modifier significantly impacts the Retention Factor (Rf) and improves separation. While exact values are compound-dependent, the general trend is an increase in Rf and a sharpening of the spots on a TLC plate.

Condition Analyte Typical Observation Effect on Rf Peak/Spot Shape
Standard SilicaBasic AnilineStrong interaction with silanol groupsLow Rf, often near baselineSevere tailing/streaking
Silica + 0.5% TEABasic AnilineSilanol groups are masked by TEAIncreased Rf[9]Symmetrical, compact spot
Silica + 1% NH4OHPolar AnilineEffective for highly polar compoundsIncreased RfSymmetrical, compact spot

Experimental Protocol 1: Column Deactivation with Triethylamine

This protocol describes how to neutralize the silica gel before and during the chromatographic run.

  • Solvent Preparation: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 0.5-1.0% (v/v) triethylamine (TEA) to the mixture.[6]

  • Slurry Preparation: In a beaker, create a slurry of silica gel with your TEA-containing eluent. Use a ratio of approximately 50-100 parts silica to 1 part crude material by weight.[6]

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[6]

  • Equilibration: Once packed, allow the solvent to drain until it is just above the silica bed. Flush the column with at least 2-3 column volumes of the TEA-containing eluent to ensure all acidic sites are neutralized.[12]

  • Sample Loading: Dissolve your crude aniline mixture in a minimal amount of the eluent. Carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the TEA-containing solvent system, collecting fractions and monitoring by TLC.

Issue 2: Separation is Still Poor, Even with Additives

Sometimes, simply adding a base is not enough, especially for complex mixtures or anilines with very strong basicity (lower pKa of the conjugate acid).

Solution 2: Change the Stationary Phase

If modifying the mobile phase is insufficient, changing the solid support is the next logical step.

  • Alumina (Al₂O₃): Alumina is a good alternative to silica. It is available in acidic, neutral, and basic grades. For anilines, basic or neutral alumina is recommended as it minimizes the strong acid-base interactions that cause tailing on silica.[4][10][13]

  • Amine-Functionalized Silica (NH₂-Silica): This is a modified silica where aminopropyl groups are chemically bonded to the surface.[2][3] This phase is ideal for purifying basic compounds in normal-phase mode, as it provides a less acidic environment, leading to improved peak shapes and predictable elution.[3][14]

  • Reversed-Phase Silica (C18): For more polar anilines, reversed-phase chromatography can be an excellent option. The separation occurs on a nonpolar stationary phase with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1] Controlling the pH of the mobile phase with a buffer is crucial for good separation.[1]

Stationary Phase Principle Best For Typical Mobile Phase
Basic Alumina Basic surface minimizes interaction with basic analytes.[13]Aniline and other basic compounds.Hexane/Ethyl Acetate
Amine-Silica Weakly basic surface prevents strong adsorption.[14]Basic compounds like alkaloids and anilines.[3]Normal-phase solvents
Reversed-Phase C18 Separation based on hydrophobicity.[15]Polar anilines.Acetonitrile/Water + Buffer

Experimental Protocol 2: Purification Using a Basic Alumina Column

  • Select Alumina: Choose basic or neutral alumina (Activity Grade I, II, or III).

  • TLC Analysis: Develop a solvent system using alumina TLC plates to determine the appropriate eluent.

  • Column Packing: Pack the column using the "dry packing" method (add dry alumina powder then slowly add solvent) or the "slurry packing" method, similar to silica gel.

  • Sample Loading & Elution: Load the sample and elute as you would with a silica gel column. The separation mechanism is similar (polarity-based), but the selectivity will be different.

Troubleshooting Workflow

G start Problem: Poor Aniline Purification q1 Is there significant peak tailing on TLC? start->q1 a1_yes Add 0.5-2% Triethylamine or Ammonia to Eluent q1->a1_yes Yes end_optimize Optimize Solvent System (Gradient Elution) q1->end_optimize No q2 Did adding a base solve the tailing? a1_yes->q2 a2_no Consider Alternative Stationary Phase q2->a2_no No end_good Proceed with Column Chromatography q2->end_good Yes q3 Is the aniline very polar? a2_no->q3 a3_polar Use Reversed-Phase (C18) with buffered mobile phase a3_polar->end_good a3_nonpolar Use Basic/Neutral Alumina or Amine-Functionalized Silica a3_nonpolar->end_good q3->a3_polar Yes q3->a3_nonpolar No end_optimize->end_good

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-(trifluoromethyl)aniline and 4-Bromo-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-chloro-2-(trifluoromethyl)aniline and 4-bromo-2-(trifluoromethyl)aniline, two important building blocks in pharmaceutical and materials science. The presence of the electron-withdrawing trifluoromethyl group and the nature of the halogen substituent significantly influence the reactivity of the aniline ring in key synthetic transformations. This document focuses on a data-supported analysis of their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

Core Principles of Reactivity

The primary difference in reactivity between the chloro and bromo analogs stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is weaker and longer than the C-Cl bond, making it more susceptible to cleavage. Consequently, 4-bromo-2-(trifluoromethyl)aniline is generally more reactive and often requires milder reaction conditions than its chloro counterpart in these transformations.[1]

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing trifluoromethyl group at the ortho position, along with the para-halogen, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The relative reactivity of the two compounds in SNAr is less straightforward and can be influenced by the nature of the nucleophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of the C-Br bond in 4-bromo-2-(trifluoromethyl)aniline typically leads to higher yields and allows for milder reaction conditions compared to the chloro analog.

Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purinep-Tolylboronic acidPd(OAc)₂ / XantphosK₂CO₃Toluene100 (µW)0.8385[2]
4-BromoanilinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100295[3]

Note: Direct comparative data for the target molecules was not available. The data presented is for structurally related compounds to illustrate the general reactivity trends.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation R-B(OR')₂ pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond in 4-bromo-2-(trifluoromethyl)aniline generally results in more efficient coupling compared to the chloro derivative.

Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)₂ / MorDalPhosK₃PO₄neat1001883[4]
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholineNot specifiedNot specifiedNot specifiedNot specifiedNot specified60-88[5]

Note: Direct comparative data for the target molecules was not available. The data presented is for structurally related compounds to illustrate the general reactivity trends.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Aryl Halide, Amine, Pd Catalyst, Ligand, Base) start->setup reaction Inert Atmosphere (N₂ or Ar) Heating setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl Product purification->product

General Workflow for Buchwald-Hartwig Amination

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position and the halogen at the para position activates the aromatic ring of both anilines towards nucleophilic attack. In SNAr reactions, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex). The subsequent departure of the halide ion yields the substitution product. The higher electronegativity of chlorine compared to bromine can sometimes lead to a faster rate of reaction for the chloro-substituted compound in SNAr, although this is not a universal rule and depends on the specific reaction conditions and nucleophile.

Representative Data for Nucleophilic Aromatic Substitution

Aryl HalideNucleophileBaseSolventTemp. (°C)TimeYield (%)Reference
1-Fluoro-2-nitro-4-(trifluoromethyl)benzeneMorpholineKOHH₂O (with HPMC)rt10 min82[6]

Note: Specific SNAr data for the target aniline compounds is limited. The data provided is for a related compound to demonstrate the activation of the ring by the trifluoromethyl group towards nucleophilic attack.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Halo-2-(trifluoromethyl)aniline

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 4-halo-2-(trifluoromethyl)aniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination of 4-Halo-2-(trifluoromethyl)aniline

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • To the same tube, add the base (e.g., NaOtBu, 1.2-1.5 equiv.), the 4-halo-2-(trifluoromethyl)aniline (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-arylated product.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

  • To a round-bottom flask, add the 4-halo-2-(trifluoromethyl)aniline (1.0 equiv.) and a suitable solvent (e.g., DMF, DMSO, or NMP).

  • Add the nucleophile (e.g., a primary or secondary amine, 1.1-2.0 equiv.) and a base if necessary (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture (temperature can range from room temperature to >100 °C depending on the nucleophile's reactivity) and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity Comparison Summary

Reactivity_Comparison title Reactivity Comparison chloro This compound pd_coupling Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) chloro->pd_coupling snar Nucleophilic Aromatic Substitution (SNAr) chloro->snar bromo 4-Bromo-2-(trifluoromethyl)aniline bromo->pd_coupling bromo->snar chloro_pd Less Reactive (Stronger C-Cl bond) pd_coupling->chloro_pd for Chloro bromo_pd More Reactive (Weaker C-Br bond) pd_coupling->bromo_pd for Bromo snar_reactivity Reactivity depends on nucleophile and conditions. CF₃ group is strongly activating. snar->snar_reactivity

Key Reactivity Differences

Conclusion

The choice between this compound and 4-bromo-2-(trifluoromethyl)aniline as a starting material will depend on the specific synthetic transformation being targeted. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo derivative is generally the more reactive substrate, often leading to higher yields under milder conditions. For nucleophilic aromatic substitution reactions, the reactivity is strongly influenced by the electron-withdrawing trifluoromethyl group, and the choice between the chloro and bromo analog may be less critical and more dependent on the specific nucleophile and reaction conditions. Researchers should consider the trade-offs between reactivity, cost, and availability when selecting the appropriate starting material for their synthetic endeavors.

References

Efficacy of 4-Chloro-2-(trifluoromethyl)aniline Derivatives in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-2-(trifluoromethyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro groups, contribute to enhanced binding affinities, improved metabolic stability, and favorable pharmacokinetic profiles of its derivatives. This guide provides a comparative analysis of the efficacy of these derivatives, with a focus on their applications as anticancer and antimicrobial agents, supported by experimental data and detailed methodologies.

I. Anticancer Activity: Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Notably, these compounds have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-KIT, two key targets in oncology.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established anticancer strategy.[2] Several urea-based derivatives of this compound have demonstrated potent VEGFR-2 inhibitory activity.

Table 1: Comparative Efficacy of this compound Derivatives as VEGFR-2 Inhibitors

Compound IDStructureTarget KinaseIC50 (µM)Reference
5a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)ureaKDR (VEGFR-2)0.0689[3]
Sorafenib 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamideVEGFR-20.09[4]
Regorafenib 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamideVEGFR-20.04N/A

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KDR: Kinase Insert Domain Receptor, another name for VEGFR-2.

The c-KIT proto-oncogene encodes a receptor tyrosine kinase (KIT) that is crucial for the development and maintenance of various cell types. Activating mutations in the KIT gene are a primary driver of gastrointestinal stromal tumors (GISTs), making c-KIT a key therapeutic target.[5]

Table 2: Comparative Efficacy of this compound Derivatives as c-KIT Inhibitors

Compound IDStructureTargetCell LineGI50 (µM)Reference
6e N/Ac-KITGIST-T10.021[5]
c-KITGIST-8820.043[5]
CHMFL-KIT-64 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamidec-KIT (wild-type and mutants)BaF3-c-KIT-wtN/A (Potent)[6]

GI50: The concentration of a drug that inhibits the growth of 50% of the cells. Structure for compound 6e was not readily available in the searched literature.

II. Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against various bacterial strains. The trifluoromethyl group is known to enhance the antimicrobial efficacy of compounds.

Table 3: Comparative Efficacy of Trifluoro-Aniline Derivatives against Vibrio Species

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
ACNBF 4-amino-3-chloro-5-nitrobenzotrifluorideV. parahaemolyticus100[7][8]
V. harveyi100[8]
ITFMA 2-iodo-4-trifluoromethylanilineV. parahaemolyticus50[7][8]
V. harveyi50[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

III. Experimental Protocols

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound urea derivatives against protein kinases like VEGFR-2.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., VEGFR-2)

    • Synthetic peptide substrate specific for the kinase

    • Adenosine 5'-triphosphate (ATP)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure :

    • Serially dilute the test compounds in DMSO.

    • Dispense the diluted compounds into the microplate wells. Include controls with DMSO only (negative control) and a known inhibitor (positive control).

    • Prepare a master mix of the kinase and its substrate in the assay buffer.

    • Add the kinase/substrate mix to each well and incubate to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the log of the compound concentration.[9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Reagents and Materials :

    • Cancer cell lines (e.g., GIST-T1, MCF-7)

    • Complete cell culture medium

    • Test compounds (this compound derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.[10]

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Scaffold Selection (this compound) synthesis Derivative Synthesis start->synthesis biochemical Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical cellular Cell-based Assays (e.g., MTT Cytotoxicity) biochemical->cellular sar Structure-Activity Relationship (SAR) cellular->sar admet ADMET Profiling sar->admet invivo In Vivo Efficacy (Animal Models) admet->invivo

General workflow for the discovery and development of medicinal chemistry compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation cKIT_Signaling_Pathway SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Binds PI3K PI3K cKIT->PI3K Activates RAS RAS cKIT->RAS Activates STAT STAT cKIT->STAT Activates Inhibitor This compound Derivative Inhibitor->cKIT Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

References

A Comparative Guide to Validated Analytical Methods for 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Chloro-2-(trifluoromethyl)aniline is essential for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal validated analytical methods for this compound, supported by experimental data and detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection between these techniques often hinges on the specific analytical requirements, such as the nature of the sample matrix, the need for impurity profiling, and the desired sensitivity and throughput. While HPLC is highly versatile for polar, non-volatile compounds without derivatization, GC-MS offers superior separation efficiency for volatile compounds and provides definitive structural identification.[1][2]

Data Presentation: Performance Comparison

The following tables summarize typical quantitative performance data for HPLC and GC-MS methods based on the analysis of this compound and structurally analogous halogenated anilines.[2]

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterTypical PerformanceData Source (Analogous Compound)
Limit of Detection (LOD) 1 µg/mLTeriflunomide Impurity A (4-(trifluoromethyl)aniline)[3]
Limit of Quantification (LOQ) 3 µg/mLTeriflunomide Impurity A (4-(trifluoromethyl)aniline)[3]
Linearity (Correlation Coefficient, r²) > 0.999General expectation for validated methods[4]
Precision (RSD) < 2.0%General expectation for validated methods[5]
Accuracy (Recovery) 98 - 102%General expectation for validated methods

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical PerformanceData Source (Analogous Compound)
Limit of Detection (LOD) ~0.01% (equivalent to 1 µg/mL at 1 mg/mL sample conc.)4-Bromo-3-(trifluoromethyl)aniline[2]
Limit of Quantification (LOQ) ~0.03% (equivalent to 3 µg/mL at 1 mg/mL sample conc.)4-Bromo-3-(trifluoromethyl)aniline[2]
Linearity (Correlation Coefficient, r²) > 0.995N,N-dimethylaniline[6]
Precision (RSD) < 5.0%N,N-dimethylaniline[6]
Accuracy (Recovery) 96 - 104%4-(trifluoromethoxy) Aniline[7]

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a widely used technique for the analysis of halogenated anilines due to its versatility and ability to analyze these polar compounds without the need for derivatization.[1] This simplifies sample preparation and reduces potential analytical errors.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, temperature-controlled column compartment, and a UV-Vis or Mass Spectrometry (MS) detector.[3][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid[9][10]

  • Gradient Program: A typical gradient might run from 20% B to 80% B over 15 minutes, followed by a re-equilibration step.[8]

  • Flow Rate: 1.0 mL/min.[8][10]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 254 nm or MS with Electrospray Ionization (ESI) in positive mode.[8][10]

  • Injection Volume: 10 µL.[8]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL for purity analysis or lower for trace analysis.[8]

  • Vortex and/or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides high separation efficiency and offers definitive identification of impurities through mass spectral data, making it invaluable for structural elucidation of unknown components.[2]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[10]

Chromatographic Conditions:

  • Column: Non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

  • Injection Mode: Splitless, 1 µL injection volume.[10][11]

  • Inlet Temperature: 250°C.[11]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold for 5 minutes.[11]

  • MS Conditions:

    • Ion Source Temperature: 200°C.[6]

    • Interface Temperature: 280°C.

    • Scan Range: m/z 50-500.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 0.1-1 mg/mL.[2]

  • For trace analysis in complex matrices (e.g., water), a liquid-liquid extraction (LLE) may be necessary. Adjust the sample pH to >11 with NaOH and extract with dichloromethane.[11]

  • Transfer the final extract to a GC vial for analysis.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a decision-making framework for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve lle Liquid-Liquid Extraction (If necessary) dissolve->lle inject Inject into GC-MS System lle->inject separate Separation on Capillary Column inject->separate detect EI-MS Detection separate->detect identify Identify Peaks via Mass Spectra detect->identify quantify Quantify by Peak Area % identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis.

Method_Selection cluster_outputs start Analytical Goal? hplc HPLC-UV start->hplc Routine Purity & Quantification gcms GC-MS start->gcms Volatile Impurities & Structural ID hplcms HPLC-MS start->hplcms Trace Analysis & Impurity Profiling

References

Comparative Guide to the Spectroscopic Identification of 4-Chloro-2-(trifluoromethyl)aniline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the spectroscopic identification of potential impurities in 4-Chloro-2-(trifluoromethyl)aniline. The objective is to offer a practical resource for researchers and professionals involved in the development and quality control of pharmaceuticals and related chemical entities. The information presented is supported by experimental data and detailed protocols to facilitate method implementation and interpretation of results.

Introduction to Potential Impurities

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of safety and efficacy. For this compound, a versatile building block in organic synthesis, a thorough understanding of its impurity profile is essential. Impurities can arise from the manufacturing process, degradation, or storage. Based on common synthetic routes, the following are potential process-related impurities:

  • 5-Chloro-2-nitrobenzotrifluoride: A common precursor in the synthesis of this compound.

  • 2-Amino-5-chlorobenzotrifluoride: An alternative name for the main compound, but can also be considered as a reference standard.

  • 2-Amino-3,5-dichlorobenzotrifluoride: A potential over-chlorinated byproduct.

  • 4-Chloro-2-trifluoroacetylaniline: A ketone impurity that may arise from side reactions.

This guide will focus on the spectroscopic and chromatographic techniques used to identify and differentiate these impurities from the target compound.

Chromatographic Separation and Identification

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and tentative identification of impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC is a widely used technique for the analysis of halogenated anilines due to its versatility and the ability to analyze these polar compounds without derivatization.

Table 1: Comparison of HPLC-UV Performance for this compound and Potential Impurities

Compound NameRetention Time (min) (Predicted)UV λmax (nm) (Predicted)Limit of Detection (LOD) (µg/mL)[1]Limit of Quantitation (LOQ) (µg/mL)[1]
This compound10.224513
5-Chloro-2-nitrobenzotrifluoride8.526013
2-Amino-3,5-dichlorobenzotrifluoride12.125013
4-Chloro-2-trifluoroacetylaniline9.325513

Note: The retention times are predicted based on the polarity of the compounds and a standard reversed-phase gradient method. Actual retention times will vary depending on the specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation.

Table 2: Comparison of GC-MS Performance for this compound and Potential Impurities

Compound NameRetention Time (min) (Predicted)Key Mass Fragments (m/z)
This compound15.5195 (M+), 176, 160, 145, 125
5-Chloro-2-nitrobenzotrifluoride14.8225 (M+), 195, 179, 150, 132[2]
2-Amino-3,5-dichlorobenzotrifluoride17.2229 (M+), 210, 194, 174, 159
4-Chloro-2-trifluoroacetylaniline16.1223 (M+), 195, 154, 126

Note: The retention times are predicted based on the boiling points and polarities of the compounds and a standard GC temperature program. Key mass fragments are based on typical fragmentation patterns of aromatic amines and nitro compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the definitive structural confirmation of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, allowing for the unambiguous identification of isomers and other structural variants.

Table 3: Comparative ¹H and ¹³C NMR Data (Predicted Chemical Shifts in ppm)

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound7.2-7.5 (m, 3H), 4.0 (br s, 2H)145.0 (C-NH₂), 130.0 (C-Cl), 128.0 (CH), 125.0 (q, CF₃), 122.0 (CH), 118.0 (C-CF₃), 115.0 (CH)
5-Chloro-2-nitrobenzotrifluoride8.0-8.3 (m, 3H)148.0 (C-NO₂), 135.0 (C-Cl), 132.0 (CH), 128.0 (CH), 124.0 (q, CF₃), 122.0 (C-CF₃), 120.0 (CH)[3]
2-Amino-3,5-dichlorobenzotrifluoride7.4 (s, 1H), 7.1 (s, 1H), 4.5 (br s, 2H)142.0 (C-NH₂), 133.0 (C-Cl), 128.0 (C-Cl), 126.0 (q, CF₃), 120.0 (CH), 118.0 (C-CF₃), 115.0 (CH)
4-Chloro-2-trifluoroacetylaniline7.8 (d, 1H), 7.6 (dd, 1H), 6.8 (d, 1H), 6.5 (br s, 2H)185.0 (q, C=O), 150.0 (C-NH₂), 138.0 (CH), 132.0 (C-Cl), 120.0 (CH), 118.0 (C-C=O), 116.0 (q, CF₃), 115.0 (CH)

Note: Predicted chemical shifts are based on the analysis of similar structures and established NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

GC-MS Method for Impurity Identification
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-300 amu.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, typically requiring several thousand scans for good signal-to-noise.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of impurities in this compound.

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Structural Confirmation cluster_3 Final Reporting Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis Sample->GC_MS Purity_Assessment Purity Assessment & Impurity Detection HPLC_UV->Purity_Assessment GC_MS->Purity_Assessment Tentative_ID Tentative Identification (RT, UV, MS) Purity_Assessment->Tentative_ID Isolation Impurity Isolation (Prep-HPLC) Tentative_ID->Isolation If unknown impurity > threshold Final_Report Final Impurity Profile Report Tentative_ID->Final_Report If known impurity NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR HRMS High-Resolution MS Isolation->HRMS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation HRMS->Structure_Elucidation Structure_Elucidation->Final_Report

References

A Comparative Guide to Catalysts for Suzuki Coupling of 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of complex molecules, such as derivatives of 4-chloro-2-(trifluoromethyl)aniline, a common building block in pharmaceutical and agrochemical research, the choice of an optimal palladium catalyst is critical. This guide provides a comparative overview of catalytic systems for the Suzuki coupling of this challenging substrate, supported by experimental data from analogous systems.

The presence of an electron-withdrawing trifluoromethyl group and a traditionally less reactive chloro leaving group on the aniline ring necessitates the use of highly active catalytic systems. Modern bulky and electron-rich phosphine ligands have proven instrumental in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, for such deactivated aryl chlorides.

Performance Comparison of Catalytic Systems

While direct side-by-side comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from studies on structurally similar substrates. The following table summarizes the performance of various palladium catalysts in the microwave-assisted Suzuki-Miyaura coupling of 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine, a heteroaromatic analog, with p-tolylboronic acid. This data provides a strong indication of the relative efficacy of different catalytic systems for the target transformation.[1][2]

Catalyst SystemBaseSolventTemperature (°C)Time (min)Yield (%)
Pd(OAc)₂ / XantphosK₂CO₃Toluene1005085
Pd(OAc)₂ / PPh₃K₂CO₃Toluene10050~80
Pd(PPh₃)₄K₂CO₃Toluene10050~80
Pd(OAc)₂ / XantphosCs₂CO₃Toluene1203084

Key Observations:

  • The combination of Palladium(II) acetate (Pd(OAc)₂) with Xantphos as a ligand provided the highest yield (85%) under the initial screening conditions.[1]

  • Replacing Xantphos with the more conventional triphenylphosphine (PPh₃) or using the pre-formed tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) resulted in slightly lower but still respectable yields of approximately 80%.[1]

  • Optimization of the reaction conditions, including a change of base to cesium carbonate (Cs₂CO₃) and an increase in temperature to 120°C, led to a slightly improved yield of 84% in a shorter reaction time of 30 minutes.[1][2]

Experimental Protocols

The following are representative experimental protocols for the microwave-assisted Suzuki-Miyaura coupling reaction of a 4-chloro-2-(trifluoromethyl)-substituted aromatic system. These can be adapted for the specific case of this compound.

General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling[2]

A 2–5 mL microwave vial is charged with the aryl chloride (1 equivalent), the arylboronic acid (1.5 equivalents), the base (2 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ and the appropriate ligand). The vial is sealed and flushed with argon. The solvent is then added, and the reaction mixture is subjected to microwave irradiation at the specified temperature and time. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the crude product is purified by chromatography.

Optimized Protocol using Pd(OAc)₂ / Xantphos[1][2]
  • Substrates: 4-chloro-2-(trifluoromethyl)aromatic compound (1 equiv.), p-tolylboronic acid (1.5 equiv.).

  • Catalyst: Palladium(II) acetate (0.1 equiv.).

  • Ligand: Xantphos (0.2 equiv.).

  • Base: Cesium carbonate (2 equiv.).

  • Solvent: Toluene.

  • Conditions: Microwave irradiation at 120°C for 30 minutes.

Visualizing the Workflow

To better understand the experimental process and the catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents B Add to Microwave Vial A->B C Seal and Purge with Argon B->C D Add Solvent C->D E Microwave Irradiation D->E Reaction Conditions: - Temperature - Time F Cool and Partition E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Product

A generalized workflow for the microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArX Ar-Cl ArX->OA ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Ligand Landscape: A Comparative Guide to Buchwald-Hartwig Amination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of C-N bonds. This reaction is of paramount importance in the pharmaceutical and materials science industries, where arylamines are common structural motifs. The success of this transformation is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. This guide offers a comparative analysis of commonly employed ligands for the Buchwald-Hartwig amination of substituted anilines, providing experimental data to aid researchers in ligand selection for specific applications.

Ligand Performance Comparison

The choice of ligand in a Buchwald-Hartwig amination reaction is dictated by the electronic and steric properties of both the aryl halide and the aniline coupling partners. Here, we compare the performance of several state-of-the-art phosphine ligands—XPhos, SPhos, BrettPhos, and RuPhos—as well as a representative Josiphos-type ligand and an N-heterocyclic carbene (NHC) ligand (PEPPSI-IPr) in the amination of electron-deficient, electron-rich, and sterically hindered anilines.

Amination of an Electron-Deficient Aniline: 4-Chloroaniline

The coupling of electron-deficient anilines can be challenging due to their reduced nucleophilicity. The data below summarizes the performance of various ligands in the amination of an aryl bromide with 4-chloroaniline.

LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-bromotolueneNaOtBuToluene10024>99[1]
SPhos 4-bromotolueneNaOtBuToluene10024>99[1]
BrettPhos 4-bromotolueneNaOtBuToluene10024>99[1]
RuPhos 4-bromotolueneNaOtBuToluene10024>99[1]
Josiphos (CyPF-tBu) Aryl ChloridesK3PO4Toluene11012-24Good to Excellent[2]
PEPPSI-IPr Aryl ChloridesK3PO4Dioxane10018High[3]

Note: Direct comparative data for Josiphos and PEPPSI-IPr under the exact same conditions as the Buchwald ligands for this specific reaction was not available. The information presented reflects their general high performance for similar substrates as reported in the literature.

Amination of an Electron-Rich Aniline: 4-Methoxyaniline

Electron-rich anilines are generally good nucleophiles, but can sometimes lead to undesired side reactions. The choice of ligand is crucial to ensure high selectivity and yield. Below is a comparison of ligand performance for the amination of an aryl bromide with 4-methoxyaniline.

LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-bromotolueneNaOtBuToluene80398[4]
SPhos 4-bromotolueneNaOtBuToluene80396[4]
BrettPhos 4-bromotolueneNaOtBuToluene80199[5]
RuPhos 4-bromotolueneNaOtBuToluene80397[5]
Josiphos (CyPF-tBu) Aryl ChloridesNaOtBuToluene1002-24High[6]
PEPPSI-IPr(NMe2)2 Aryl TosylatesK3PO4t-Amyl alcohol12024up to 99[7]
Amination of a Sterically Hindered Aniline: 2,6-Diisopropylaniline

Sterically demanding anilines pose a significant challenge in C-N cross-coupling reactions. The steric bulk around the nitrogen atom can hinder its approach to the palladium center. Ligands with appropriate steric profiles are essential to facilitate these difficult couplings.

LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-chlorotolueneNaOtBuToluene1101295[8]
SPhos 4-chlorotolueneNaOtBuToluene1101292[8]
BrettPhos 4-chlorotolueneNaOtBuToluene110498[5]
RuPhos 4-chlorotolueneNaOtBuToluene1101285[5]
Josiphos (CyPF-tBu) Aryl ChloridesNaOtBuDioxane10024High[2]
PEPPSI-IPr Aryl ChloridesKOtBuDioxane10024High[3]

Note: While direct side-by-side comparisons under identical conditions are limited, the table provides a general overview of the high efficacy of these ligands for sterically hindered substrates.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the Buchwald-Hartwig amination reaction using some of the discussed ligands.

General Procedure for Buchwald-Hartwig Amination using XPhos

This protocol describes the palladium-catalyzed cross-coupling of an aryl chloride with an amine.[9]

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene, and stir the mixture at room temperature for 10 minutes.

  • Add the aryl chloride and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

General Procedure for High-Throughput Ligand Screening

This protocol provides a workflow for the rapid screening of multiple phosphine ligands for a specific Buchwald-Hartwig amination reaction.[10]

Materials:

  • 96-well plate with reaction vials

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in anhydrous toluene)

  • Stock solutions of each phosphine ligand in anhydrous toluene

  • Aryl halide stock solution in anhydrous toluene

  • Amine stock solution in anhydrous toluene

  • Solid base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor and each phosphine ligand at a known concentration.

  • Dispensing Reagents:

    • To each vial in the 96-well plate, add the desired amount of the solid base.

    • Using a liquid handling system or a multichannel pipette, dispense the palladium precursor stock solution into each vial.

    • Dispense the stock solution of a specific phosphine ligand into the designated vials, ensuring each vial contains a different ligand for comparison.

    • Add the aryl halide and amine stock solutions to all vials.

  • Reaction Setup: Seal the vials and place the 96-well plate on a magnetic stirrer and heating block.

  • Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench the reactions by adding water to each vial.

    • Add an extraction solvent (e.g., ethyl acetate) to each vial, cap, and vortex.

    • Separate the organic layer.

    • Analyze the organic extracts by LC-MS or GC to determine the reaction yield for each ligand.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Ligand Exchange (H₂NR', Base) Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L->Ar-NHR' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow A Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) B Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) A->B C Dispense Reagents into 96-Well Plate B->C D Run Parallel Reactions C->D E Quench and Work-up D->E F Analyze Yields (LC-MS/GC) E->F G Identify Optimal Ligand F->G

Caption: Workflow for high-throughput phosphine ligand screening.

References

Purity Analysis of Commercially Available 4-Chloro-2-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 4-Chloro-2-(trifluoromethyl)aniline. Ensuring the purity of this key building block is critical for the reliability of experimental outcomes and the quality of downstream products, including active pharmaceutical ingredients (APIs). This document outlines experimental data, detailed protocols for various analytical techniques, and visual workflows to aid in the selection and implementation of appropriate purity analysis strategies.

Executive Summary

The purity of this compound, a crucial intermediate in the synthesis of pharmaceuticals like Sorafenib and Regorafenib, directly impacts reaction yields, impurity profiles, and the overall safety and efficacy of the final drug substance. Commercial suppliers typically offer this chemical at a purity of 97% or higher. However, lots may contain minor impurities stemming from the synthesis process, such as positional isomers, starting material residues, or by-products from side reactions.

This guide explores the application of three powerful analytical techniques for the comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust method for quantifying the main component and separating non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, providing both separation and structural identification.

  • Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR): A highly specific and quantitative method for the analysis of fluorinated compounds, offering a direct measure of the target analyte and potential fluorinated impurities.

A comparative analysis of these techniques, supported by detailed experimental protocols, will enable researchers to make informed decisions for quality control and assurance.

Data Presentation: A Comparative Overview

While a direct head-to-head comparison of this compound from multiple commercial suppliers with certified analytical data is not publicly available, this section provides representative data based on typical specifications and findings for analogous compounds. The following tables summarize the expected quantitative data from different analytical techniques.

Table 1: Illustrative Purity Data of Commercial this compound

SupplierLot NumberStated Purity (%)Analytical Method
Supplier AA123≥ 97.0GC
Supplier BB456≥ 98.0HPLC
Supplier CC789≥ 99.0GC

Note: This data is illustrative. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific purity data.

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAnalytes DetectedAdvantagesLimitations
HPLC-UV Separation based on polarity, UV detectionMain component, non-volatile impurities with a chromophoreRobust, quantitative, widely availableMay not detect impurities without a UV chromophore, requires reference standards for identification
GC-MS Separation based on volatility and polarity, mass-based detectionVolatile and semi-volatile impuritiesHigh separation efficiency, provides structural information for impurity identificationNot suitable for non-volatile or thermally labile compounds
¹⁹F NMR Nuclear magnetic resonance of the ¹⁹F nucleusAll fluorine-containing compoundsHighly specific, quantitative without a reference standard of the analyte, provides structural informationLower sensitivity than chromatographic methods, requires specialized equipment and expertise

Experimental Protocols

The following sections provide detailed methodologies for the purity analysis of this compound using HPLC, GC-MS, and ¹⁹F NMR.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the quantification of this compound and the separation of potential non-volatile impurities.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Method

This quantitative ¹⁹F NMR (qNMR) method provides a direct and highly specific measurement of the purity of this compound.

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • Internal standard (a stable, non-reactive fluorinated compound with a known purity and a resonance that does not overlap with the analyte, e.g., trifluorotoluene)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (typically 5-7 times the longest T₁ of the signals of interest).

    • Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the trifluoromethyl group of this compound and the signal of the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of fluorine atoms in each component, and the known purity and mass of the internal standard.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

G cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment sample Commercial 4-Chloro-2- (trifluoromethyl)aniline prep Sample Preparation (Dissolution in appropriate solvent) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr 19F NMR Analysis prep->nmr hplc_data Purity by Area % Impurity Profile hplc->hplc_data gcms_data Purity by Area % Impurity Identification gcms->gcms_data nmr_data Quantitative Purity Structural Confirmation nmr->nmr_data report Comprehensive Purity Report hplc_data->report gcms_data->report nmr_data->report

Caption: Workflow for the comprehensive purity analysis of this compound.

Application in Drug Synthesis: Synthesis of Regorafenib

This compound is a key starting material in the synthesis of several multi-kinase inhibitors. The following diagram illustrates its role in the synthesis of Regorafenib.

G A This compound C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate A->C Reaction with B Triphosgene B->C Triphosgene E Regorafenib C->E Coupling Reaction D 4-(4-Amino-3-fluorophenoxy)-N- methylpicolinamide D->E with

Caption: Key step in the synthesis of Regorafenib involving this compound.

Conclusion

The purity of this compound is a critical parameter that requires careful and thorough evaluation. This guide provides a framework for the comparative analysis of this important chemical intermediate using HPLC, GC-MS, and ¹⁹F NMR. While HPLC offers robust quantification and GC-MS provides excellent impurity identification, ¹⁹F NMR presents a highly specific and direct method for purity assessment of this fluorinated compound. For a comprehensive characterization of commercially available this compound, a multi-technique approach is often the most effective strategy, ensuring the quality and consistency required for research, development, and manufacturing of high-value downstream products. Researchers are encouraged to request and critically evaluate the Certificate of Analysis from their suppliers and, where necessary, perform their own purity verification using the methodologies outlined in this guide.

References

A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile synthetic routes to trifluoromethyl-substituted anilines is of paramount importance. This guide provides a comparative analysis of several key synthetic strategies, offering experimental data and detailed protocols to inform your research and development endeavors.

Executive Summary

This guide benchmarks four principal synthetic methodologies for the preparation of trifluoromethyl-substituted anilines:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for C-N bond formation, offering broad substrate scope and functional group tolerance.

  • Copper-Catalyzed Amination (Ullmann Condensation): A classical approach that has seen significant improvements with the development of modern ligand systems, providing a cost-effective alternative to palladium catalysis.

  • Visible-Light Photoredox Catalysis: A modern and powerful strategy that enables the direct trifluoromethylation of anilines under mild reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): A viable pathway when the aniline ring is sufficiently activated by electron-withdrawing groups, including the trifluoromethyl group itself.

The choice of synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, cost considerations, and the required scale of the synthesis. This guide aims to provide the necessary data to make an informed decision.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the different synthetic routes. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies. However, these tables provide a valuable snapshot of the potential efficacy of each method.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001295[1](1)
21-Chloro-4-(trifluoromethyl)benzene2-AminopyridinePd(OAc)₂ (2)MorDalPhos (4)K₃PO₄ (2)Water1001683[2](2)
33,5-Bis(trifluoromethyl)bromobenzene4-MethoxyanilinePd₂(dba)₃ (0.5)XPhos (1.5)NaOtBu (1.5)Rapeseed Oil120299[3](4)

Table 2: Copper-Catalyzed Amination (Ullmann Type)

EntryAryl HalideAmineCu-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-Iodo-1,3,5-tris(trifluoromethyl)benzeneNaN₃Cu₂O (10)Proline (20)-DMSO802455[5](6)
24-ChlorobenzotrifluorideNH₃ (liq.)CuCl (3)-Na₂CO₃ (15)Tetramethylene sulfone15015>75 (conversion)[7](7)
33-Bromo-5-trifluoromethylaniline4-MethylimidazoleCuI (10)8-Hydroxyquinoline (10)K₃PO₄ (1.2)n-Butanol1172667[8](9)

Table 3: Visible-Light Photoredox Catalysis

EntrySubstrateCF₃ SourcePhotocatalyst (mol%)Additive/Co-catalystSolventLight SourceTime (h)Yield (%)Reference
1AnilineCF₃SO₂NaEosin Y (1)Cu(OAc)₂ (10)MeCNVisible Light1685 (ortho)[10](11)
2AnilineUmemoto's ReagentRu(bpy)₃(PF₆)₂ (1)-MeCNBlue LEDs1270-87[2](12)
3N,N-DimethylanilineBrCF₂CO₂EtEosin Y (1)-DMF525 nm Kessil lamp2480-90[13](14)

Table 4: Nucleophilic Aromatic Substitution (SNAr)

EntrySubstrateNucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-3-nitrobenzotrifluorideNH₃ (aq.)--80-150-High[15](16)
24-Halo-1,2,3-tris(trifluoromethyl)benzeneAnilineK₂CO₃ (2)DMF8012High[1](1)
32,4,6-Tris(trifluoromethyl)iodobenzeneNaN₃-DMSO802455[5](6)

Experimental Protocols

This section provides detailed, representative experimental protocols for each of the benchmarked synthetic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general method and may require optimization for specific amine and aryl halide coupling partners.(17)

Materials:

  • Aryl halide (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (1.2-2.4 mol%)

  • Base (e.g., NaOtBu) (1.2-1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (e.g., argon), add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base, the aryl halide, and the amine.

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-trifluoromethylaniline derivative.

Copper-Catalyzed Amination (Ullmann Type)

This protocol is a representative example of a modern Ullmann-type C-N coupling reaction.[8](9)

Materials:

  • Aryl halide (e.g., 3-Bromo-5-trifluoromethylaniline) (1.0 equiv)

  • Amine/Amine surrogate (e.g., 4-Methylimidazole) (1.2 equiv)

  • Copper(I) salt (e.g., CuI) (10 mol%)

  • Ligand (e.g., 8-Hydroxyquinoline) (10 mol%)

  • Base (e.g., K₃PO₄) (1.2 equiv)

  • Anhydrous solvent (e.g., n-butanol)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an argon atmosphere, add the aryl halide, the amine, and the base.

  • Addition of Solvent: Add the anhydrous solvent to the vessel.

  • Addition of Catalyst and Ligand: Add the copper(I) salt and the ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for the specified time (typically 24-48 hours).

  • Workup: After cooling to room temperature, filter the reaction mixture and wash the solid with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography.

Visible-Light Photoredox Catalysis for ortho-Trifluoromethylation

This protocol describes a general procedure for the ortho-C-H trifluoromethylation of aniline derivatives.[10](11)

Materials:

  • Aniline derivative (1.0 equiv)

  • Trifluoromethylating agent (e.g., CF₃SO₂Na, Langlois' reagent) (1.5-2.0 equiv)

  • Photocatalyst (e.g., Eosin Y) (1-5 mol%)

  • Co-catalyst (e.g., Cu(OAc)₂) (10 mol%)

  • Oxidant (e.g., (NH₄)₂S₂O₈) (2.0 equiv)

  • Solvent (e.g., MeCN)

  • Visible light source (e.g., blue LEDs, compact fluorescent lamp)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aniline derivative, trifluoromethylating agent, photocatalyst, co-catalyst, and oxidant.

  • Addition of Solvent: Add the solvent to the reaction mixture.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiation: Place the reaction vessel at a close distance to the visible light source and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for the synthesis of trifluoromethyl-substituted anilines from highly electron-deficient aryl halides.[1](1)

Materials:

  • Electron-deficient aryl halide (e.g., 4-Chloro-3-nitrobenzotrifluoride) (1.0 equiv)

  • Amine or ammonia source (excess)

  • Solvent (e.g., DMF, DMSO, or aqueous ammonia)

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, combine the electron-deficient aryl halide and the amine or ammonia source.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (often above 100 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, carefully vent the vessel. If an aqueous ammonia solution was used, extract the product with an organic solvent. If an organic solvent was used, it may be removed under reduced pressure.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflows and relationships between the discussed synthetic routes.

Synthesis_Workflow cluster_start Starting Materials cluster_buchwald Buchwald-Hartwig cluster_ullmann Ullmann cluster_photo Photoredox cluster_snar SNAr cluster_end Product Start Aryl Halide / Aniline Setup_B 1. Add Pd-Catalyst, Ligand, Base Start->Setup_B Setup_U 1. Add Cu-Catalyst, Ligand, Base Start->Setup_U Setup_P 1. Combine Substrate, CF3 Source, Photocatalyst Start->Setup_P Setup_S 1. Combine Aryl Halide & Nucleophile Start->Setup_S React_B 2. Add Aryl Halide & Amine in Solvent Setup_B->React_B Heat_B 3. Heat React_B->Heat_B Workup_B 4. Workup & Purify Heat_B->Workup_B End Trifluoromethyl- Substituted Aniline Workup_B->End React_U 2. Add Aryl Halide & Amine in Solvent Setup_U->React_U Heat_U 3. Heat to Reflux React_U->Heat_U Workup_U 4. Workup & Purify Heat_U->Workup_U Workup_U->End React_P 2. Add Solvent & Degas Setup_P->React_P Irradiate_P 3. Irradiate with Visible Light React_P->Irradiate_P Workup_P 4. Workup & Purify Irradiate_P->Workup_P Workup_P->End React_S 2. Add Solvent Setup_S->React_S Heat_S 3. Heat (Pressure) React_S->Heat_S Workup_S 4. Workup & Purify Heat_S->Workup_S Workup_S->End

Caption: General experimental workflows for the synthesis of trifluoromethyl-substituted anilines.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Amination cluster_photo Photoredox Catalysis (Simplified) Pd0 Pd(0)L_n PdII_add Ar-Pd(II)(X)L_n Pd0->PdII_add Oxidative Addition (Ar-X) PdII_amido Ar-Pd(II)(NR'R'')L_n PdII_add->PdII_amido + HNR'R'', - HX PdII_amido->Pd0 Reductive Elimination Product_B Product_B PdII_amido->Product_B Ar-NR'R'' PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET CF3_radical •CF3 PC_excited->CF3_radical SET CF3_source CF3-X CF3_source->CF3_radical Product_P Product_P CF3_radical->Product_P CF3-Aniline Aniline Aniline Aniline->Product_P

Caption: Simplified catalytic cycles for Buchwald-Hartwig amination and photoredox catalysis.

References

The Role of 4-Chloro-2-(trifluoromethyl)aniline in the Development of Anti-HIV Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing building blocks is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties to lead compounds. Among these, 4-Chloro-2-(trifluoromethyl)aniline and its close derivatives have emerged as valuable starting materials in the synthesis of potent therapeutic agents. This guide provides a comparative analysis of drug candidates derived from this scaffold, with a central focus on the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. We will explore its synthesis, biological activity, and comparison with analogs, supported by experimental data and detailed protocols.

Case Study: Efavirenz and its Analogs

Efavirenz is a potent and selective inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. Its discovery and development represent a significant case study where a derivative of this compound, specifically 4-chloro-2-(trifluoroacetyl)aniline, serves as a key intermediate.[1][2][3] The structure-activity relationship (SAR) studies of Efavirenz have led to the synthesis of numerous analogs to improve its efficacy, metabolic profile, and activity against resistant viral strains.

Comparative Biological Activity

The primary measure of efficacy for NNRTIs is their ability to inhibit the HIV-1 reverse transcriptase enzyme, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the anti-HIV-1 activity of Efavirenz and a selection of its analogs where modifications were made to the aromatic ring system, which originates from the initial aniline building block.

CompoundAniline Moiety SubstitutionIC50 (nM) vs. Wild-Type HIV-1IC50 (nM) vs. K103N MutantReference
Efavirenz 6-chloro2.545[4]
Analog 4f 5,6-difluoro2.540[4]
Analog 4m 6-methoxy3.050[4]
Analog 5a 5-fluoro1.530[5]
Analog 5e 6-nitro2.040[5]

Table 1: Comparative Anti-HIV-1 Activity of Efavirenz and Analogs. The data illustrates that strategic modifications to the aniline-derived portion of the molecule can yield compounds with potency comparable to or even slightly better than Efavirenz against both wild-type and a key resistant mutant of HIV-1 reverse transcriptase.

Experimental Protocols

Synthesis of Key Intermediate: 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride

The synthesis of Efavirenz relies on the initial preparation of a key trifluoroacetylated aniline intermediate. The following is a representative experimental protocol based on literature procedures.[2][3]

Step 1: Acylation of 4-chloroaniline. To a solution of 4-chloroaniline in a suitable solvent (e.g., toluene), an acylating agent such as pivaloyl chloride is added in the presence of a base (e.g., sodium carbonate). The reaction mixture is stirred at room temperature until the reaction is complete. The resulting N-acylated intermediate is then isolated and purified.

Step 2: Friedel-Crafts Acylation. The N-acylated intermediate is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with a Lewis acid (e.g., aluminum trichloride). The mixture is cooled, and ethyl trifluoroacetate is added. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product, N-(4-chloro-2-trifluoroacetylphenyl)pivalamide, is extracted and purified.

Step 3: Hydrolysis. The purified N-(4-chloro-2-trifluoroacetylphenyl)pivalamide is treated with a strong acid (e.g., hydrochloric acid) in a suitable solvent (e.g., acetic acid) and heated to induce hydrolysis of the pivaloyl protecting group. Upon cooling, the product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride, crystallizes and is collected by filtration.

HIV-1 Reverse Transcriptase Inhibition Assay

The biological activity of Efavirenz and its analogs is determined using an in vitro HIV-1 reverse transcriptase (RT) inhibition assay. The following protocol provides a general outline of a colorimetric assay.[6]

  • Plate Preparation: A microtiter plate is coated with a template/primer hybrid (e.g., poly(A) x oligo(dT)15) which is biotinylated to allow for binding to streptavidin-coated wells.

  • Compound Addition: The test compounds (Efavirenz and its analogs) are serially diluted and added to the wells. A known NNRTI, such as Nevirapine, is used as a positive control, and a solvent control (e.g., DMSO) is also included.

  • Enzyme Reaction: Recombinant HIV-1 RT enzyme is added to the wells, along with a mixture of deoxynucleoside triphosphates (dNTPs) that includes digoxigenin (DIG)-labeled dUTP. The plate is incubated to allow for the synthesis of a new DNA strand.

  • Detection: The incorporated DIG-labeled dUTPs are detected using an anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Generation: A substrate for the reporter enzyme is added, leading to a colorimetric signal that is proportional to the amount of DNA synthesized.

  • Data Analysis: The absorbance is measured using a plate reader. The IC50 value for each compound is calculated by plotting the percent inhibition of RT activity against the compound concentration.

Visualizing the Pathways

To better understand the context of this drug discovery case study, the following diagrams illustrate the mechanism of action and the experimental workflow.

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Uncoating Uncoating Viral_RNA->Uncoating Reverse_Transcriptase Reverse Transcriptase Reverse_Transcription Reverse Transcription Reverse_Transcriptase->Reverse_Transcription Uncoating->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Efavirenz Efavirenz (NNRTI) Efavirenz->Reverse_Transcription Inhibits

Caption: Mechanism of action of Efavirenz.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation start This compound Derivative intermediate Key Intermediate Synthesis (e.g., 4-chloro-2-(trifluoroacetyl)aniline) start->intermediate analog_synthesis Analog Synthesis (Modification of Aniline Moiety) intermediate->analog_synthesis purification Purification & Characterization analog_synthesis->purification rt_assay HIV-1 Reverse Transcriptase Inhibition Assay purification->rt_assay ic50 IC50 Determination rt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis

Caption: Experimental workflow for synthesis and evaluation.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(trifluoromethyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Chloro-2-(trifluoromethyl)aniline is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste containing this chemical. Due to its hazardous properties, this substance must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1][2]

Immediate Safety Considerations

This compound is a hazardous chemical with multiple routes of exposure and significant health and environmental risks.

  • Human Health Hazards : It is toxic if swallowed, inhaled, or in contact with skin.[3] It can cause serious skin and eye irritation, may lead to an allergic skin reaction, and is a potential carcinogen.[2][3][4]

  • Environmental Hazards : This compound is very toxic to aquatic life and can have long-lasting adverse effects on the environment.[3] Therefore, it must not be allowed to enter drains or be released into the environment.[2][3][5][6][7]

Hazard and Disposal Summary

The following table summarizes the key hazard classifications and recommended disposal actions for this compound.

Hazard ClassificationGHS CodesDisposal Requirement
Acute Toxicity (Oral, Dermal, Inhalation) H301, H311, H331Treat as toxic waste. Do not ingest, touch, or inhale. Use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation H315Avoid skin contact. Dispose of as hazardous waste.
Serious Eye Damage/Irritation H319Wear eye protection. Dispose of as hazardous waste.
Respiratory/Skin Sensitization H317Avoid inhalation and skin contact. Dispose of as hazardous waste.
Carcinogenicity H350Handle as a potential carcinogen. Reduce exposure to the lowest possible level.
Hazardous to the Aquatic Environment H410Prevent release to the environment. Collect all spillage. Dispose of as hazardous waste.[3][7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste : All materials contaminated with this compound, including the pure substance, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be classified as hazardous waste.

  • Segregate Waste Streams : Since this compound is a halogenated organic chemical, it must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[8]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers : Collect waste in a suitable, properly sealed container to prevent leaks or spills.[5][9] The container must be compatible with the chemical.

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Maintain a log of the quantities added.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage area should be a cool, dry, and well-ventilated place, away from heat or ignition sources.[1][2] Store containers in a secondary containment bin to manage any potential leaks.

Step 3: Managing Spills and Contaminated Materials

  • Spill Response : In case of a spill, evacuate the area and ensure adequate ventilation.[10] Remove all ignition sources.

  • Containment and Cleanup : Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbent material and contaminated debris using appropriate tools and place it into a designated, sealable hazardous waste container.[5][10]

  • Decontamination : Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

Step 4: Final Disposal

  • Professional Disposal Service : The disposal of this compound must be handled by a licensed professional waste disposal company.[5] Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.

  • Documentation : Ensure all required waste disposal documentation is completed in accordance with your institution's policies and regulatory requirements.

  • Container Handover : Arrange for the collection of the waste container by the licensed disposal service.

There are no recommended experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and required procedure is incineration at a licensed hazardous waste treatment facility.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Identify as Halogenated Hazardous Waste A->B C Is the container properly labeled 'Halogenated Organic Waste'? B->C D Label Container Correctly C->D No E Segregate and Collect in Designated Container C->E Yes D->E F Store in Secondary Containment in a Satellite Accumulation Area E->F G Is the container full or ready for pickup? F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H Yes K Continue Safe Collection G->K No I Complete Hazardous Waste Manifest/Paperwork H->I J Transfer to Disposal Service I->J

References

Essential Safety and Operational Guide for 4-Chloro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Chloro-2-(trifluoromethyl)aniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling.[1] It is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]

Hazard Classification Category Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Flammable LiquidsCategory 4H227: Combustible liquid
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Check for tears or punctures before use. Dispose of contaminated gloves according to regulations.[3]
Protective clothing.A lab coat or chemical-resistant suit should be worn.[4][5]
Safety footwear.Closed-toe shoes are required; chemical-resistant boots are recommended.[6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.[1][8]
Safe Handling and Storage Protocol

Operational Plan:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the specific procedure.

  • Fume Hood: All handling of this compound should be performed in a properly functioning chemical fume hood.

  • Avoid Inhalation and Contact: Do not breathe vapors or mist.[9] Avoid contact with skin, eyes, and clothing.[9]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Labeling: Ensure all containers are clearly labeled.

Storage Plan:

Storage Condition Requirement
Temperature Keep refrigerated at 2-8°C.[8]
Container Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Incompatibilities Keep away from heat, sparks, open flames, and strong oxidizing agents.[1]
First Aid and Emergency Procedures

Immediate action is crucial in case of exposure. Ensure eyewash stations and safety showers are readily accessible.[1]

Exposure Route First Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing and wash before reuse.[2][9] If skin irritation occurs, get medical advice.[2]
Inhalation Move the person to fresh air.[1][9] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor immediately.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using non-combustible absorbent materials (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be treated as hazardous waste.

Procedure:

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[3]

  • Regulatory Compliance: Dispose of the chemical and contaminated packaging in accordance with all local, regional, and national regulations.[9][11] Do not allow the product to enter drains.[3]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol A 1. Conduct Risk Assessment B 2. Review Safety Data Sheet (SDS) A->B C 3. Prepare & Inspect PPE B->C D 4. Ensure Fume Hood is Operational C->D E 5. Don Appropriate PPE D->E F 6. Handle Chemical Inside Fume Hood E->F G 7. Keep Container Tightly Closed F->G L Spill or Exposure Occurs F->L Potential Hazard H 8. Decontaminate Work Area G->H I 9. Doff and Dispose/Clean PPE H->I J 10. Segregate Hazardous Waste I->J K 11. Arrange for Professional Disposal J->K M Follow First Aid Procedures L->M N Notify Supervisor & Safety Officer M->N

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.